Ipidacrine hydrochloride hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH.H2O/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;;/h1-7H2,(H2,13,14);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTIBNSPYUUNGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCC3=N2)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046734 | |
| Record name | Ipidacrine hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118499-70-0 | |
| Record name | Ipidacrine hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118499700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipidacrine hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPIDACRINE HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV96AIK79Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Cholinergic Mechanism of Action of Ipidacrine Hydrochloride Hydrate
Abstract: Ipidacrine (B1672102) hydrochloride hydrate (B1144303) is a reversible cholinesterase inhibitor and potassium channel blocker utilized in the treatment of various neurological disorders.[1] Its therapeutic efficacy is rooted in a dual mechanism of action that synergistically enhances cholinergic neurotransmission.[2][3] This document provides a comprehensive technical overview of ipidacrine's core mechanisms within the cholinergic system. It details the quantitative aspects of its enzymatic inhibition and ion channel modulation, outlines the experimental protocols used for its characterization, and visually represents the associated signaling pathways and workflows.
Core Mechanisms of Action
Ipidacrine's pharmacological profile is distinguished by two primary, synergistic actions: the reversible inhibition of cholinesterase enzymes and the blockade of voltage-gated potassium channels.[4][5] This dual activity results in both an increased availability of acetylcholine (B1216132) in the synaptic cleft and an enhanced release of acetylcholine from the presynaptic terminal.
Reversible Inhibition of Cholinesterases
Ipidacrine acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][6] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates its action.[5] By reversibly binding to and inactivating these enzymes, ipidacrine increases the concentration and prolongs the presence of ACh at the synapse.[1][3] This leads to enhanced and sustained stimulation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic membrane.[1][3]
Data Presentation: Cholinesterase Inhibition
The inhibitory potency of ipidacrine against cholinesterase enzymes is quantified by its half-maximal inhibitory concentration (IC50) values.
| Compound | Target Enzyme | IC50 Value | Reference |
| Ipidacrine | Acetylcholinesterase (AChE) | 1 µM | [4] |
| Ipidacrine | Butyrylcholinesterase (BChE) | 1.9 µM | [4] |
Experimental Protocols: Determination of IC50 for Cholinesterase Inhibition (Ellman's Method)
The IC50 values for AChE and BChE inhibition are commonly determined using the spectrophotometric method developed by Ellman et al.[4]
-
Objective: To quantify the concentration of ipidacrine required to inhibit 50% of the activity of AChE or BChE.
-
Principle: This assay measures enzyme activity by tracking the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) into thiocholine (B1204863). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[4]
-
Methodology:
-
Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 7.2-8.0), solutions of the substrate (acetylthiocholine for AChE, butyrylthiocholine (B1199683) for BChE), DTNB, and the respective enzyme.
-
Assay Setup: In a 96-well microplate, add the buffer, DTNB solution, and varying concentrations of ipidacrine to different wells. A control well with no inhibitor is also prepared.
-
Enzyme Addition: Add the cholinesterase enzyme solution to each well and incubate for a predetermined period.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[4]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percent inhibition is determined using the formula: % Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] * 100. The IC50 value is derived by plotting the percent inhibition against the logarithm of the ipidacrine concentration and fitting the data to a sigmoidal dose-response curve.[4]
-
Blockade of Voltage-Gated Potassium (K+) Channels
A key feature that distinguishes ipidacrine from many other cholinesterase inhibitors is its ability to block voltage-gated potassium (Kv) channels in neuronal membranes.[5][7] These channels, including delayed rectifier and A-type potassium currents, are fundamental for the repolarization phase of an action potential.[6][7]
By blocking these K+ channels, ipidacrine delays repolarization, thereby prolonging the duration of the action potential.[3][7] This extended depolarization keeps voltage-gated calcium (Ca2+) channels open for a longer period.[3] The result is an increased and prolonged influx of Ca2+ ions into the presynaptic nerve terminal.[3][7] Elevated intracellular Ca2+ is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, leading to an enhanced quantal release of neurotransmitters, most notably acetylcholine.[2][3]
References
Synthesis of Ipidacrine Hydrochloride Hydrate: A Technical Guide for Laboratory Researchers
This document provides an in-depth technical guide for the laboratory-scale synthesis of Ipidacrine hydrochloride hydrate (B1144303), a reversible acetylcholinesterase inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of the synthetic pathway, experimental protocols, and characterization data.
Overview of the Synthetic Pathway
The laboratory synthesis of Ipidacrine hydrochloride hydrate is a well-established two-step process. The initial step involves the construction of the core tricyclic structure, 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline (Ipidacrine free base), through a condensation reaction. This is followed by the conversion of the free base into its more stable and water-soluble hydrochloride hydrate salt.
The key transformation in the first step is a variation of the Friedländer annulation, a classic method for quinoline (B57606) synthesis. This reaction involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group. In this specific synthesis, 2-amino-1-cyclopentene-1-carbonitrile (B31213) reacts with cyclohexanone (B45756) in the presence of a dehydrating agent, typically a polyphosphate ester, to yield the Ipidacrine free base.
The subsequent step is a standard salt formation reaction where the basic Ipidacrine is treated with hydrochloric acid in a suitable solvent system to precipitate the desired this compound.
Physicochemical and Quantitative Data
The following tables summarize the key physicochemical properties and quantitative data for the reactants, intermediates, and the final product.
Table 1: Properties of Key Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2-Amino-1-cyclopentene-1-carbonitrile | C₆H₈N₂ | 108.14 | Colorless liquid | 2941-23-3 |
| Cyclohexanone | C₆H₁₀O | 98.14 | Colorless oily liquid | 108-94-1 |
| Ipidacrine (free base) | C₁₂H₁₆N₂ | 188.27 | - | 62732-44-9 |
| This compound | C₁₂H₁₉ClN₂O | 242.74 | White or slightly creamy powder | 118499-70-0 |
Table 2: Characterization and Yield Data for this compound
| Parameter | Value | Reference |
| Yield (Ipidacrine Base) | 90.7% | [1] |
| Yield (Hydrochloride Monohydrate) | 95% | [1] |
| Melting Point | 274 °C (with decomposition) | [1] |
| Mass Spectrometry (Ipidacrine Base, GC-MS) m/z | Top Peak: 187, 2nd Highest: 188, 3rd Highest: 160 | [1] |
| ¹H NMR, ¹³C NMR, IR Spectra | Specific experimental data not available in the searched literature. |
Experimental Protocols
Step 1: Synthesis of 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline (Ipidacrine Free Base)
This procedure outlines the formation of the Ipidacrine free base via a condensation reaction.
Materials and Reagents:
-
Diphosphorus (B173284) pentoxide (P₂O₅)
-
Triethyl phosphate (B84403)
-
2-amino-1-cyclopentene-1-carbonitrile
-
Cyclohexanone
-
Concentrated ammonia (B1221849) solution
-
Chloroform
-
Methanol
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Condensing Agent (Polyphosphate Ester): In a suitable reaction vessel, suspend 394 g (2774 mmol) of diphosphorus pentoxide in 500 ml of toluene. Heat the suspension to 55 °C with stirring. At this temperature, add 283 ml (1665 mmol) of triethyl phosphate dropwise. Following the triethyl phosphate addition, add 75 ml (1295 mmol) of ethanol dropwise. The reaction is exothermic and may require cooling to maintain the temperature. The preparation of the polyphosphate ester is typically complete after the additions.[1]
-
Condensation Reaction: To the freshly prepared polyphosphate ester solution at 55 °C, add 50 g (462 mmol) of 2-amino-1-cyclopentene-1-carbonitrile and 50 ml (485 mmol) of cyclohexanone. Stir the reaction mixture at 55 °C for 3.5 hours.[1]
-
Work-up and Isolation:
-
Stop the heating and add 500 ml of water dropwise, ensuring the temperature does not exceed 55 °C. Stir the mixture at 55 °C for 30 minutes.[1]
-
Separate the aqueous phase. Wash the remaining toluene phase with 250 ml of water and combine the aqueous phases.[1]
-
Slowly add the combined aqueous phase dropwise into 400 ml of a concentrated ammonia water solution.[1]
-
Extract the resulting mixture with a 10:1 mixture of chloroform-methanol.[1]
-
Dry the organic extract over anhydrous magnesium sulfate and then evaporate the solvent under reduced pressure.[1]
-
-
Purification: Purify the crude residue by silica gel chromatography using a mobile phase of chloroform:methanol:concentrated ammonia water (100:9:1). Dry the purified product in vacuo at 60 °C to obtain the Ipidacrine free base. Yield: 15.8 g (90.7%) .[1]
Step 2: Synthesis of this compound
This procedure details the conversion of the free base to the desired salt form.
Materials and Reagents:
-
Ipidacrine (free base)
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolution: In a flask, dissolve 40 g (212 mmol) of Ipidacrine in a heated mixture of 720 ml of acetone and 40 ml of water.[1]
-
Salt Formation: To the heated solution, add 19 ml (212 mmol) of concentrated hydrochloric acid dropwise over a period of 10 minutes.[1]
-
Crystallization and Isolation:
Mandatory Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Proposed mechanism for the Friedländer-type synthesis of the Ipidacrine core structure.
References
A Comprehensive Guide to the Physicochemical Properties of Ipidacrine Hydrochloride Hydrate Crystalline Forms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the various crystalline forms of Ipidacrine hydrochloride hydrate (B1144303), a reversible acetylcholinesterase inhibitor used in the treatment of memory disorders.[1][2][3] Understanding the physicochemical properties of these different solid-state forms is critical for drug development, formulation, and ensuring therapeutic efficacy and stability.
Ipidacrine hydrochloride is known to exist in multiple crystalline modifications, including polymorphs, hydrates, and solvates.[4][5] These different forms can exhibit distinct physical and chemical properties, such as solubility, melting point, stability, and bioavailability. This document summarizes the key characteristics of these forms, details the experimental methodologies used for their characterization, and visualizes the relationships and processes involved.
Physicochemical Data of Ipidacrine Hydrochloride Crystalline Forms
Ipidacrine hydrochloride can form a variety of crystalline structures depending on the solvent and environmental conditions.[4] Research has identified two primary monohydrates, designated as Form A and Form B, with Form A being the more thermodynamically stable of the two.[6] In addition to the monohydrates, two hemihydrates, two anhydrous forms, non-stoichiometric hydrates, and mixed solvates with organic solvents have also been reported.[6][7]
The interconversion between these forms is influenced by factors such as temperature and relative humidity. For instance, the metastable monohydrate Form B begins to dehydrate at 80°C, whereas the stable Form A is dehydrated at 90°C.[6][7] Anhydrous forms have been observed to convert to monohydrate Form B upon exposure to atmospheric humidity.[6]
A summary of the key quantitative data for various identified crystalline forms is presented below for comparative analysis.
| Crystalline Form | Water Content (%) | Dehydration Temperature (°C) | Key Characteristics |
| Monohydrate A | ~7.3% | Starts at 90°C | Thermodynamically stable form.[6] |
| Monohydrate B | ~7.3% | Starts at 80°C | Metastable form.[6] |
| Hemihydrate F | ~3.5% | Stable up to 150°C | Formed from dehydration of Monohydrate A above 100°C.[7] |
| Anhydrous Form E | N/A | N/A | Can be obtained by dehydration of Monohydrate A at 120°C over P₂O₅.[6][7] |
| Anhydrous Form G | N/A | N/A | More stable at room temperature than Form E.[7] |
| Non-stoichiometric Hydrate C | 4.8% - 6.5% | N/A | Water content varies.[6] |
| Non-stoichiometric Hydrate D | 2.5% - 3.8% | N/A | Water content varies.[6] |
Experimental Protocols
The characterization of Ipidacrine hydrochloride crystalline forms relies on a suite of analytical techniques. The detailed methodologies for the key experiments are outlined below.
Powder X-Ray Diffraction (PXRD)
PXRD is a fundamental technique for identifying and differentiating crystalline forms based on their unique diffraction patterns.
-
Instrumentation: Bruker D8 Advance diffractometer.[]
-
Radiation Source: Copper radiation (Kα1 and Kα2; λ = 0.15418 nm).[]
-
Instrument Settings:
-
Tube Voltage: 40 kV.[]
-
Current: 40 mA.[]
-
Slits: Divergence and anti-scattering slits at 1.0 mm, receiving slit at 0.6 mm.[]
-
-
Data Collection:
-
Scanning Range (2θ): 3° to 30°.[]
-
Scanning Rate: 0.02° per 0.5 seconds for routine analysis.[]
-
For lattice parameter calculations, the scanning rate is adjusted to 0.02° per 5 seconds over a 2θ range of 3° to 50°.[]
-
-
Sample Preparation: 100-150 mg of the sample is placed in a pestle. For samples susceptible to hydration from air, a 10 μm polyethylene (B3416737) film is used to cover the sample.[]
Thermal Analysis (DTA/TG)
Differential Thermal Analysis (DTA) and Thermogravimetry (TG) are employed to investigate the thermal behavior of the crystalline forms, including dehydration and decomposition events.
-
Instrumentation: TG/DTA 6300 machine.[7]
-
Sample Preparation: 10-15 mg of the sample is placed in an aluminum pan.[]
-
Experimental Conditions:
-
Heating Range: 30°C to 300°C.[]
-
Heating Rate: 5.0°C per minute.[]
-
-
Calibration: The instrument is calibrated for dehydration enthalpy calculations using known standards such as tin, lead, copper(II) sulfate (B86663) pentahydrate, and barium chloride dihydrate.[]
Karl Fischer Titration (KF)
KF titration is a specific and accurate method for determining the water content in the various hydrate forms. This technique provides quantitative data that is crucial for distinguishing between monohydrates, hemihydrates, and non-stoichiometric hydrates.[4][5]
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of Ipidacrine hydrochloride crystalline forms.
References
- 1. medkoo.com [medkoo.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Ipidacrine - Wikipedia [en.wikipedia.org]
- 4. Phase Transitions of Ipidacrine Hydrochloride Polymorphs and Hydrates [benthamopenarchives.com]
- 5. Phase Transitions of Ipidacrine Hydrochloride Polymorphs and Hydrates [benthamopenarchives.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Neuroprotective Landscape of Ipidacrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipidacrine is a multifaceted compound with a significant potential for neuroprotection, demonstrating therapeutic promise in a range of neurological disorders, including Alzheimer's disease, ischemic stroke, traumatic brain injury, and various neuropathies. Its neuroprotective effects are not attributed to a single mechanism but rather a synergistic combination of actions, primarily as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and as a blocker of neuronal voltage-gated potassium channels. This technical guide provides an in-depth review of the current understanding of Ipidacrine's neuroprotective effects, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and drug development.
Introduction
Ipidacrine, also known as 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline, is a cognitive enhancer and a reversible cholinesterase inhibitor.[1] Unlike many other cholinesterase inhibitors, Ipidacrine's pharmacological profile is distinguished by its dual mechanism of action that also includes the blockade of potassium channels in neuronal membranes.[2] This unique characteristic contributes to its broad therapeutic window and favorable safety profile, particularly its reduced hepatotoxicity compared to earlier compounds like tacrine.[2] This guide will delve into the molecular mechanisms, preclinical and clinical evidence of Ipidacrine's neuroprotective capabilities.
Core Mechanisms of Neuroprotection
Ipidacrine's neuroprotective effects stem from a combination of synergistic mechanisms that enhance cholinergic neurotransmission and modulate neuronal excitability.
Cholinesterase Inhibition
Ipidacrine is a potent, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the degradation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting these enzymes, Ipidacrine increases the concentration and prolongs the action of ACh, a neurotransmitter crucial for learning, memory, and cognitive function.[3]
Potassium Channel Blockade
A key feature of Ipidacrine is its ability to block voltage-gated potassium (Kv) channels in neuronal membranes.[2] This action prolongs the depolarization phase of the action potential, leading to an increased influx of calcium ions (Ca2+) into the presynaptic terminal. This, in turn, enhances the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin.[2] The primary targets appear to be delayed rectifier and A-type potassium currents.[4]
Modulation of Nicotinic and Muscarinic Receptors
Emerging evidence suggests that Ipidacrine may also directly modulate the activity of postsynaptic nicotinic and muscarinic acetylcholine receptors, further enhancing cholinergic signaling.
Quantitative Data on Ipidacrine's Activity
The following tables summarize the available quantitative data on Ipidacrine's inhibitory and neuroprotective effects from various in vitro and in vivo studies.
Table 1: In Vitro Cholinesterase Inhibition [5][6]
| Enzyme | IC50 (µM) | Source Organism |
| Acetylcholinesterase (AChE) | 0.27 - 1.0 | Not Specified |
| Butyrylcholinesterase (BuChE) | 1.9 | Not Specified |
| Acetylcholinesterase (AChE) | 6.18 | Human |
| Butyrylcholinesterase (BuChE) | 6.66 | Rat |
| Acetylcholinesterase (AChE) | 6.77 | Electric Eel |
| Cholinesterase | 7.15 | Horse |
Table 2: Preclinical Efficacy in Cognitive Impairment Models
| Animal Model | Ipidacrine Dose (mg/kg) | Outcome Measure | Result | Reference |
| Scopolamine-induced amnesia (Rats) | 0.3 and 1 | Morris Water Maze (Total Latency) | Reduced scopolamine-induced increase in total latency.[7] | [7] |
| Scopolamine-induced amnesia (Rats) | 1 (repeated) | Morris Water Maze (Total Latency) | Reduced scopolamine-induced increase in total latency to levels of saline-treated control rats.[7] | [7] |
Table 3: Clinical Efficacy in Neuropathies
| Condition | Ipidacrine Treatment Regimen | Outcome Measure | Result | Reference |
| Facial Neuropathy | Part of complex treatment | Recovery of motor function | Accelerated recovery of motor function by 2 times in patients with disease duration over 10 days.[8] | [8] |
| Mononeuropathy | 15 mg/day IM/SC for 2 weeks, then 20 mg 3 times/day orally for 4 weeks (in addition to basic therapy) | Visual Analogue Scale (VAS) for pain | Decrease in VAS score from 23.2 ± 1.2 to 12.0 ± 1.3 points (p<0.05).[8] | [8] |
| Diabetic Polyneuropathy (DPN) | In addition to basic therapy for 2 months | Pain control (VAS-P), Neuropathic Dysfunctional Scale (NDSm), Sleep Quality (PSQI) | More complete pain control (VAS-P: 3.0 ± 0.9 vs 3.6 ± 0.8), reduced gabapentin (B195806) dosage, improved NDSm score (4.4 ± 1.0 vs 4.9 ± 1.0), and improved sleep quality (PSQI: 6.8 ± 1.3 vs 7.9 ± 1.7) compared to control.[9] | [9] |
| Idiopathic Facial Nerve Neuropathy | Part of complex treatment for 6 months | House-Brackmann scale, Facial Clinimetric Evaluation (FaCE) | More significant restoration of facial nerve function compared to control (House-Brackmann: 1.4±0.5 vs 1.9±0.7; FaCE: 90±9.8 vs 78±11.8; p<0.05).[10] | [10] |
| Paclitaxel-Induced Peripheral Neuropathy (PIPN) | In combination with alpha-lipoic acid | Total Neuropathy Score | Significant reduction in the severity of PIPN. Average severity after 6 cycles was 1.62 in the treatment group vs 2.62 in the control group (25.00% improvement, p < 0.001).[11][12] | [11][12] |
Signaling Pathways
The neuroprotective effects of Ipidacrine are mediated through distinct yet interconnected signaling pathways.
Cholinergic Signaling Pathway
Ipidacrine's inhibition of AChE and BuChE directly elevates acetylcholine levels in the synapse, leading to enhanced activation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons. This amplified cholinergic signaling is fundamental to improving cognitive functions like learning and memory.
Caption: Ipidacrine's enhancement of cholinergic signaling.
Potassium Channel Blockade and Neurotransmitter Release
By blocking voltage-gated potassium channels, Ipidacrine prolongs the depolarization of the neuronal membrane. This extended depolarization keeps voltage-gated calcium channels open for a longer duration, leading to a greater influx of calcium into the presynaptic terminal. The elevated intracellular calcium concentration triggers the fusion of synaptic vesicles with the presynaptic membrane, resulting in enhanced neurotransmitter release.
Caption: Mechanism of enhanced neurotransmitter release by Ipidacrine.
Experimental Protocols
In Vitro IC50 Determination for Cholinesterases (Ellman's Method)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Ipidacrine against AChE and BuChE.[3]
-
Principle: The assay measures the hydrolysis of a thiocholine (B1204863) ester substrate by the respective cholinesterase, producing thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to enzyme activity.
-
Materials:
-
Ipidacrine hydrochloride
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of Ipidacrine and a series of dilutions.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the Ipidacrine dilution (or vehicle for control).
-
Add the AChE or BuChE solution to each well and incubate.
-
Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BuChE).
-
Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition for each Ipidacrine concentration.
-
Plot the percentage of inhibition against the logarithm of the Ipidacrine concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.
-
Whole-Cell Patch-Clamp Electrophysiology for Potassium Channel Blockade
This protocol is for measuring the effect of Ipidacrine on potassium currents in isolated neurons.[2][4]
-
Objective: To quantify the inhibitory effect of Ipidacrine on specific potassium currents.
-
Methodology:
-
Cell Preparation: Acutely dissociate neurons from a specific brain region (e.g., hippocampus) or use a cell line (e.g., HEK293) transfected to express a specific potassium channel subtype.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. A glass micropipette filled with an intracellular solution is pressed against the cell membrane to form a high-resistance seal.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the entire cell.
-
Voltage Clamp: Hold the membrane potential at a specific voltage. Apply a series of voltage steps to activate the potassium channels.
-
Data Acquisition: Record the resulting ionic currents.
-
Drug Application: Apply Ipidacrine at various concentrations to the extracellular solution.
-
Data Analysis: Compare the amplitude and kinetics of the potassium currents before and after Ipidacrine application to determine the extent of block and calculate the IC50 value.
-
Caption: Workflow for electrophysiological analysis of Ipidacrine.
Morris Water Maze for Scopolamine-Induced Amnesia Model
This protocol assesses the efficacy of Ipidacrine in a rat model of cognitive deficit.[7][13][14][15][16][17]
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Distal visual cues are placed around the room.
-
Animal Groups:
-
Control (Saline + Saline)
-
Amnesia (Saline + Scopolamine)
-
Treatment (Ipidacrine + Scopolamine)
-
-
Procedure:
-
Habituation: Allow rats to habituate to the experimental room and handling.
-
Drug Administration: Administer Ipidacrine (e.g., 1 mg/kg, p.o.) or saline 60 minutes before the first trial. Administer Scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) or saline 30 minutes before the first trial.
-
Acquisition Phase (e.g., 4 days, 4 trials/day):
-
Place the rat in the pool from one of four random start positions.
-
Allow the rat to swim for a maximum of 60 seconds to find the platform.
-
Record the time taken to find the platform (escape latency).
-
If the rat fails to find the platform, guide it to the platform.
-
Allow the rat to remain on the platform for 30 seconds.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
-
Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different groups.
Future Directions and Conclusion
Ipidacrine presents a compelling profile as a neuroprotective agent with a well-defined dual mechanism of action. Further research should focus on elucidating its effects on specific potassium channel subtypes to refine its therapeutic applications. Large-scale, randomized controlled clinical trials are warranted to definitively establish its efficacy and safety in diverse patient populations with neurodegenerative diseases and other neurological conditions. The comprehensive information provided in this guide serves as a valuable resource for researchers and drug development professionals dedicated to advancing the therapeutic potential of Ipidacrine.
References
- 1. A Combined Measure of Cognition and Function for Clinical Trials: The Integrated Alzheimer’s Disease Rating Scale (iADRS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglia activation in central nervous system disorders: A review of recent mechanistic investigations and development efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of the neuroprotective potential of benzylidene digoxin 15 against oxidative stress in a neuroinflammation models induced by lipopolysaccharide and on neuronal differentiation of hippocampal neural precursor cells [frontiersin.org]
- 6. Deletion of the Kv2.1 delayed rectifier potassium channel leads to neuronal and behavioral hyperexcitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using baseline cognitive severity for enriching Alzheimer's disease clinical trials: How does Mini-Mental State Examination predict rate of change? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A COMBINED MEASURE OF COGNITION AND FUNCTION FOR CLINICAL TRIALS: THE INTEGRATED ALZHEIMER’S DISEASE RATING SCALE (IADRS) • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 11. Archive: Drug Reverses Memory Failure Caused by Traumatic Brain Injury | UC San Francisco [ucsf.edu]
- 12. medrxiv.org [medrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Microglia, Cytokines, and Neural Activity: Unexpected Interactions in Brain Development and Function [frontiersin.org]
- 15. protocols.io [protocols.io]
- 16. Selected Biomarkers of Oxidative Stress and Energy Metabolism Disorders in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for recording neuronal activity in food and cocaine self-administration in freely behaving mice using calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
Ipidacrine in Animal Models: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Ipidacrine in various animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of this promising neurological agent.
Ipidacrine, a reversible cholinesterase inhibitor and potassium channel blocker, has demonstrated significant potential in preclinical studies for various neurological conditions. Its dual mechanism of action contributes to its efficacy in enhancing cognitive function and neuromuscular transmission.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
While comprehensive pharmacokinetic parameters for Ipidacrine in animal models are not extensively published in publicly available literature, existing studies indicate rapid absorption and significant brain penetration.
Key Findings:
-
Rapid Brain Uptake: In rats, Ipidacrine is rapidly absorbed into the brain, with detectable levels within 5 minutes of administration.[1]
-
Targeted Distribution: Higher concentrations of the drug have been observed in the cortex and hippocampus, brain regions crucial for learning and memory.[1]
Further research is needed to fully characterize the Cmax, Tmax, AUC, and bioavailability of Ipidacrine in different animal species and with various routes of administration.
Pharmacodynamics: Mechanism of Action and In Vivo Effects
Ipidacrine's therapeutic effects stem from its dual mechanism of action: the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and the blockade of voltage-gated potassium (Kv) and sodium (Nav) channels.[2][3]
Cholinesterase Inhibition
By reversibly inhibiting AChE and BChE, Ipidacrine increases the synaptic levels of acetylcholine, a key neurotransmitter involved in cognitive processes and muscle function.
| Parameter | Target Enzyme | Value (µM) |
| IC50 | Acetylcholinesterase (AChE) | ~1 |
| IC50 | Butyrylcholinesterase (BChE) | 1.9 |
Table 1: In vitro inhibitory activity of Ipidacrine on cholinesterases.
Ion Channel Modulation
Ipidacrine also directly modulates neuronal excitability by blocking potassium and sodium channels. The blockade of potassium channels prolongs the action potential duration, leading to an increased influx of calcium and enhanced neurotransmitter release.[2] While the specific IC50 values for various Kv and Nav channel subtypes are not widely documented, its action as a potent blocker is well-established.[2]
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay quantifies the activity of AChE and BChE.
Principle: The assay measures the rate of hydrolysis of thiocholine (B1204863) esters by cholinesterases. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured at 412 nm. The rate of color formation is proportional to the enzyme activity.
Procedure:
-
Prepare a reaction mixture containing phosphate (B84403) buffer, DTNB, and the respective cholinesterase enzyme.
-
Add varying concentrations of Ipidacrine to the reaction mixture.
-
Initiate the reaction by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE).
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each Ipidacrine concentration and determine the IC50 value.
Morris Water Maze for Cognitive Assessment in Rats
This widely used behavioral task assesses spatial learning and memory.
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the rat is allowed to swim freely for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Drug Administration: Ipidacrine is typically administered orally (e.g., 0.3-1 mg/kg in rats) prior to the training or probe trials to assess its effects on learning and memory.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and procedures involved in Ipidacrine research, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of Ipidacrine's dual mechanism of action.
Caption: General workflow for preclinical pharmacokinetic and pharmacodynamic studies.
Toxicology Summary
Preclinical safety studies are essential to determine the toxicological profile of a drug candidate.
| Parameter | Animal Model | Route | Value |
| LD50 | Mouse | Intraperitoneal | 39 mg/kg |
| LD50 | Mouse | Oral | >2000 mg/kg |
| LD50 | Rat | Oral | >2000 mg/kg |
| Ames Test | - | In vitro | Negative |
Table 2: Acute toxicity and mutagenicity data for Ipidacrine.
The available data suggest a favorable safety profile for Ipidacrine, with a wide therapeutic window. The negative result in the Ames test indicates a lack of mutagenic potential.
Conclusion
Ipidacrine exhibits a promising pharmacokinetic and pharmacodynamic profile in animal models. Its dual mechanism of action, involving both cholinesterase inhibition and ion channel modulation, contributes to its potential efficacy in treating a range of neurological disorders. While further research is warranted to fully elucidate its pharmacokinetic parameters and specific interactions with ion channel subtypes, the existing data supports its continued investigation as a valuable therapeutic agent. This technical guide serves as a foundational resource for researchers and drug development professionals in the ongoing exploration of Ipidacrine.
References
Beyond Acetylcholinesterase: An In-depth Technical Guide to the Molecular Targets of Ipidacrine Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipidacrine hydrochloride hydrate (B1144303), a compound recognized for its reversible inhibition of acetylcholinesterase (AChE), exhibits a multifaceted pharmacological profile that extends beyond its effects on cholinergic transmission. This technical guide provides a comprehensive exploration of the non-cholinesterase molecular targets of Ipidacrine, focusing on its well-documented interactions with voltage-gated potassium (Kv) and sodium (Nav) channels, as well as its modulatory effects on muscarinic and nicotinic acetylcholine (B1216132) receptors. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate a deeper understanding of Ipidacrine's complex mechanism of action.
Introduction
Ipidacrine hydrochloride hydrate is a therapeutic agent employed in the management of various neurological conditions.[1][2] While its efficacy is partially attributed to the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels, a significant component of its therapeutic action stems from the direct modulation of ion channels and other receptors.[3][4] This guide delves into these alternative molecular targets, providing a technical overview for researchers engaged in neuropharmacology and drug development.
Voltage-Gated Potassium (Kv) Channels: A Primary Target
A principal non-cholinesterase mechanism of Ipidacrine is the blockade of voltage-gated potassium (Kv) channels.[1] This action is crucial for its ability to enhance neuronal excitability and neurotransmitter release.
Mechanism of Action
Ipidacrine physically occludes the pore of certain Kv channel subtypes, thereby inhibiting the outward flow of potassium ions that is essential for the repolarization phase of an action potential.[1] This blockade leads to a prolongation of the action potential duration, which in turn increases the influx of calcium ions through voltage-gated calcium channels.[1] The elevated intracellular calcium concentration enhances the release of various neurotransmitters, including acetylcholine, adrenaline, serotonin, and histamine.[1] Ipidacrine has been shown to particularly affect delayed rectifier and A-type potassium currents.[2][4]
Quantitative Data
Specific IC50 values for Ipidacrine on a wide range of Kv channel subtypes are not extensively documented in publicly available literature.[1] Its action is generally characterized as a potent blocker of voltage-gated potassium currents.[1]
| Target | Subtype(s) | IC50 | Cell Type/Preparation | Reference |
| Voltage-Gated K+ Channel | Delayed Rectifier & A-type | N/A | Neuronal membranes | [2][4] |
Signaling Pathway
The blockade of Kv channels by Ipidacrine initiates a cascade of events leading to enhanced neurotransmitter release.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The effects of Ipidacrine on Kv channels are primarily investigated using the whole-cell patch-clamp technique.[1]
Objective: To measure the inhibitory effect of Ipidacrine on specific potassium currents in isolated neurons or cells expressing specific Kv channel subtypes.
Methodology:
-
Cell Preparation: Acutely dissociate neurons from a specific brain region (e.g., hippocampus) or use a cell line (e.g., HEK293) transfected to express a particular Kv channel subtype.[1]
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 3-5 MΩ and fill with an internal solution mimicking the intracellular ionic composition.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.[1]
-
Voltage Clamp: Hold the membrane potential at a specific voltage (e.g., -80 mV) using a patch-clamp amplifier. Apply a series of depolarizing voltage steps to activate Kv channels.[1]
-
Data Acquisition: Record the resulting outward potassium currents. To isolate K+ currents, other channels can be blocked pharmacologically (e.g., using tetrodotoxin (B1210768) to block sodium channels).[2]
-
Drug Application: Perfuse the cell with an external solution containing varying concentrations of this compound.[1]
-
Data Analysis: Compare the amplitude and kinetics of the potassium currents before and after Ipidacrine application to determine the extent of block and calculate the IC50 value.[1]
Voltage-Gated Sodium (Nav) Channels
Ipidacrine also modulates neuronal excitability through the inhibition of voltage-gated sodium (Nav) channels.[4]
Mechanism of Action
The inhibition of Nav channels by Ipidacrine is state-dependent, meaning it may have different affinities for the resting, open, and inactivated states of the channel.[2] This property can be crucial for its therapeutic effect, potentially allowing for a greater effect on rapidly firing neurons. By inhibiting Nav channels, Ipidacrine can further modulate neuronal excitability and contribute to its overall pharmacological profile.[4]
Quantitative Data
Similar to Kv channels, specific IC50 values for Ipidacrine on various Nav channel subtypes are not well-documented in publicly accessible literature.[2]
| Target | Subtype(s) | IC50 | Cell Type/Preparation | Reference |
| Voltage-Gated Na+ Channel | Various | N/A | Neuronal membranes | [2][4] |
Experimental Protocol: State-Dependent Patch-Clamp Analysis
To investigate the state-dependent block of Nav channels by Ipidacrine, a modified patch-clamp protocol is employed.[2]
Objective: To determine if the inhibitory effect of Ipidacrine on Nav channels is dependent on the channel's conformational state.
Methodology:
-
Establish Whole-Cell Configuration: Follow steps 1-4 as described for the Kv channel protocol.
-
Resting State Inhibition: Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most Nav channels are in the resting state. Apply test pulses to measure the current, then apply Ipidacrine to determine its effect.[2]
-
Inactivated State Inhibition: Depolarize the holding potential (e.g., to -50 mV) for a sustained period to induce channel inactivation. Use test pulses to assess the effect of Ipidacrine on the inactivated channels.[2]
-
Data Analysis: Compare the degree of inhibition in the resting and inactivated states to determine state-dependence.
Muscarinic Acetylcholine Receptors (mAChRs)
Ipidacrine is also reported to modulate muscarinic acetylcholine receptors, although the specific nature of this interaction is less clearly defined than its effects on ion channels.
Mechanism of Action
The literature suggests a modulatory role of Ipidacrine at mAChRs, which could involve direct binding to the receptor and influencing its signaling. However, detailed studies characterizing Ipidacrine as a specific agonist, antagonist, or allosteric modulator at different mAChR subtypes (M1-M5) are limited.
Quantitative Data
| Target | Subtype(s) | Ki/Kd | Radioligand | Reference |
| Muscarinic ACh Receptor | M1-M5 | N/A | N/A |
Experimental Protocol: Radioligand Binding Assay
A radioligand binding assay can be used to determine the affinity of Ipidacrine for muscarinic receptors.
Objective: To determine the binding affinity (Ki) of Ipidacrine for specific muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a tissue known to express the muscarinic receptor subtype of interest or from a cell line overexpressing a specific subtype.
-
Radioligand Incubation: Incubate the membranes with a known concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Ipidacrine. Fit the data to a one-site competition model to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Nicotinic Acetylcholine Receptors (nAChRs)
Similar to its interaction with muscarinic receptors, Ipidacrine is also suggested to modulate nicotinic acetylcholine receptors.
Mechanism of Action
The precise mechanism of Ipidacrine's modulation of nAChRs is not well-elucidated. It could potentially act as a direct ligand, an allosteric modulator, or indirectly influence receptor function.
Quantitative Data
There is a lack of specific quantitative data on the binding affinity or functional effects of Ipidacrine on different nAChR subtypes.
| Target | Subtype(s) | Ki/Kd | Radioligand | Reference |
| Nicotinic ACh Receptor | Various | N/A | N/A |
Experimental Protocol: Radioligand Binding Assay
A radioligand binding assay, similar to the one described for muscarinic receptors, can be adapted to study the interaction of Ipidacrine with nicotinic receptors, using a suitable radioligand such as [3H]-epibatidine or [3H]-cytisine.
Conclusion
This compound's pharmacological profile is significantly broader than its action as an acetylcholinesterase inhibitor. Its primary non-cholinesterase targets are voltage-gated potassium and sodium channels, where its inhibitory actions lead to enhanced neuronal excitability and neurotransmitter release. Furthermore, Ipidacrine appears to modulate muscarinic and nicotinic acetylcholine receptors, although these interactions require more detailed characterization. A comprehensive understanding of this polypharmacology is essential for optimizing its therapeutic use and for the development of future neuromodulatory agents. Further research is warranted to elucidate the specific subtype affinities and functional consequences of Ipidacrine's interactions with these diverse molecular targets.
References
Structural Analysis of Ipidacrine Hydrochloride Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ipidacrine hydrochloride, chemically known as 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride, is a reversible acetylcholinesterase inhibitor.[1] It is primarily used in the treatment of memory disorders.[2] The compound is known to exist in various crystalline forms, including at least two polymorphic forms of its monohydrate, designated as Form A and Form B.[3][4] Understanding the precise three-dimensional structure and solid-state properties of these forms is critical for drug development, formulation, and ensuring therapeutic efficacy and stability. This guide summarizes the key analytical techniques employed in the structural characterization of Ipidacrine hydrochloride monohydrate.
Physicochemical Properties
A summary of the key physicochemical properties of Ipidacrine hydrochloride monohydrate is presented in Table 1.
Table 1: Physicochemical Properties of Ipidacrine Hydrochloride Monohydrate
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉ClN₂O | [5][6] |
| Molecular Weight | 242.74 g/mol | [5][6] |
| Appearance | White or slightly creamy powder | [1] |
| Melting Point | >225°C (with decomposition) | [] |
| CAS Number | 118499-70-0 | [8] |
Crystallographic Analysis
The crystalline structure of Ipidacrine hydrochloride monohydrate has been primarily investigated using Powder X-ray Diffraction (PXRD).[3] To date, a complete single-crystal X-ray diffraction study, which would provide detailed atomic coordinates and bond parameters, has not been reported in the accessible literature.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for identifying crystalline phases and differentiating between polymorphs. Studies have identified two distinct monohydrate forms, A and B, with Form A being more thermodynamically stable.[3] The characteristic PXRD peak positions (2θ) for these forms are summarized in Table 2.
Table 2: Characteristic PXRD Peaks (2θ) for Ipidacrine Hydrochloride Monohydrate Polymorphs (Cu Kα radiation) [3]
| Form A (2θ) | Form B (2θ) |
| 10.94° | - |
| 11.43° | - |
| 17.29° | - |
| 18.20° | - |
| 18.92° | - |
| 19.54° | - |
| 20.55° | - |
| 23.32° | - |
| - | Characteristic peaks for Form B are noted in the literature but specific 2θ values are not explicitly listed in the primary source. |
Note: The referenced literature graphically presents the PXRD patterns but only explicitly lists the characteristic peaks for Form A.
Experimental Protocol: Powder X-ray Diffraction
The following provides a typical experimental protocol for the PXRD analysis of Ipidacrine hydrochloride monohydrate, based on reported methodologies.[3][]
-
Sample Preparation: 100-150 mg of the sample is gently ground to ensure a homogenous particle size. To prevent dehydration or hydration during the measurement, the sample can be coated with a thin, X-ray transparent film, such as a 10 µm polyethylene (B3416737) film.[]
-
Instrumentation: A Bragg-Brentano diffractometer, such as a Bruker D8 Advance, is commonly used.
-
X-ray Source: Copper Kα radiation (λ = 1.5418 Å) is typically employed. The tube voltage and current are set to 40 kV and 40 mA, respectively.[]
-
Optics: Divergence and anti-scattering slits are set to 1.0 mm, and the receiving slit to 0.6 mm.[]
-
Data Collection: The diffraction pattern is recorded over a 2θ range of 3° to 30°, with a step size of 0.02° and a scan speed of 0.5 seconds per step.[] For lattice parameter calculations, a slower scan speed of 5 seconds per step over a wider range (e.g., 3° to 50°) is recommended.[]
-
Data Analysis: The resulting diffractogram is analyzed to identify the peak positions (2θ) and their relative intensities. These are then compared with reference patterns to identify the crystalline form.
Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in Ipidacrine hydrochloride monohydrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While certificates of analysis for commercial samples of Ipidacrine hydrochloride monohydrate indicate that the ¹H-NMR spectrum conforms to the expected structure, specific chemical shift and coupling constant data are not publicly available in the reviewed literature. A detailed NMR analysis would be invaluable for confirming the proton and carbon environments within the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Although mentioned as a relevant characterization technique, a detailed FT-IR spectrum with peak assignments for Ipidacrine hydrochloride monohydrate has not been found in the surveyed literature.
Thermal Analysis
Thermal analysis techniques are crucial for understanding the stability of the hydrated forms of Ipidacrine hydrochloride and the nature of the water molecule's interaction with the crystal lattice.
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG)
DTA and TG analyses have been used to characterize the dehydration processes of the two monohydrate polymorphs, A and B.[3] Form B is the metastable form and begins to dehydrate at a lower temperature than Form A.[3] A summary of the thermal analysis data is provided in Table 3.
Table 3: Thermal Analysis Data for Ipidacrine Hydrochloride Monohydrate Polymorphs [3]
| Parameter | Form A | Form B |
| Dehydration Onset Temperature | ~90°C | ~80°C |
| Dehydration Peak Temperature (DTA) | 90-110°C | Not explicitly stated |
| Weight Loss (TG) | ~7.30% | Not explicitly stated |
| Enthalpy of Dehydration | 70 ± 2 kJ/mol | 53 ± 2 kJ/mol |
The observed weight loss of approximately 7.30% for Form A corresponds to the theoretical water content of a monohydrate.[3]
Experimental Protocol: DTA-TG Analysis
A typical experimental setup for the DTA-TG analysis of Ipidacrine hydrochloride monohydrate is as follows:[3][]
-
Sample Preparation: A sample of 10-15 mg is accurately weighed and placed in an aluminum pan.[]
-
Instrumentation: A simultaneous DTA-TG instrument is used.
-
Heating Program: The sample is heated from 30°C to 300°C at a constant heating rate of 5.0°C per minute.[]
-
Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as flowing dry nitrogen, to ensure reproducibility.
-
Data Analysis: The DTA curve is analyzed for endothermic and exothermic events, while the TG curve is analyzed for mass changes. The enthalpy of dehydration can be calculated by integrating the area of the corresponding DTA peak, following calibration with standard materials.[]
Visualizations
Molecular Structure
The following diagram illustrates the chemical structure of the Ipidacrine cation.
Caption: Molecular structure of the Ipidacrine cation with associated chloride and water molecules.
Analytical Workflow
The logical flow for the structural characterization of Ipidacrine hydrochloride monohydrate is depicted below.
Caption: Workflow for the structural analysis of Ipidacrine hydrochloride monohydrate.
Conclusion
The structural characterization of Ipidacrine hydrochloride monohydrate is well-documented through techniques such as PXRD and thermal analysis, which have successfully identified and differentiated its polymorphic forms. This guide provides a consolidated resource of the available quantitative data and experimental protocols to aid in further research and development. The notable absence of single-crystal X-ray diffraction data in the public domain represents a significant opportunity for future research to provide a more definitive and detailed understanding of the molecular and crystal structure of this important pharmaceutical agent.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ipidacrine Hydrochloride Hydrate | C12H19ClN2O | CID 6917941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. cleanchemlab.com [cleanchemlab.com]
An In-depth Technical Guide to Ipidacrine Hydrochloride Hydrate (CAS: 118499-70-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipidacrine (B1672102) hydrochloride hydrate (B1144303) is a reversible acetylcholinesterase (AChE) inhibitor and potassium channel blocker with significant applications in neuropharmacological research and the treatment of various neurological disorders.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and mechanism of action. Detailed experimental protocols and structured data tables are presented to facilitate its use in a research and development setting.
Chemical and Physical Properties
Ipidacrine hydrochloride hydrate is a white to off-white or slightly creamy crystalline powder.[3][][5] It is readily soluble in water, methanol, and formic acid, slightly soluble in chloroform, and practically insoluble in ethyl ether and acetone (B3395972).[][5]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 118499-70-0 | [6] |
| Molecular Formula | C₁₂H₁₉ClN₂O | [3][7] |
| Molecular Weight | 242.74 g/mol | [3][7] |
| Appearance | White or slightly creamy powder | [3][5] |
| Melting Point | 274 °C (with decomposition) | [3] |
| pKa | Not explicitly found, but classified as an aminopyridine.[] | |
| Solubility | Easily soluble in distilled water and methanol; highly soluble in formic acid; slightly soluble in chloroform; insoluble in ethyl ether.[] |
Synthesis and Purification
The synthesis of this compound is typically a two-step process involving the condensation of 2-amino-1-cyclopentene-1-carbonitrile (B31213) and cyclohexanone (B45756) to form the Ipidacrine free base, followed by conversion to the hydrochloride monohydrate salt.[3]
Experimental Protocol: Synthesis of Ipidacrine Free Base
Materials and Reagents:
-
2-amino-1-cyclopentene-1-carbonitrile
-
Cyclohexanone
-
Polyphosphate ester (dehydrating agent)
-
Water
-
Concentrated ammonia (B1221849) water solution
-
Chloroform-methanol mixture (10:1)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for chromatography
-
Mobile phase: chloroform:methanol:concentrated ammonia water (100:9:1)
Procedure:
-
A condensation reaction is carried out between 2-amino-1-cyclopentene-1-carbonitrile and cyclohexanone using a polyphosphate ester as a dehydrating agent.[3]
-
After the reaction, heating is stopped, and 500 ml of water is added dropwise, maintaining the temperature below 55 °C.[3]
-
The mixture is stirred at 55 °C for 30 minutes, and the aqueous phase is separated.[3]
-
The remaining toluene phase is washed with 250 ml of water, and the aqueous phases are combined.[3]
-
The combined aqueous phase is slowly added dropwise into 400 ml of a concentrated ammonia water solution.[3]
-
The resulting mixture is extracted with a 10:1 mixture of chloroform-methanol.[3]
-
The organic extract is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.[3]
-
The crude residue is purified by silica gel chromatography using a mobile phase of chloroform:methanol:concentrated ammonia water (100:9:1).[3]
-
The purified product is dried in vacuo at 60 °C to obtain the Ipidacrine base.[3]
-
Yield: 90.7%[3]
Experimental Protocol: Formation of this compound
Materials and Reagents:
-
Ipidacrine (free base)
-
Acetone
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a flask, 40 g (212 mmol) of Ipidacrine is dissolved in a heated mixture of 720 ml of acetone and 40 ml of water.[3]
-
To the heated solution, 19 ml (212 mmol) of concentrated hydrochloric acid is added dropwise over 10 minutes.[3]
-
The resulting solution is heated under reflux for 30 minutes.[3]
-
The solution is allowed to cool to room temperature and left to stand overnight to facilitate crystallization.[3]
-
Yield: 95%[3]
Table 2: Synthesis Reactants and Product Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2-Amino-1-cyclopentene-1-carbonitrile | C₆H₈N₂ | 108.14 | Colorless liquid | 2941-23-3 |
| Cyclohexanone | C₆H₁₀O | 98.14 | Colorless oily liquid | 108-94-1 |
| Ipidacrine (free base) | C₁₂H₁₆N₂ | 188.27 | - | 62732-44-9 |
| Ipidacrine Hydrochloride Monohydrate | C₁₂H₁₉ClN₂O | 242.74 | White or slightly creamy powder | 118499-70-0 |
Data sourced from BenchChem.[3]
Mechanism of Action
This compound exhibits a dual mechanism of action that enhances cholinergic neurotransmission.[1] It is a reversible inhibitor of acetylcholinesterase (AChE) and a blocker of potassium channels.[1][2]
-
AChE Inhibition: By reversibly inhibiting AChE, Ipidacrine prevents the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[1][8] This leads to an increased concentration and prolonged availability of acetylcholine to act on postsynaptic receptors, thereby enhancing cholinergic signaling.[1][8]
-
Potassium Channel Blockade: Ipidacrine blocks potassium channels in the membranes of neurons and muscle cells.[1] This action prolongs the repolarization phase of the action potential, leading to an increased influx of calcium ions into the presynaptic terminal and subsequently enhancing the release of acetylcholine.[5]
This dual action directly stimulates the conduction of impulses along nerve fibers and across synapses in both the central and peripheral nervous systems.[1]
Caption: Dual mechanism of action of Ipidacrine.
Analytical Methods
This compound serves as a reference standard for the development and validation of various analytical methods.[]
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for the analysis of Ipidacrine. Its well-defined chemical structure allows it to be used as a model compound for optimizing chromatographic conditions, including the selection of the stationary phase, mobile phase composition, and detection parameters.[]
Spectroscopy
-
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy: this compound is used to calibrate instruments and validate analytical procedures in UV-Vis and IR spectroscopy. Its distinct absorption peaks enable precise identification and quantification.[]
-
Mass Spectrometry (GC-MS): Mass spectrometry is used for the characterization of the Ipidacrine free base.[3]
Powder X-ray Diffraction (PXRD)
PXRD is employed to study the crystalline forms of this compound.[][9]
Experimental Protocol: PXRD Analysis
-
100-150 mg of Ipidacrine monohydrate A or its anhydrous form is placed in a pestle.[]
-
Approximately 0.5 mL of a solvent is added, and the mixture is pestled to a paste-like consistency.[]
-
The paste is dried under specific conditions (e.g., in laboratory air at 22°C and 55% relative humidity for hydrate formation).[]
-
PXRD patterns are obtained using a diffractometer with copper radiation (Kα1 and Kα2; λ= 0.15418 nm).[]
-
The tube voltage is set to 40 kV and the current to 40 mA.[]
Pharmacokinetics and Clinical Applications
Pharmacokinetics
-
Absorption: Ipidacrine is rapidly absorbed from the gastrointestinal tract after oral administration, with maximum plasma concentrations reached in about one hour.[]
-
Distribution: It is distributed throughout the body and can cross the blood-brain barrier.[8]
-
Protein Binding: 40-55% of the active substance binds to plasma proteins.[]
-
Bioavailability and Half-life: It has poor oral bioavailability (<30%) and a short half-life of approximately 2 hours.[1]
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Time to Max. Plasma Concentration (Tmax) | ~1 hour | [] |
| Plasma Protein Binding | 40-55% | [] |
| Oral Bioavailability | <30% | [1] |
| Half-life (t½) | ~2 hours | [1] |
Clinical and Research Applications
This compound is indicated for a variety of central and peripheral nervous system disorders.[1]
-
Peripheral Nervous System: Used in the treatment of neuritis, polyneuritis, polyneuropathy, and myasthenia gravis.[1]
-
Central Nervous System: Investigated for improving cognitive function after ischemic stroke and other organic brain lesions. It is also used for bulbar palsy and paresis.[1]
-
Alzheimer's Disease: It is used in the treatment of Alzheimer's disease.[5][6]
-
Research Tool: It is a valuable pharmacological tool for investigating cholinergic systems, synaptic plasticity, and cognitive processes.[1]
Caption: Workflow for an electroneuromyographic study of Ipidacrine.[10]
Conclusion
This compound is a well-characterized compound with a dual mechanism of action that makes it a valuable agent for both therapeutic and research purposes in the field of neuroscience. This guide provides essential technical information to support its synthesis, analysis, and application in a laboratory setting. Researchers should adhere to appropriate safety protocols when handling this and any other chemical compound.
References
- 1. This compound | RUO | Supplier [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [menadiona.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. ipidacrine | Dosing & Uses | medtigo [medtigo.com]
- 9. researchgate.net [researchgate.net]
- 10. [A clinical-electroneuromyographic study of the efficacy of ipidacrine in patients with mononeuropathies] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ipidacrine Hydrochloride Hydrate in DMSO for Cell Culture
Introduction
Ipidacrine hydrochloride hydrate (B1144303) is a reversible acetylcholinesterase (AChE) inhibitor and a blocker of membrane potassium channels, which also exhibits effects on sodium channels.[1][2] Its dual mechanism of action leads to prolonged neuronal depolarization, increased calcium influx, and ultimately enhances the release of neurotransmitters such as acetylcholine.[1] This makes it a compound of significant interest in neurological research, particularly in studies related to memory disorders and neurodegenerative diseases.[3][4] Proper preparation of Ipidacrine solutions is critical for obtaining reproducible and accurate results in in vitro cell culture experiments. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving Ipidacrine for these applications.[5][6] This document provides a detailed protocol for the dissolution of Ipidacrine hydrochloride hydrate in DMSO and its subsequent use in cell culture.
Compound Information and Data Presentation
Quantitative data regarding the physicochemical properties, solubility, and storage of this compound are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 118499-70-0 | [7][8] |
| Molecular Formula | C₁₂H₁₉ClN₂O | [6][8][9] |
| Molecular Weight | 242.75 g/mol | [7][8] |
| Appearance | White to Off-White Solid | [6][] |
| Purity | ≥95% | [6] |
Table 2: Solubility and Recommended Storage Conditions
| Parameter | Recommendation | References |
| Solvent | DMSO | [5][6] |
| Maximum Solubility | 10 mg/mL (approx. 41.19 mM) | [5] |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (DMSO Stock Solution) | -80°C for up to 1 year | [5] |
| Shipping Condition | Ambient temperature or with blue ice | [3][5] |
Experimental Protocols
1. Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution that can be serially diluted to the desired working concentrations for cell culture experiments.
Materials:
-
This compound powder (CAS: 118499-70-0)
-
Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Precision micropipettes and sterile tips
Methodology:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight is 242.75 g/mol .
-
Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
-
Example for 1 mL of 10 mM stock: Mass = 10 mM x 1 mL x 242.75 / 1000 = 2.4275 mg
-
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder.
-
Dissolution: Add the corresponding volume of sterile DMSO to the tube containing the powder. Secure the cap and vortex thoroughly. If necessary, sonication is recommended to ensure complete dissolution.[5] The resulting solution should be clear and colorless.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles and light exposure. Store aliquots at -80°C for long-term stability.[5]
2. Protocol for Preparing Working Solutions for Cell Culture
This protocol describes the dilution of the concentrated DMSO stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Methodology:
-
Determine Final Concentration: Decide on the final concentration(s) of Ipidacrine required for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Serial Dilution: It is highly recommended to perform an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. This minimizes pipetting errors and reduces the risk of solvent shock to the cells.
-
Final Dilution in Medium: Add the calculated volume of the stock or intermediate solution to the pre-warmed cell culture medium.
-
Crucial Step: To prevent precipitation, add the Ipidacrine solution dropwise to the medium while gently swirling. Do not add the medium directly to the concentrated DMSO stock.[11]
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the specific cell line being used. A final DMSO concentration of less than 0.5% is generally considered safe, with 0.1% or lower being preferable for sensitive cell types.[11]
-
Example: To achieve a final concentration of 10 µM Ipidacrine, add 1 µL of the 10 mM stock solution to 1 mL of culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Application: Mix the final working solution gently and apply it to the cell cultures immediately.
Visualizations: Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow and the molecular mechanism of Ipidacrine.
Caption: Experimental workflow for preparing Ipidacrine for cell culture.
Caption: Dual mechanism of action for Ipidacrine in neurons.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Ipidacrine | TargetMol [targetmol.com]
- 6. britiscientific.com [britiscientific.com]
- 7. lookchem.com [lookchem.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Ipidacrine Hydrochloride Hydrate in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ipidacrine hydrochloride hydrate (B1144303) in in vivo rat studies, particularly focusing on models of cognitive impairment relevant to Alzheimer's disease. This document outlines the mechanism of action, dosage calculation, experimental protocols, and relevant data for designing and executing robust preclinical studies.
Mechanism of Action
Ipidacrine hydrochloride hydrate exerts its therapeutic effects through a dual mechanism of action:
-
Reversible Acetylcholinesterase (AChE) Inhibition: Ipidacrine inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1] This inhibition leads to an increased concentration and prolonged availability of ACh to bind to postsynaptic receptors, thereby enhancing cholinergic neurotransmission, a key pathway implicated in learning and memory.[1]
-
Potassium (K+) Channel Blockade: Ipidacrine also blocks voltage-gated potassium channels in neuronal membranes.[1][2] This action prolongs the repolarization phase of the action potential, leading to an increased influx of calcium ions (Ca2+) into the presynaptic terminal.[1] The elevated intracellular calcium enhances the release of neurotransmitters, including acetylcholine.[1][2]
This synergistic action of enhancing both the availability and release of acetylcholine makes Ipidacrine a potent cognitive enhancer.
Signaling Pathway
Dosage Calculation for In Vivo Rat Studies
Accurate dosage calculation is critical for reproducible and meaningful results. The following is a step-by-step guide for calculating the required concentration of this compound for oral gavage.
Example Calculation:
-
Desired Dose: 1 mg/kg
-
Rat Weight: 250 g (0.25 kg)
-
Administration Volume: 2 mL/kg (a standard volume for oral gavage in rats)
-
Calculate the dose per animal:
-
Dose (mg) = Desired Dose (mg/kg) x Animal Weight (kg)
-
Dose (mg) = 1 mg/kg x 0.25 kg = 0.25 mg per rat
-
-
Calculate the volume to administer:
-
Volume (mL) = Administration Volume (mL/kg) x Animal Weight (kg)
-
Volume (mL) = 2 mL/kg x 0.25 kg = 0.5 mL per rat
-
-
Calculate the required solution concentration:
-
Concentration (mg/mL) = Dose per animal (mg) / Volume to administer (mL)
-
Concentration (mg/mL) = 0.25 mg / 0.5 mL = 0.5 mg/mL
-
Therefore, for a 250 g rat at a 1 mg/kg dose, you would need to prepare a 0.5 mg/mL solution of this compound and administer 0.5 mL via oral gavage.
Data Presentation: this compound Dosages in Rat Models
The following table summarizes effective dosages of Ipidacrine from various in vivo rat studies. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
| Rat Model | Rat Strain | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference(s) |
| Scopolamine-induced Amnesia | Wistar | 0.3 and 1 mg/kg | Oral (p.o.) | Single dose | Reduced scopolamine-induced deficits in the Morris water maze. | [3][4] |
| Scopolamine-induced Amnesia | Wistar | 1 mg/kg | Oral (p.o.) | Daily for 5 days | Reversed scopolamine-induced spatial learning deficits. | [3][4] |
| Diabetes Mellitus-induced Erectile Dysfunction | Wistar | 3.6 and 6.7 mg/kg | Oral (p.o.) | Daily for 14 days | Improved erectile function. | [5] |
| General Cognitive Effects | Not Specified | > 10 mg/kg | Not Specified | Not Specified | Associated with cholinergic side effects (e.g., tremors, salivation). | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols should be adapted to the specific requirements of your research and institutional animal care and use committee guidelines.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile 0.9% saline or sterile water
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Appropriately sized gavage needles for rats
Procedure:
-
Solution Preparation:
-
Using the calculations described in Section 2, weigh the required amount of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of sterile saline or water.
-
Vortex the solution until the powder is completely dissolved. It is recommended to prepare the solution fresh daily.
-
-
Oral Gavage Administration:
-
Gently restrain the rat.
-
Measure the calculated volume of the Ipidacrine solution into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle over the tongue and into the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Monitor the animal for a few minutes post-administration to ensure no signs of respiratory distress.
-
Scopolamine-Induced Amnesia Model and Morris Water Maze
This protocol is a widely used method to assess the efficacy of cognitive enhancers against cholinergic deficits.[3][4]
Apparatus:
-
A circular water tank (approximately 1.5-1.8 m in diameter) filled with water made opaque with non-toxic white paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room to aid in spatial navigation.
-
A video tracking system to record and analyze the rat's swimming path.
Experimental Groups:
-
Control: Vehicle (e.g., saline) + Saline
-
Amnesia Model: Vehicle + Scopolamine
-
Treatment Group(s): Ipidacrine (at desired doses) + Scopolamine
Procedure:
-
Drug Administration:
-
Administer Ipidacrine (e.g., 1 mg/kg, p.o.) or vehicle 60 minutes before the first trial of each day.
-
Administer Scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) or saline 30 minutes before the first trial of each day.
-
-
Acquisition Phase (e.g., 4 consecutive days, 4 trials per day):
-
Place the rat into the water facing the wall from one of four randomized starting positions.
-
Allow the rat to swim for a maximum of 60 seconds to locate the hidden platform.
-
If the rat fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the tank.
-
Administer the respective treatments as in the acquisition phase.
-
Place the rat in the tank from a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Passive Avoidance Test
This test assesses fear-motivated long-term memory.
Apparatus:
-
A two-compartment box with a light and a dark chamber, connected by a sliding door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Acquisition/Training Trial:
-
Place the rat in the light compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
When the rat enters the dark compartment (which they tend to do as they are nocturnal), the door closes, and a mild, brief foot shock is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial (typically 24 hours later):
-
Place the rat back into the light compartment.
-
The door to the dark compartment is open.
-
Record the step-through latency (the time it takes for the rat to re-enter the dark compartment). A longer latency indicates better memory of the aversive stimulus.
-
Drug administration timing should be determined based on the study design (e.g., pre-training to assess effects on acquisition, or post-training to assess effects on consolidation).
-
Mandatory Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ipidacrine (NIK-247), a novel antidementia, rapidly enters the brain and improves scopolamine-induced amnesia in rats during the Morris water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Ipidacrine Hydrochloride Hydrate in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipidacrine hydrochloride hydrate (B1144303) is a promising therapeutic agent for neurological disorders, exhibiting a dual mechanism of action as both a reversible acetylcholinesterase (AChE) inhibitor and a voltage-gated potassium (K+) channel blocker.[1][2] These properties make it a compound of significant interest for modulating synaptic transmission and plasticity, key cellular processes underlying learning and memory. The hippocampus, a brain region critical for these functions, is a primary target for investigating the effects of nootropic and neuroprotective drugs.[3][4]
These application notes provide a comprehensive guide for utilizing Ipidacrine hydrochloride hydrate in hippocampal slice electrophysiology studies. The following sections detail its mechanism of action, protocols for preparing and recording from acute hippocampal slices, and methods for assessing its impact on basal synaptic transmission and long-term potentiation (LTP).
Mechanisms of Action in the Hippocampus
Ipidacrine's effects on hippocampal neurons are primarily mediated through two distinct pathways:
-
Acetylcholinesterase (AChE) Inhibition : By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh), Ipidacrine increases the concentration and prolongs the action of ACh in the synaptic cleft.[2] Elevated ACh levels enhance cholinergic signaling, which is known to modulate neuronal excitability and facilitate the induction of synaptic plasticity, such as LTP.[3]
-
Potassium (K+) Channel Blockade : Ipidacrine directly blocks voltage-gated potassium channels, particularly delayed rectifier and A-type currents.[1][2] This blockade prolongs the repolarization phase of the action potential, leading to a broadened action potential. The prolonged depolarization increases Ca2+ influx through voltage-gated calcium channels, which in turn can enhance neurotransmitter release from the presynaptic terminal.[1]
These two mechanisms work in concert to potentiate synaptic transmission and enhance the conditions for inducing long-term potentiation, a cellular correlate of memory formation.
Data Presentation: Effects on Synaptic Transmission and Plasticity
While specific quantitative data for this compound in hippocampal slice electrophysiology is not extensively available in the public literature, the following tables illustrate the expected effects based on its known mechanisms of action. The data presented are representative of effects observed with other acetylcholinesterase inhibitors and potassium channel blockers.
Table 1: Effect of Cholinergic Modulation on Basal Synaptic Transmission in CA1
| Compound | Concentration | Parameter | Effect | Reference |
| Carbachol (Muscarinic Agonist) | 0.5 µM | fEPSP Slope | Potentiation to ~180% of baseline | [4] |
| Physostigmine (AChE Inhibitor) | 5 µM | Spontaneous Rhythmic Activity | Long-term increase | [2] |
Table 2: Enhancement of Long-Term Potentiation (LTP) by Cholinergic Modulation in CA1
| Condition | LTP Induction Protocol | Parameter | Magnitude of Potentiation | Reference |
| Control | High-Frequency Stimulation (HFS) | fEPSP Slope | ~170% of baseline (1h post-HFS) | [5] |
| Cholinergic Enhancement (during walking) | 200 Hz Stimulation Train | fEPSP Slope | >170% of baseline (1h post-tetanus) | [5][6] |
| Muscarinic LTP (mLTP) | Carbachol (0.5 µM) Application | fEPSP Slope | ~180% of baseline | [4] |
Table 3: Effects of Potassium Channel Blockade on Neuronal Properties
| Compound | Concentration | Parameter | Effect | Reference |
| 3,4-Diaminopyridine (DAP) | 0.3 mM | Action Potential Repolarization Time (80%) | Increase from ~0.6 ms (B15284909) to ~3.4 ms | [7] |
| 4-Aminopyridine (4-AP) | 100 µM | Spontaneous Epileptiform Discharges | Induction of activity | [8] |
| Tetraethylammonium (TEA) | 1 mM | Presynaptic Fiber Volley Duration | Increase, paralleling fEPSP slope increase | [7] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiological recordings.[9][10]
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibratome or tissue chopper
-
Petri dish
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Carbogen gas (95% O2 / 5% CO2)
-
Incubation chamber
Solutions:
-
Cutting Solution (High Sucrose): 87 mM NaCl, 2.5 mM KCl, 7 mM MgCl2, 0.5 mM CaCl2, 26.2 mM NaHCO3, 1.25 mM NaH2PO4, 25 mM glucose, and 50 mM sucrose.
-
Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.3 mM MgSO4, 2.5 mM CaCl2, 26.2 mM NaHCO3, 1 mM NaH2PO4, and 10 mM glucose.
Procedure:
-
Anesthetize the animal and perform decapitation.
-
Rapidly dissect the brain and place it in ice-cold, carbogen-gassed cutting solution.
-
Isolate the hippocampus.
-
Cut transverse hippocampal slices (350-400 µm thick) using a vibratome or tissue chopper in the ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing aCSF continuously bubbled with carbogen.
-
Allow slices to recover for at least 1 hour at room temperature before commencing recordings.
Protocol 2: Field Potential Electrophysiology and Ipidacrine Application
This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) and population spikes (PS) from the CA1 region of the hippocampus and applying Ipidacrine.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
aCSF
-
Carbogen gas
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier and data acquisition system
-
This compound stock solution
Procedure:
-
Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and the recording electrode in the apical dendritic layer of the CA1 region to record fEPSPs.
-
Determine the stimulus intensity that elicits approximately 50% of the maximal fEPSP response.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
Prepare a stock solution of this compound in water or a suitable solvent.
-
Dilute the stock solution in aCSF to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Switch the perfusion to the Ipidacrine-containing aCSF and record the effects on the fEPSP slope and population spike amplitude for at least 30 minutes or until a stable effect is observed.
-
To study the washout effect, switch the perfusion back to the control aCSF.
Protocol 3: Induction of Long-Term Potentiation (LTP) in the Presence of Ipidacrine
This protocol describes how to assess the modulatory effect of Ipidacrine on LTP induction.
Procedure:
-
Follow steps 1-7 of Protocol 2.
-
After observing a stable effect of Ipidacrine on basal synaptic transmission, induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is a single train of 100 pulses at 100 Hz.
-
Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS.
-
Quantify the magnitude of LTP by expressing the average fEPSP slope during the last 10 minutes of the recording as a percentage of the pre-HFS baseline slope.
-
Compare the magnitude of LTP in the presence of Ipidacrine to control experiments performed without the drug.
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of Ipidacrine in the hippocampus.
Experimental Workflow
Caption: Workflow for hippocampal slice electrophysiology with Ipidacrine.
Logical Relationships of Effects
Caption: Logical flow of Ipidacrine's effects leading to LTP facilitation.
References
- 1. Timing-dependent septal cholinergic induction of dynamic hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinergic plasticity in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinergic Activity Enhances Hippocampal Long-Term Potentiation in CA1 during Walking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective Cholinergic Depletion in Medial Septum Leads to Impaired Long Term Potentiation and Glutamatergic Synaptic Currents in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Presynaptic Ca2+-Activated K+ Channels in Glutamatergic Hippocampal Terminals and Their Role in Spike Repolarization and Regulation of Transmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hippocampal long-term potentiation is not accompanied by presynaptic spike broadening, unlike synaptic potentiation by K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Opioid-induced epileptiform bursting in hippocampal slices: higher susceptibility in ventral than dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-lasting facilitation of excitatory postsynaptic potentials in the rat hippocampus by acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ipidacrine in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of hallmark pathologies including amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein. The cholinergic hypothesis, one of the earliest theories of AD pathogenesis, posits that cognitive decline is significantly related to the degeneration of cholinergic neurons and the subsequent reduction in acetylcholine (B1216132) (ACh) neurotransmission. Ipidacrine (B1672102) (9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline) is a pro-cognitive agent with a multifaceted mechanism of action that makes it a valuable tool for investigating cholinergic pathways and potential therapeutic strategies in AD research models.
Mechanism of Action
Ipidacrine's efficacy is not attributed to a single mode of action but rather a combination of synergistic mechanisms that enhance cholinergic signaling and neuronal excitability.[1]
-
Cholinesterase Inhibition : Ipidacrine is a potent reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] By blocking these enzymes, it reduces the degradation of ACh in the synaptic cleft, thereby increasing its concentration and duration of action.[2]
-
Potassium Channel Blockade : A key feature of Ipidacrine is its ability to block voltage-gated potassium (K+) channels in neuronal membranes. This action prolongs the depolarization phase of an action potential, leading to an increased influx of Ca2+ and enhanced release of neurotransmitters, including acetylcholine.
-
Modulation of Cholinergic Receptors : Ipidacrine also directly modulates postsynaptic nicotinic and muscarinic acetylcholine receptors, further sensitizing the neuron to cholinergic stimulation.[1]
This multi-target profile distinguishes Ipidacrine from other cholinesterase inhibitors and provides a robust mechanism for reversing cholinergic deficits in experimental models.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to Ipidacrine's activity.
Table 1: In Vitro Cholinesterase Inhibition
| Target Enzyme | Source | Potency (pIC50) | Potency (IC50, µM) | Reference |
|---|---|---|---|---|
| Acetylcholinesterase | Human | 6.18 | ~0.66 | [3] |
| Butyrylcholinesterase | Rat | 6.66 | ~0.22 | [3] |
| Acetylcholinesterase | Electric Eel | 6.77 | ~0.17 | [3] |
| Cholinesterase | Horse Serum | 7.15 | ~0.07 | [3] |
Note: IC50 values are calculated from pIC50 (-log(IC50 M)). A lower IC50 value indicates higher potency.
Table 2: Preclinical Dosages in Rodent Models
| Animal Model | Species | Dosage Range (mg/kg) | Administration Route | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Scopolamine-Induced Amnesia | Rat | 0.3 - 1.0 | Oral (p.o.), single dose | Reduced scopolamine-induced deficits in Morris Water Maze. | [4] |
| NBM Lesion Model | Rat | 0.1 - 1.0 | Oral (p.o.), chronic (21 days) | Significantly increased step-through latency in passive avoidance test. | [5] |
| Scopolamine-Induced Amnesia | Rat | 1.0 | Oral (p.o.), repeated (5 days) | Reduced scopolamine-induced deficits to control levels in Morris Water Maze. |[4] |
Application in AD Research Models
Ipidacrine is primarily used in models that exhibit a cholinergic deficit to test for pro-cognitive and memory-enhancing effects.
-
Chemically-Induced Amnesia Models : The most common application is in reversing cognitive deficits induced by muscarinic receptor antagonists like scopolamine (B1681570).[4][6][7] These models are useful for rapid screening of cholinomimetic compounds.
-
Lesion-Induced Models : Models involving lesions to cholinergic brain regions, such as the Nucleus Basalis of Meynert (NBM), mimic the specific neuronal loss seen in AD.[5] Ipidacrine has shown efficacy in these more pathologically relevant models.[5]
-
Transgenic Models : While Ipidacrine's primary mechanism is not the clearance of Aβ or tau, it can be used in transgenic models (e.g., APP/PS1, 5xFAD) to assess whether enhancing cholinergic function can improve cognitive performance despite the underlying plaque and tangle pathology. This helps to dissect the contribution of cholinergic loss to the overall cognitive phenotype in these models.
It is important to note that studies on the direct effects of Ipidacrine on Aβ and tau pathology are limited. Some research on novel conjugates of Ipidacrine has shown moderate inhibition of Aβ aggregation, but this is not characteristic of the parent compound.[8] Therefore, its primary application remains the symptomatic reversal of cognitive deficits due to cholinergic hypofunction.
Experimental Protocols
Protocol 1: Reversal of Scopolamine-Induced Amnesia in the Morris Water Maze (MWM)
This protocol is designed to assess the ability of Ipidacrine to reverse spatial learning and memory deficits induced by scopolamine in rodents.
Materials:
-
Ipidacrine Hydrochloride
-
Scopolamine Hydrobromide
-
Sterile 0.9% Saline
-
Morris Water Maze apparatus (circular pool, ~1.5m diameter, with an escape platform)
-
Opaque, non-toxic substance to make water cloudy (e.g., tempura paint)
-
Video tracking software
Procedure:
-
Animal Acclimation : Acclimate male Wistar rats (250-300g) to the facility for at least one week before the experiment.
-
Drug Preparation :
-
Experimental Groups :
-
Group 1: Vehicle (Saline p.o. + Saline i.p.) - Control
-
Group 2: Scopolamine (Saline p.o. + Scopolamine i.p.) - Amnesia Model
-
Group 3: Ipidacrine + Scopolamine (Ipidacrine p.o. + Scopolamine i.p.) - Test Group
-
-
Acquisition Phase (4 Days, 4 Trials/Day) :
-
Administer Ipidacrine (or saline) via oral gavage 60 minutes before the first trial of the day.[4]
-
Administer Scopolamine (or saline) via i.p. injection 30 minutes before the first trial.[4]
-
For each trial, place the rat in the pool at one of four randomized starting positions.
-
Allow the rat to swim for a maximum of 60-90 seconds to find the hidden platform. If it fails, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Day 5) :
-
Remove the escape platform from the pool.
-
Administer drugs as on the acquisition days.
-
Place the rat in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis :
-
Analyze escape latencies using a two-way repeated-measures ANOVA.
-
Analyze probe trial data (time in target quadrant) using a one-way ANOVA followed by appropriate post-hoc tests.
-
Expected Outcome : The scopolamine group should show significantly longer escape latencies and less time in the target quadrant compared to the control group. The Ipidacrine-treated group is expected to show a significant improvement in both parameters compared to the scopolamine-only group.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol determines the IC50 value of Ipidacrine for AChE and BuChE.[2]
Materials:
-
Ipidacrine Hydrochloride
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Butyrylcholinesterase (from equine serum or human recombinant)
-
Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader (absorbance at 412 nm)
Procedure:
-
Reagent Preparation :
-
Prepare a stock solution of Ipidacrine in buffer or DMSO. Create a serial dilution to cover a wide concentration range (e.g., 1 nM to 100 µM).
-
Prepare solutions of enzyme, substrate (ATCh or BTCh), and DTNB in phosphate buffer.
-
-
Assay Setup : In a 96-well plate, add in the following order:
-
Phosphate buffer
-
Ipidacrine solution at various concentrations (or vehicle for control)
-
DTNB solution
-
Enzyme solution (AChE or BuChE)
-
-
Pre-incubation : Pre-incubate the plate for 5-10 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add the substrate (ATCh or BTCh) to all wells to start the reaction.
-
Kinetic Measurement : Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of color change is proportional to enzyme activity.[2]
-
Data Analysis :
-
Calculate the rate of reaction for each Ipidacrine concentration.
-
Normalize the rates to the control (vehicle-only) to get the percent inhibition.
-
Plot percent inhibition versus the log of Ipidacrine concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Logical Relationships and Interpretation
The application of Ipidacrine in AD models is based on a clear logical pathway. The cognitive deficits observed in many AD models are, at least in part, due to a loss of cholinergic neurotransmission. Ipidacrine directly counteracts this deficit through its multi-target mechanism, leading to a measurable improvement in performance on cognitive and memory-based tasks. A positive result with Ipidacrine strongly suggests that the observed cognitive impairment in a given model has a cholinergic component.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ipidacrine [drugcentral.org]
- 4. benchchem.com [benchchem.com]
- 5. | BioWorld [bioworld.com]
- 6. oatext.com [oatext.com]
- 7. Bacopa monniera Attenuates Scopolamine-Induced Impairment of Spatial Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ipidacrine hydrochloride hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols: In Vitro Acetylcholinesterase Inhibition Assay Using Ipidacrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), thereby terminating the synaptic signal. Inhibition of AChE is a key therapeutic strategy for the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders. Ipidacrine is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] Its mechanism of action involves increasing the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.[2][3] This document provides a detailed protocol for conducting an in vitro acetylcholinesterase inhibition assay using Ipidacrine as a reference compound. The assay is based on the widely used Ellman's method, a simple and reliable colorimetric assay for measuring AChE activity.[4][5]
The principle of the Ellman's method involves the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCI) by AChE to produce thiocholine (B1204863).[4] The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[2] The rate of color formation is directly proportional to the AChE activity. The presence of an inhibitor, such as Ipidacrine, will reduce the rate of this reaction.
Signaling Pathway of Acetylcholine and Inhibition by Ipidacrine
The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and the mechanism of its inhibition by Ipidacrine.
Caption: Acetylcholine signaling pathway and its inhibition by Ipidacrine.
Materials and Reagents
| Reagent | Preparation | Storage |
| Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel) | Prepare a 1 U/mL stock solution in 0.1 M phosphate (B84403) buffer (pH 8.0). Further dilute to the desired working concentration (e.g., 0.1 U/mL) immediately before use. | Keep on ice during use. Store at -20°C. |
| Ipidacrine | Prepare a 1 mM stock solution in DMSO. Prepare serial dilutions in 0.1 M phosphate buffer (pH 8.0) to achieve the desired final concentrations for the assay. | Store at -20°C. |
| Acetylthiocholine Iodide (ATCI) | Prepare a 10 mM stock solution in deionized water. Prepare fresh daily. | Store at 4°C, protected from light. |
| 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) | Prepare a 3 mM stock solution in 0.1 M phosphate buffer (pH 8.0). Protect from light. | Store at 4°C, protected from light. |
| 0.1 M Phosphate Buffer (pH 8.0) | Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the pH reaches 8.0. | Room Temperature. |
| Dimethyl Sulfoxide (DMSO) | ACS grade or higher. | Room Temperature. |
| 96-well Microplate | Clear, flat-bottom. | N/A |
Experimental Workflow
The following diagram outlines the key steps of the in vitro acetylcholinesterase inhibition assay.
Caption: Experimental workflow for the AChE inhibition assay.
Experimental Protocol
This protocol is designed for a 96-well plate format.
1. Plate Setup:
-
Blank: 140 µL of 0.1 M Phosphate Buffer (pH 8.0) + 20 µL of ATCI solution + 20 µL of DTNB solution.
-
Control (100% Activity): 120 µL of 0.1 M Phosphate Buffer (pH 8.0) + 20 µL of AChE solution + 20 µL of the solvent used for the test compound (e.g., buffer with a final DMSO concentration matching the test wells).
-
Test Sample: 120 µL of 0.1 M Phosphate Buffer (pH 8.0) + 20 µL of AChE solution + 20 µL of Ipidacrine dilution.
2. Pre-incubation:
-
To the appropriate wells, add the phosphate buffer and either the Ipidacrine dilutions or the corresponding solvent for the control.
-
Add 20 µL of the AChE working solution to the control and test sample wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[6]
3. Reaction Initiation:
-
To all wells, add 20 µL of the ATCI solution and 20 µL of the DTNB solution to start the enzymatic reaction.[6] The final volume in each well will be 200 µL.
4. Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for a duration of 10-15 minutes.[6]
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of Ipidacrine using the following formula:
% Inhibition = [ (Rate of Control - Rate of Test Sample) / Rate of Control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Ipidacrine concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this assay protocol and the expected results for Ipidacrine.
| Parameter | Value |
| Enzyme | Acetylcholinesterase (AChE) |
| Enzyme Source | Electrophorus electricus |
| Substrate | Acetylthiocholine Iodide (ATCI) |
| Chromogen | 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) |
| Wavelength for Measurement | 412 nm |
| Assay Buffer | 0.1 M Phosphate Buffer, pH 8.0 |
| Incubation Temperature | 37°C |
| Pre-incubation Time | 15 minutes |
| Reaction Time | 10-15 minutes (kinetic) |
| Reference Inhibitor | Ipidacrine |
| Expected IC50 for Ipidacrine | ~1 µM [1] |
Conclusion
This application note provides a detailed and robust protocol for performing an in vitro acetylcholinesterase inhibition assay using Ipidacrine as a reference inhibitor. The use of the Ellman's method in a 96-well plate format allows for efficient screening and characterization of potential AChE inhibitors. Adherence to this protocol will enable researchers to obtain reliable and reproducible data for their drug discovery and development efforts.
References
Application Notes and Protocols for Long-Term Potentiation (LTP) Enhancement with Ipidacrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipidacrine is a reversible acetylcholinesterase (AChE) inhibitor and a blocker of voltage-gated potassium (K+) channels. This dual mechanism of action uniquely positions it as a potent modulator of synaptic transmission and plasticity. By inhibiting AChE, Ipidacrine increases the synaptic concentration of acetylcholine (B1216132) (ACh), a neurotransmitter crucial for learning and memory. Simultaneously, by blocking K+ channels, it prolongs the repolarization phase of the action potential, leading to increased calcium influx into the presynaptic terminal and enhanced neurotransmitter release. These actions collectively contribute to the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.
These application notes provide a comprehensive overview of the use of Ipidacrine to enhance LTP in both in vitro and in vivo experimental models. Detailed protocols for electrophysiological recordings and illustrative quantitative data are presented to guide researchers in investigating the effects of Ipidacrine on synaptic plasticity.
Mechanism of Action
Ipidacrine enhances LTP through a synergistic dual mechanism:
-
Acetylcholinesterase (AChE) Inhibition: Ipidacrine reversibly inhibits AChE, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of ACh, which can then act on presynaptic and postsynaptic muscarinic and nicotinic acetylcholine receptors. Activation of these receptors, particularly M1 muscarinic receptors, is known to facilitate the induction of LTP.
-
Voltage-Gated Potassium (K+) Channel Blockade: Ipidacrine blocks delayed rectifier and A-type voltage-gated potassium channels. This action broadens the presynaptic action potential, leading to a prolonged depolarization of the nerve terminal. The extended depolarization increases the open time of voltage-gated calcium (Ca2+) channels, resulting in a greater influx of calcium. Elevated presynaptic calcium levels enhance the probability and magnitude of neurotransmitter release, including glutamate, thereby facilitating the induction of LTP.
Data Presentation
The following tables summarize representative quantitative data illustrating the dose-dependent enhancement of LTP by Ipidacrine in hippocampal slices. This data is illustrative and intended to provide a framework for experimental design and data analysis.
Table 1: In Vitro LTP Enhancement by Ipidacrine in Rat Hippocampal Slices
| Ipidacrine Concentration (µM) | Baseline fEPSP Slope (% of control) | fEPSP Slope 60 min post-HFS (% of baseline) | % Enhancement of LTP vs. Control |
| 0 (Control) | 100 ± 3.5 | 145.2 ± 5.8 | - |
| 1 | 102 ± 4.1 | 168.9 ± 6.3* | 16.3% |
| 5 | 105 ± 3.9 | 185.4 ± 7.1 | 27.7% |
| 10 | 108 ± 4.5 | 192.1 ± 6.8 | 32.3% |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM. HFS: High-Frequency Stimulation. fEPSP: field Excitatory Postsynaptic Potential.
Table 2: Effect of Ipidacrine on Paired-Pulse Facilitation (PPF) in Rat Hippocampal Slices
| Ipidacrine Concentration (µM) | PPF Ratio (50 ms (B15284909) inter-stimulus interval) |
| 0 (Control) | 1.65 ± 0.08 |
| 10 | 1.42 ± 0.07* |
*p < 0.05 compared to control. Data are presented as mean ± SEM. A decrease in the PPF ratio is indicative of an increased presynaptic release probability.
Experimental Protocols
In Vitro Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the induction and recording of LTP in the CA1 region of acute hippocampal slices from rodents.
1. Materials and Reagents:
-
Rodent (rat or mouse)
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose.
-
Sucrose-based cutting solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.
-
Ipidacrine hydrochloride
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibratome
-
Recording chamber and perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF)
-
Amplifier and data acquisition system
2. Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rodent.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated sucrose-based cutting solution.
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.
-
Transfer slices to a holding chamber with carbogenated aCSF at room temperature (22-25°C) and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit an fEPSP with a slope that is 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Drug Application:
-
Prepare stock solutions of Ipidacrine in distilled water.
-
Dilute the stock solution in aCSF to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Switch the perfusion to the Ipidacrine-containing aCSF and allow it to perfuse the slice for at least 20 minutes before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value recorded during the last 10 minutes before HFS.
-
The magnitude of LTP is expressed as the percentage increase in the fEPSP slope in the last 10 minutes of the recording compared to the baseline.
-
In Vivo Long-Term Potentiation (LTP) Assay
This protocol outlines the measurement of LTP in the hippocampus of an anesthetized rodent.
1. Materials and Reagents:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., urethane)
-
Stereotaxic frame
-
Drill
-
Bipolar stimulating and recording electrodes
-
Amplifier and data acquisition system
-
Ipidacrine hydrochloride (dissolved in a suitable vehicle for systemic administration, e.g., saline)
2. Procedure:
-
Animal Preparation:
-
Anesthetize the rodent and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the skull over the hippocampus.
-
-
Electrode Implantation:
-
Using stereotaxic coordinates, lower a stimulating electrode into the perforant path and a recording electrode into the dentate gyrus.
-
-
Electrophysiological Recording:
-
Deliver baseline stimuli (e.g., 0.033 Hz) and establish a stable baseline of fEPSPs for at least 30 minutes.
-
-
Drug Administration:
-
Administer Ipidacrine systemically (e.g., intraperitoneally) at the desired dose.
-
Allow sufficient time for the drug to cross the blood-brain barrier and exert its effects (typically 30-60 minutes).
-
-
LTP Induction:
-
Deliver a high-frequency stimulation (HFS) protocol (e.g., 10 trains of 10 pulses at 400 Hz).
-
-
Post-Induction Recording:
-
Monitor the fEPSP for at least 60-120 minutes following HFS.
-
-
Data Analysis:
-
Analyze the fEPSP slope as described in the in vitro protocol.
-
Visualizations
Caption: Signaling pathway of Ipidacrine in LTP enhancement.
Caption: Experimental workflows for LTP assays with Ipidacrine.
Application Notes and Protocols for Ipidacrine Hydrochloride Hydrate in Neuromuscular Junction Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipidacrine hydrochloride hydrate (B1144303) is a potent, reversible inhibitor of acetylcholinesterase (AChE) and a blocker of voltage-gated potassium channels. This dual mechanism of action makes it a valuable pharmacological tool for studying the pathophysiology of neuromuscular junction (NMJ) disorders and for the development of novel therapeutic strategies. By increasing the concentration and prolonging the action of acetylcholine (B1216132) (ACh) in the synaptic cleft, and by enhancing ACh release from the presynaptic terminal, Ipidacrine effectively potentiates neuromuscular transmission. These application notes provide an overview of its mechanism of action, summarize key quantitative data, and offer detailed protocols for its use in preclinical research models of neuromuscular disorders such as Myasthenia Gravis (MG) and Lambert-Eaton Myasthenic Syndrome (LEMS).
Mechanism of Action
Ipidacrine hydrochloride hydrate enhances neuromuscular transmission through a synergistic dual mechanism:
-
Reversible Acetylcholinesterase (AChE) Inhibition: Ipidacrine binds to and reversibly inactivates AChE, the enzyme responsible for the breakdown of ACh in the synaptic cleft. This leads to an accumulation of ACh, thereby increasing the probability and duration of its interaction with postsynaptic nicotinic acetylcholine receptors (nAChRs) on the muscle fiber.[1][2]
-
Voltage-Gated Potassium (K+) Channel Blockade: Ipidacrine blocks voltage-gated potassium channels on the presynaptic nerve terminal. This action prolongs the duration of the presynaptic action potential, leading to a sustained depolarization. The prolonged depolarization keeps voltage-gated calcium (Ca2+) channels open for a longer period, resulting in an increased influx of calcium into the presynaptic terminal. Elevated intracellular calcium enhances the fusion of synaptic vesicles with the presynaptic membrane, leading to an increased quantal release of ACh into the synaptic cleft.[1][2]
This combined effect of increased ACh availability and enhanced ACh release significantly amplifies the signal at the neuromuscular junction, thereby improving muscle contraction and function.[1]
Data Presentation
The following tables summarize key quantitative data for this compound, providing essential parameters for experimental design.
Table 1: In Vitro Inhibitory Activity of Ipidacrine
| Target | IC50 Value | Source |
| Acetylcholinesterase (AChE) | 1 µM | |
| Butyrylcholinesterase (BuChE) | 1.9 µM | |
| Neuronal Voltage-Gated K+ Channels | ~1 mM |
Table 2: Electrophysiological Outcomes of Ipidacrine Treatment in Preclinical and Clinical Studies
| Parameter | Model/Population | Ipidacrine Dosage/Concentration | Outcome | Source |
| M-response Amplitude | Patients with mononeuropathies | Not specified | Significant increase in the amplitude of M-response in hand and feet muscles | [2] |
| Nerve Conduction Velocity | Patients with mononeuropathies | Not specified | Increased nerve conduction velocity in peripheral nerves, suggesting remyelination activity | [2] |
Experimental Protocols
The following are detailed protocols for utilizing this compound in key preclinical experiments for studying neuromuscular junction disorders.
Ex Vivo Phrenic Nerve-Hemi-Diaphragm Preparation
This preparation is a classic model for studying the effects of compounds on neuromuscular transmission in an isolated mammalian nerve-muscle preparation.
Materials:
-
Adult rat or mouse
-
Krebs-Ringer solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11 glucose), continuously gassed with 95% O2 / 5% CO2.
-
This compound stock solution (e.g., 10 mM in distilled water)
-
Dissection tools (forceps, scissors, etc.)
-
Organ bath with stimulating and recording electrodes
-
Force transducer and data acquisition system
-
General anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Exsanguinate the animal and carefully dissect out the phrenic nerve and a hemi-diaphragm muscle. A detailed dissection protocol can be found in publications by Bülbring (1946) and in more recent methodology papers.[3][4][5]
-
Mount the preparation in an organ bath containing Krebs-Ringer solution maintained at 32-37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach the muscular part of the diaphragm to a force transducer to record isometric contractions.
-
Place the phrenic nerve on a stimulating electrode.
-
Allow the preparation to equilibrate for at least 30 minutes, with continuous superfusion of fresh Krebs-Ringer solution.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration) at a low frequency (e.g., 0.1 Hz) to elicit twitch contractions.
-
Once a stable baseline of twitch tension is established, introduce this compound into the organ bath at the desired final concentration (e.g., 1-100 µM).
-
Record the changes in twitch tension for a specified duration to determine the effect of Ipidacrine on neuromuscular transmission.
-
To study the effect on tetanic contractions, apply short trains of high-frequency stimulation (e.g., 50 Hz for 2 seconds) before and after Ipidacrine application.
-
At the end of the experiment, wash out the drug with fresh Krebs-Ringer solution to observe for reversal of the effect.
In Vitro Electrophysiological Recording of End-Plate Potentials (EPPs) and Miniature End-Plate Potentials (mEPPs)
This technique allows for the direct assessment of presynaptic and postsynaptic function at the neuromuscular junction.
Materials:
-
Phrenic nerve-hemi-diaphragm preparation (as described above)
-
Krebs-Ringer solution (as described above)
-
This compound stock solution
-
Glass microelectrodes (10-20 MΩ resistance) filled with 3 M KCl
-
Micromanipulator
-
Electrophysiology amplifier and data acquisition system
-
Dissecting microscope
Procedure:
-
Prepare and mount the phrenic nerve-hemi-diaphragm preparation in a recording chamber continuously perfused with oxygenated Krebs-Ringer solution.
-
To prevent muscle contractions that would dislodge the microelectrode, either use a low Ca2+/high Mg2+ Krebs-Ringer solution (e.g., 0.5 mM CaCl2 and 5 mM MgSO4) to reduce transmitter release below the threshold for action potential generation, or use µ-conotoxin GIIIB (1-2 µM) to block muscle sodium channels.
-
Using a dissecting microscope and a micromanipulator, carefully insert a glass microelectrode into a muscle fiber near the end-plate region. A successful impalement is indicated by a sharp drop in potential to a stable resting membrane potential of approximately -70 to -80 mV.
-
Record spontaneous mEPPs for a baseline period (e.g., 5-10 minutes).
-
Stimulate the phrenic nerve with single pulses to evoke EPPs.
-
After establishing a stable baseline of mEPP frequency, mEPP amplitude, and EPP amplitude, introduce this compound into the perfusing solution at the desired concentration.
-
Continue recording mEPPs and EPPs to determine the effect of Ipidacrine on these parameters. An increase in mEPP frequency and EPP amplitude is expected.
-
Data Analysis:
-
Measure the amplitude and frequency of mEPPs.
-
Measure the amplitude of EPPs.
-
Calculate the quantal content (the number of ACh quanta released per nerve impulse) by dividing the mean EPP amplitude by the mean mEPP amplitude.
-
In Vivo Electroneuromyography (ENMG)
ENMG studies in animal models or human subjects can provide an objective measure of Ipidacrine's efficacy in improving nerve and muscle function.
Materials:
-
Animal model (e.g., rat with induced neuropathy) or human subject
-
Electromyography (EMG) machine with nerve conduction study capabilities
-
Surface or needle electrodes for stimulation and recording
-
This compound for administration (oral or parenteral)
Procedure:
-
Baseline Measurement: Perform a baseline ENMG study before the administration of Ipidacrine.
-
Nerve Conduction Studies (NCS):
-
Motor NCS: Stimulate a motor nerve at two different points and record the compound muscle action potential (CMAP) from a muscle innervated by that nerve. Measure the latency, amplitude, and duration of the CMAP, and calculate the nerve conduction velocity (NCV).
-
Sensory NCS: Stimulate a sensory nerve and record the sensory nerve action potential (SNAP). Measure the latency, amplitude, and NCV.
-
-
Repetitive Nerve Stimulation (RNS): Deliver a train of stimuli (e.g., 3-5 Hz) to a motor nerve and record the decrement or increment in the CMAP amplitude.
-
-
Ipidacrine Administration: Administer this compound according to the study protocol.
-
Post-Ipidacrine Measurement: Repeat the ENMG studies at specified time points after Ipidacrine administration to assess for changes in the measured parameters.
-
Data Analysis: Compare the post-Ipidacrine ENMG parameters to the baseline values. Look for improvements such as increased CMAP/SNAP amplitude, increased NCV, and repair of decremental response in RNS.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.
Caption: Dual mechanism of action of Ipidacrine at the neuromuscular junction.
Caption: Experimental workflow for the phrenic nerve-hemi-diaphragm preparation.
Caption: Workflow for in vivo electroneuromyography (ENMG) studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
Creating Stable Stock Solutions of Ipidacrine Hydrochloride Hydrate for Preclinical Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ipidacrine hydrochloride hydrate (B1144303) is a reversible acetylcholinesterase (AChE) inhibitor that also blocks membrane potassium channels, leading to enhanced impulse transmission in the central nervous system and neuromuscular synapses.[1] Its use in preclinical research necessitates the preparation of stable, accurately concentrated stock solutions to ensure experimental reproducibility and validity. This document provides detailed protocols for the preparation, storage, and stability assessment of Ipidacrine hydrochloride hydrate stock solutions.
This compound is a white to off-white solid that is sensitive to environmental factors such as humidity, light, and elevated temperatures.[1] It is known to exist in various hydrate and anhydrous forms, and exposure to ambient humidity can induce phase transitions, potentially affecting its solubility and stability.[1] Degradation of the compound may be indicated by a color change to light brown or grey.[1] Therefore, proper handling and storage are critical.
Physicochemical Properties and Solubility
Understanding the solubility of this compound is fundamental to preparing accurate stock solutions. The compound exhibits good solubility in aqueous solutions and some organic solvents.
Table 1: Solubility and Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉ClN₂O | [2][3][4] |
| Molecular Weight | 242.74 g/mol | [3][4][5] |
| Appearance | White to off-white solid | [2][5] |
| Solubility in Water | Easily soluble | [] |
| Solubility in DMSO | ≥ 25 mg/mL (for the free base) | [7] |
| Solubility in Acidic Solutions | Soluble | [1] |
| Insoluble in | Acetone, ether, chloroform | [1] |
Recommended Solvents and Storage Conditions
The choice of solvent and storage conditions are paramount for maintaining the integrity of this compound stock solutions.
Table 2: Recommended Solvents and Storage for this compound
| Parameter | Recommendation | Rationale and Remarks |
| Primary Solvent (for aqueous-based assays) | Sterile, distilled, deionized water (ddH₂O) or Phosphate-Buffered Saline (PBS) | This compound is readily soluble in aqueous solutions. Use of high-purity water minimizes contamination. |
| Alternative Solvent (for cell culture and some in vivo studies) | Dimethyl sulfoxide (B87167) (DMSO) | Offers high solubility. Note that DMSO can have biological effects, so the final concentration in assays should be kept low (typically <0.5%). |
| Solid Compound Storage | +4°C in a tightly sealed, opaque container with a desiccant. | Protects from light, humidity, and thermal degradation.[1] |
| Aqueous Stock Solution Storage | -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months). Aliquot to avoid freeze-thaw cycles. | Minimizes degradation in solution. |
| DMSO Stock Solution Storage | -20°C for up to 1 month or -80°C for up to 6 months in tightly sealed vials.[7] | Protects from degradation and prevents water absorption by DMSO. |
Experimental Protocols
Protocol for Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.
Materials:
-
This compound (MW: 242.74 g/mol )
-
Sterile, distilled, deionized water (ddH₂O)
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile cryovials for aliquoting
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For example, to prepare 10 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.010 L x 242.74 g/mol = 0.0024274 g = 2.43 mg
-
-
Weighing: Accurately weigh 2.43 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolution: Add a small volume of sterile ddH₂O (e.g., 5 mL) to the conical tube.
-
Mixing: Gently vortex the solution until the powder is completely dissolved.
-
Volume Adjustment: Bring the final volume to 10 mL with sterile ddH₂O.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. Label each vial with the compound name, concentration, date of preparation, and store at -20°C or -80°C.
Protocol for Stability Assessment by HPLC
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Method optimization and validation are required.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Forced degradation reagents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.032 M ammonium acetate (e.g., 55:5:40 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 275 nm.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Incubate the stock solution with 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60-80°C) for several hours.[1]
-
Oxidation: Treat the stock solution with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 105°C) and humid heat.
-
Photodegradation: Expose the solid and the stock solution to a light source (e.g., >1.2 million lux hours).[1]
-
-
Sample Analysis: At specified time points, withdraw aliquots from the stability samples, neutralize if necessary, and dilute to the working concentration. Inject the samples and the standard solution into the HPLC system.
-
Data Analysis: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent Ipidacrine peak. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Visualizations
Experimental Workflow for Stock Solution Preparation and Stability Testing
Caption: Workflow for preparing and assessing the stability of this compound stock solutions.
Signaling Pathway of Ipidacrine
Caption: Ipidacrine's dual mechanism of action: AChE inhibition and potassium channel blockade.
References
- 1. benchchem.com [benchchem.com]
- 2. britiscientific.com [britiscientific.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | C12H19ClN2O | CID 6917941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Ipidacrine as a Positive Control in Cognitive Enhancement Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ipidacrine as a positive control in preclinical cognitive enhancement research. Ipidacrine's well-characterized mechanism of action and established efficacy in reversing chemically-induced amnesia make it an ideal benchmark for evaluating novel nootropic compounds.
Introduction to Ipidacrine
Ipidacrine is a reversible cholinesterase inhibitor with a multifaceted pharmacological profile that has shown potential as a therapeutic agent for dementia, including Alzheimer's disease.[1] Its reliability in improving cognitive function in various animal models of amnesia makes it a robust positive control.[2] Unlike other cholinesterase inhibitors such as tacrine (B349632), Ipidacrine exhibits a wider therapeutic window and a more favorable safety profile, with fewer cholinergic side effects and an absence of hepatotoxicity.[1][3] It rapidly enters the brain, with high concentrations observed in the cortex and hippocampus, key regions for learning and memory.[2][4]
Mechanism of Action
Ipidacrine's cognitive-enhancing effects stem from a dual mechanism of action that synergistically enhances cholinergic neurotransmission:
-
Cholinesterase Inhibition: Ipidacrine reversibly inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This action increases the synaptic concentration and prolongs the activity of acetylcholine, a neurotransmitter crucial for learning and memory.[1]
-
Voltage-Gated Potassium (K+) Channel Blockade: A key feature of Ipidacrine is its ability to block voltage-gated potassium channels in neuronal membranes. This prolongs the depolarization phase of the action potential, leading to an increased influx of calcium ions and enhanced release of neurotransmitters, including acetylcholine.[1]
This combined action on both neurotransmitter breakdown and release makes Ipidacrine a potent cognitive enhancer.[5]
Caption: Mechanism of action of Ipidacrine.
Quantitative Data for Preclinical Studies
The following tables summarize key quantitative data for the use of Ipidacrine in rodent models.
Table 1: Effective Dosages of Ipidacrine in Rodent Models
| Animal Model | Administration Route | Dosage Range | Cognitive Task | Outcome | Reference |
| Rat | Oral (p.o.) | 0.3 - 1 mg/kg | Morris Water Maze | Reduced scopolamine-induced amnesia | [2][5] |
| Rat | Oral (p.o.) | 1 mg/kg (repeated daily) | Morris Water Maze | Reduced scopolamine-induced amnesia to control levels | [2][5] |
| Mouse | Oral (p.o.) | Memory-enhancing doses | Not specified | Improved memory retention | [6] |
Table 2: Pharmacokinetic and Safety Profile
| Parameter | Value/Observation | Reference |
| Brain Uptake | Rapid, within 5 minutes of administration | [2][5] |
| Brain Distribution | Higher concentrations in cortex and hippocampus | [2][4][5] |
| Side Effects (High Doses) | Cholinergic overstimulation (tremors, salivation) at doses >10 mg/kg | [3][5] |
| Hepatotoxicity | Absent, unlike tacrine | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of Ipidacrine
This protocol details the preparation of Ipidacrine for oral administration in rodents.
Materials:
-
Ipidacrine hydrochloride powder
-
Sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Precision scale
-
Gavage needles (size-appropriate for the animal)
Procedure:
-
Dosage Calculation: Determine the required dose and volume for each animal. For a 1 mg/kg dose in a 250g rat with a gavage volume of 2 mL/kg:
-
Dose per rat: 1 mg/kg * 0.25 kg = 0.25 mg
-
Volume per rat: 2 mL/kg * 0.25 kg = 0.5 mL
-
Required concentration: 0.25 mg / 0.5 mL = 0.5 mg/mL[5]
-
-
Solution Preparation:
-
Weigh the necessary amount of Ipidacrine powder and place it in a sterile vial.
-
Add the calculated volume of sterile saline.
-
Vortex thoroughly until the powder is completely dissolved.
-
Note: Prepare the solution fresh daily and bring it to room temperature before administration.[5]
-
-
Oral Administration (Gavage):
-
Gently restrain the animal.
-
Measure the correct volume into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle over the tongue and into the esophagus. Do not force the needle.
-
Slowly dispense the solution.
-
Monitor the animal for a few minutes post-administration to ensure no respiratory distress.[5]
-
Protocol 2: Morris Water Maze (MWM) for Scopolamine-Induced Amnesia Model
This protocol, adapted from studies demonstrating Ipidacrine's efficacy, is designed to assess spatial learning and memory.[2][5]
Apparatus:
-
A circular pool (approximately 1.5m in diameter) filled with water made opaque with non-toxic paint.
-
A hidden escape platform submerged 1-2 cm below the water surface.
-
Distal visual cues placed around the room.[5]
Animal Groups:
-
Control: Saline + Saline
-
Amnesia Model: Saline + Scopolamine
-
Positive Control: Ipidacrine + Scopolamine
-
Test Compound: Test Compound + Scopolamine
Procedure:
-
Acquisition Phase (e.g., 4 days, 4 trials per day):
-
Administer Ipidacrine (e.g., 1 mg/kg, p.o.) or the vehicle (saline) 60 minutes before the first trial.[5]
-
Administer Scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) or the vehicle (saline) 30 minutes before the first trial to induce amnesia.[5][7]
-
Place the rat in the pool facing the wall from one of four randomized start positions.
-
Allow the rat to swim for a maximum of 60 seconds to locate the hidden platform. If the rat fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) for each trial.[5]
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Administer the respective treatments as in the acquisition phase.
-
Place the rat in the pool from a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (the quadrant where the platform was previously located).[5]
-
Data Analysis:
-
Analyze the escape latencies during the acquisition phase using a repeated-measures ANOVA.
-
Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by appropriate post-hoc tests.[5]
Caption: Experimental workflow for using Ipidacrine in the MWM.
Troubleshooting and Considerations
-
Behavioral Side Effects: At doses exceeding 10 mg/kg, cholinergic overstimulation (e.g., tremors, salivation) may occur.[3][5] If these are observed, reduce the dosage. Always double-check dosage calculations and solution preparations.
-
Timing of Administration: Ipidacrine is rapidly absorbed.[2][5] Behavioral testing is typically conducted 30-60 minutes after administration to coincide with peak brain concentrations. However, it is advisable to conduct a pilot study to determine the optimal time window for your specific model and dosage.[5]
-
Choice of Cognitive Task: The Morris Water Maze is a robust test for hippocampal-dependent spatial learning and is highly sensitive to cholinomimetic drugs like Ipidacrine.[5] Other suitable tests include the Passive Avoidance Test for long-term memory and the Y-Maze for spatial working memory.[5]
-
Dosing Regimen: A single administration of Ipidacrine can effectively reverse acute, chemically-induced amnesia.[2][5] For modeling chronic conditions, a repeated dosing schedule (e.g., once daily for 5-14 days) may be more appropriate.[5]
Conclusion
Ipidacrine serves as an excellent and reliable positive control in cognitive enhancement studies due to its well-defined dual mechanism of action, rapid brain uptake, and proven efficacy in established preclinical models of cognitive impairment. By following these protocols, researchers can effectively benchmark the performance of novel therapeutic candidates against a clinically relevant compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Ipidacrine (NIK-247), a novel antidementia, rapidly enters the brain and improves scopolamine-induced amnesia in rats during the Morris water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Long-term oral administration of memory-enhancing doses of tacrine in mice: a study of potential toxicity and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]
Troubleshooting & Optimization
Improving solubility of Ipidacrine hydrochloride hydrate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Ipidacrine hydrochloride hydrate (B1144303) in aqueous solutions. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Ipidacrine hydrochloride hydrate?
A1: this compound is generally described as being easily soluble in distilled water and acidic solutions. One source indicates an aqueous solubility of 15 mg/mL for the hydrate form. However, other sources describe it as only slightly soluble in water. This variability may be due to the existence of different polymorphic and hydrate forms of the compound, which can exhibit different solubility characteristics. It is crucial to characterize the specific form of this compound being used.
Q2: How does pH influence the solubility of this compound?
A2: As a hydrochloride salt of a weak base, the aqueous solubility of this compound is expected to be pH-dependent. Solubility is generally higher in acidic conditions (lower pH) where the amine group is protonated, enhancing its interaction with water. As the pH increases towards the pKa of the free base, the un-ionized form will begin to predominate, which is typically less soluble, potentially leading to precipitation.
Q3: Does temperature significantly affect the solubility of this compound?
Q4: Can the solid form of this compound impact its solubility?
A4: Absolutely. Ipidacrine hydrochloride can exist in different crystalline forms (polymorphs) and hydration states (monohydrate, hemihydrate, anhydrous forms). These different solid-state forms can have distinct crystal lattice energies, which in turn can lead to significant differences in their aqueous solubility and dissolution rates. It is essential to be aware of the specific form you are working with and to handle it under controlled conditions to prevent phase transitions.
Q5: What are common solvents for this compound?
A5: this compound is easily soluble in distilled water and methanol. It is highly soluble in formic acid. Conversely, it is reported to be insoluble or only mildly soluble in less polar organic solvents such as ethyl ether and chloroform.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Observed solubility is lower than expected. | 1. Incorrect pH: The pH of the aqueous solution may be too high (closer to or above the pKa of the free base), leading to the precipitation of the less soluble un-ionized form. 2. Polymorphic or Hydrate Form: You may be using a less soluble or more stable polymorphic/hydrate form of the compound. Different forms can have different solubility profiles. 3. Common Ion Effect: If your aqueous solution contains a high concentration of chloride ions (e.g., from NaCl or other chloride salts), it can suppress the dissolution of the hydrochloride salt. | 1. Adjust pH: Lower the pH of the aqueous solution using a suitable buffer or acid (e.g., HCl) to ensure the compound remains in its more soluble, ionized form. 2. Characterize Solid Form: Use techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to identify the solid form of your material. If possible, try sourcing a different form or recrystallizing the compound to obtain a more soluble polymorph. 3. Modify Buffer System: If possible, use a buffer system that does not contain a high concentration of chloride ions. |
| Precipitation occurs upon standing or temperature change. | 1. Supersaturated Solution: The initial solution may have been supersaturated, and precipitation is occurring as it equilibrates to the thermodynamic solubility. 2. Temperature Fluctuation: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of the solution. 3. pH Shift: The pH of the solution may have shifted over time (e.g., due to CO2 absorption from the atmosphere), leading to a decrease in solubility. | 1. Equilibrate Longer: Ensure the solution is stirred for a sufficient amount of time to reach equilibrium solubility. 2. Control Temperature: Maintain a constant and controlled temperature throughout the experiment. If a stock solution is prepared at a higher temperature, be aware of potential precipitation upon cooling. 3. Use a Buffer: Employ a suitable buffer system to maintain a constant pH. |
| Inconsistent solubility results between experiments. | 1. Variation in Solid Material: Different batches of this compound may have different polymorphic or hydration states. 2. Inadequate Equilibration Time: The time allowed for the solid to dissolve and reach equilibrium may not be sufficient or consistent across experiments. 3. Analytical Method Variability: Inaccuracies or inconsistencies in the method used to quantify the dissolved compound can lead to variable results. | 1. Standardize Material: If possible, use the same batch of material for a series of related experiments. Characterize the solid form of each new batch. 2. Standardize Protocol: Use a consistent and validated protocol for solubility determination, including a fixed equilibration time (e.g., 24-48 hours). 3. Validate Analytical Method: Ensure the analytical method (e.g., UV-Vis spectrophotometry, HPLC) is validated for linearity, accuracy, and precision in the relevant solvent system. |
Quantitative Data Summary
The following tables provide an illustrative summary of how quantitative solubility data for this compound could be presented. Researchers should generate their own data using the provided protocols, as the exact values can vary depending on the specific solid form and experimental conditions.
Table 1: Illustrative Aqueous Solubility of this compound as a Function of pH at 25°C
| pH | Buffer System | Illustrative Solubility (mg/mL) |
| 1.2 | 0.1 N HCl | > 20 |
| 4.5 | Acetate (B1210297) Buffer | 15 - 20 |
| 6.8 | Phosphate (B84403) Buffer | 10 - 15 |
| 7.4 | Phosphate Buffer | 5 - 10 |
Table 2: Illustrative Aqueous Solubility of this compound in Purified Water as a Function of Temperature
| Temperature (°C) | Illustrative Solubility (mg/mL) |
| 4 | 8 - 12 |
| 25 | 12 - 18 |
| 37 | 18 - 25 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the determination of the thermodynamic equilibrium solubility of this compound in various aqueous media.
Materials:
-
This compound
-
Purified water
-
pH buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8)
Stability of Ipidacrine hydrochloride hydrate in solution at room temperature
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ipidacrine hydrochloride hydrate (B1144303) in solution at room temperature. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presentation templates to assist in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Ipidacrine hydrochloride hydrate?
For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture, at refrigerator temperatures (2-8 °C).
Q2: What is the general solubility of this compound?
This compound is soluble in water and acidic solutions. It is slightly soluble in DMSO and methanol, and practically insoluble in acetone, ether, and chloroform (B151607).[1]
Q3: Is this compound sensitive to humidity?
Yes, Ipidacrine hydrochloride is sensitive to humidity and can exist in various hydrate and anhydrous forms.[2] Exposure to ambient humidity can cause phase transitions between these forms, potentially impacting experimental consistency. It is advisable to handle the solid compound in a controlled humidity environment or a desiccator.
Q4: How stable is this compound in aqueous solution at room temperature?
Q5: Are there any known incompatibilities with common solvents?
While generally soluble in aqueous solutions, care should be taken with certain organic solvents. The use of solvents like chloroform and dimethylformamide (DMF) may lead to the formation of solvates, which can be unstable and convert to different hydrate forms upon exposure to air.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of solid compound (e.g., turning yellowish or brownish) | Exposure to light or elevated temperatures. | Discard the discolored compound as it may indicate degradation. Ensure proper storage in a dark, refrigerated environment. |
| Precipitation in aqueous solution | - Exceeding the solubility limit.- Change in pH or temperature.- Use of an inappropriate co-solvent. | - Prepare a fresh solution at a lower concentration.- Ensure the pH and temperature of the solution are maintained.- If a co-solvent is necessary, verify its compatibility and use the minimum amount required. |
| Inconsistent experimental results between batches | - Variation in the hydration state or polymorphic form of the solid.- Degradation of the stock solution. | - Characterize the solid material (e.g., by PXRD, TGA) if batch-to-batch consistency is critical.- Prepare fresh stock solutions for each experiment and store them appropriately (aliquoted, at -20°C for short-term storage). |
| Appearance of unexpected peaks in HPLC analysis | - Degradation of the compound in solution.- Contamination of the solvent or sample. | - Perform a forced degradation study to identify potential degradation products.- Ensure the purity of all solvents and reagents. Filter all solutions before HPLC analysis. |
Experimental Protocol: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation profile of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) in an aqueous solution.
Materials:
-
This compound
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) and methanol
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate buffer (pH as required for your experiment)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Calibrated oven and photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in HPLC grade water (or a suitable buffer) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the solution at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a calibrated oven, protected from light.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Collection and Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method. An example of starting HPLC conditions is provided in the table below.
-
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Data Presentation
The quantitative results from the forced degradation study should be summarized in a table to facilitate comparison of the stability of this compound under different conditions.
Table 1: Stability of this compound in Solution under Forced Degradation Conditions
| Stress Condition | Time (hours) | Ipidacrine Remaining (%) | Degradation Products (Peak Area %) |
| Control (Room Temp, Dark) | 0 | 100.0 | 0.0 |
| 24 | |||
| 48 | |||
| 0.1 M HCl (Room Temp) | 24 | ||
| 48 | |||
| 0.1 M NaOH (Room Temp) | 24 | ||
| 48 | |||
| 3% H₂O₂ (Room Temp) | 24 | ||
| 48 | |||
| Thermal (60°C) | 24 | ||
| 48 | |||
| Photolytic | 24 | ||
| 48 |
Note: This table is a template. The actual time points and conditions may need to be adjusted based on the observed rate of degradation.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the forced degradation study of this compound in solution.
Caption: Workflow for the forced degradation study of this compound.
Signaling Pathway of Ipidacrine's Mechanism of Action
Ipidacrine enhances cholinergic neurotransmission through a dual mechanism: inhibition of acetylcholinesterase (AChE) and blockade of voltage-gated potassium (K+) channels.
Caption: Dual mechanism of action of Ipidacrine.
References
Technical Support Center: Ipidacrine Hydrochloride Hydrate Crystallization
This technical support center provides troubleshooting guidance for common issues encountered during the crystallization of Ipidacrine hydrochloride hydrate (B1144303). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known crystalline forms of Ipidacrine hydrochloride hydrate?
A1: Ipidacrine hydrochloride is known to exist in various crystalline forms, including two monohydrates (Form A and Form B), two hemihydrates, two anhydrous forms, and several non-stoichiometric hydrates and solvates with solvents like octanol, methanol, chloroform (B151607), and dimethylformamide.[1][2][3] The specific form obtained is highly dependent on the solvent system and crystallization conditions.[1][2] Form B is noted as a metastable form.[2][3]
Q2: What is the solubility of this compound?
A2: this compound is described as being easily soluble in distilled water and methanol, and highly soluble in formic acid.[] It is slightly soluble in DMSO and water, and practically insoluble in acetone (B3395972), ether, and chloroform.[2][3][5]
Q3: What is the expected yield for the synthesis and crystallization of Ipidacrine hydrochloride monohydrate?
A3: Published synthesis protocols report a yield of approximately 90.7% for the Ipidacrine base and a subsequent 95% yield for the conversion to the hydrochloride monohydrate salt.[6]
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during the crystallization of this compound.
Problem 1: No Crystals Are Forming
Possible Causes and Solutions:
-
Insufficient Supersaturation: The concentration of Ipidacrine hydrochloride in the solution may be too low for nucleation to begin.
-
Troubleshooting Steps:
-
Slowly evaporate the solvent to increase the concentration.
-
Gradually cool the solution, as lower temperatures often decrease solubility and promote supersaturation.
-
If using a mixed solvent system, consider adding an anti-solvent (a solvent in which the compound is less soluble) dropwise to induce precipitation.
-
-
-
Presence of Impurities: Impurities can sometimes inhibit crystal nucleation.
-
Troubleshooting Steps:
-
Purify the Ipidacrine free base using silica (B1680970) gel chromatography before converting it to the hydrochloride salt.[6]
-
Ensure all glassware is scrupulously clean.
-
-
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent, preventing the compound from precipitating.
Problem 2: The Crystals Are Small, Needle-like, or of Poor Quality
Possible Causes and Solutions:
-
Rapid Cooling: Cooling the solution too quickly can lead to the rapid formation of many small crystals instead of fewer, larger ones.
-
Troubleshooting Steps:
-
Allow the solution to cool to room temperature slowly.
-
Insulate the crystallization vessel to slow down the cooling rate further.
-
Consider using a programmable cooling bath for precise temperature control.
-
-
-
High Supersaturation: While some supersaturation is necessary, excessively high levels can lead to rapid, uncontrolled crystallization and poor crystal morphology.
-
Troubleshooting Steps:
-
Start with a slightly less concentrated solution.
-
Employ a slower method to induce supersaturation, such as slow evaporation or slow cooling.
-
-
-
Agitation: Stirring or agitating the solution during crystallization can sometimes lead to the formation of many small crystals.
-
Troubleshooting Steps:
-
Allow the solution to stand undisturbed during the crystal growth phase.[6]
-
-
Problem 3: The Crystalline Form Obtained is Not the Desired Polymorph
Possible Causes and Solutions:
-
Solvent Influence: The solvent system used for crystallization has a significant impact on the resulting polymorphic form.[1][2]
-
Troubleshooting Steps:
-
-
Temperature and Humidity: Different polymorphs and hydrates of Ipidacrine hydrochloride can interconvert depending on the temperature and relative humidity.[2]
-
Troubleshooting Steps:
-
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield (Ipidacrine Base) | 90.7% | [6] |
| Yield (Hydrochloride Monohydrate) | 95% | [6] |
| Melting Point | 274 °C (with decomposition) | [6] |
| Molecular Weight (Monohydrate) | 242.74 g/mol | [6] |
Key Experimental Protocols
Protocol 1: Crystallization of Ipidacrine Hydrochloride Monohydrate [6]
-
Dissolution: In a suitable flask, dissolve 40 g of Ipidacrine free base in a heated mixture of 720 ml of acetone and 40 ml of water.
-
Salt Formation: To the heated solution, add 19 ml of concentrated hydrochloric acid dropwise over 10 minutes.
-
Reflux: Heat the resulting solution under reflux for 30 minutes.
-
Crystallization: Allow the solution to cool to room temperature and let it stand overnight to facilitate crystallization.
-
Isolation: Collect the crystals by filtration.
-
Drying: Dry the collected crystals.
Visual Guides
Caption: Troubleshooting workflow for the absence of crystal growth.
Caption: Troubleshooting workflow for poor quality crystals.
Caption: Logical workflow for controlling the polymorphic form.
References
Technical Support Center: Ipidacrine in Rodent Models of Neurodegeneration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of Ipidacrine in rodent models of neurodegeneration.
Frequently Asked Questions (FAQs)
Q1: What is Ipidacrine and what is its primary mechanism of action?
A1: Ipidacrine is a reversible acetylcholinesterase (AChE) inhibitor that also acts as a potassium (K+) channel blocker. Its dual mechanism enhances cholinergic signaling by increasing the concentration and duration of acetylcholine (B1216132) in the synaptic cleft and prolonging neuronal depolarization to enhance neurotransmitter release. This mechanism is thought to improve cognitive function in conditions like Alzheimer's disease.[1]
Q2: At what dosage are the side effects of Ipidacrine typically observed in rodent models?
A2: While therapeutic effects in rodent models of cognitive impairment are often observed at doses between 0.3 and 1.0 mg/kg (oral administration), adverse effects related to its anticholinesterase action have been noted at doses exceeding 10 mg/kg.[1][2]
Q3: What are the most common cholinergic side effects to monitor for in rodents?
A3: Overstimulation of the cholinergic system can lead to a range of observable side effects. Researchers should monitor for signs commonly referred to by the mnemonic SLUDGE: Salivation, Lacrimation (tearing), Urination, Defecation, and Gastrointestinal distress (cramping). Other significant signs include muscle tremors, fasciculations (muscle twitching), miosis (pupil constriction), and in severe cases, respiratory distress.[3][4]
Q4: Are there any non-cholinergic side effects of concern with Ipidacrine?
A4: Yes, there have been concerns raised about the potential for Ipidacrine to cause liver damage. A review by the European Medicines Agency (EMA) highlighted reports of increased liver enzyme levels in a study with a generic formulation and noted that an animal study also contributed to uncertainty regarding Ipidacrine's effects on liver safety.[5] Therefore, monitoring liver function via blood biomarkers (e.g., ALT, AST) and histopathology is recommended for long-term or high-dose studies.
Q5: How can I distinguish between the symptoms of neurodegeneration in my model and the side effects of Ipidacrine?
A5: This requires careful experimental design. Key strategies include:
-
Dose-Response Studies: Administering a range of Ipidacrine doses to both the neurodegeneration model animals and healthy controls. This can help differentiate between dose-dependent drug effects and disease-related symptoms.
-
Vehicle-Controlled Groups: Always include a control group of neurodegeneration model animals that receive only the vehicle used to dissolve Ipidacrine. This allows for the attribution of observed effects to the drug itself.
-
Baseline Monitoring: Thoroughly characterize the baseline phenotype of your rodent model before drug administration to have a clear reference for any changes.
-
Specific Behavioral Tests: Utilize behavioral tests that can distinguish between motor side effects (e.g., tremors, assessed via an activity monitor) and cognitive changes (e.g., memory improvement, assessed via the Morris Water Maze).
Q6: What should I do if I observe a suspected cholinergic crisis in my animal model?
A6: A cholinergic crisis is a medical emergency characterized by severe muscle weakness, paralysis, and respiratory distress, resulting from an overdose of a cholinesterase inhibitor. If you suspect a cholinergic crisis, you should immediately cease administration of Ipidacrine and seek veterinary assistance. Supportive care is critical, and respiratory support may be necessary.[3]
Troubleshooting Guides
Issue 1: Observed tremors and muscle fasciculations after Ipidacrine administration.
-
Potential Cause: This is a classic sign of cholinergic overstimulation due to acetylcholinesterase inhibition.
-
Troubleshooting Steps:
-
Confirm Dosage: Double-check your calculations and the concentration of your Ipidacrine solution to ensure you are administering the intended dose.
-
Review the Dose-Response: The dose you are using may be in the toxic range for the specific strain, age, or sex of your rodents. Consider reducing the dose in a pilot study to determine a level that provides therapeutic benefit without significant motor side effects.
-
Quantify the Effect: Use a tremor quantification system to objectively measure the severity and duration of the tremors in relation to the dose administered (see Experimental Protocol 2). This will help establish a clear dose-effect relationship.
-
Consider the Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) administration can lead to higher peak plasma concentrations and more pronounced side effects compared to oral (p.o.) gavage. If using i.p. or i.v., consider switching to oral administration.
-
Issue 2: Animals show signs of excessive salivation and diarrhea.
-
Potential Cause: These are common muscarinic side effects of cholinergic agents, indicating overstimulation of exocrine glands and smooth muscle.
-
Troubleshooting Steps:
-
Dose Adjustment: As with tremors, the primary step is to review and potentially lower the administered dose.
-
Systematic Scoring: Implement a scoring system to quantify the severity of these signs (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe) at regular intervals after administration. This will provide quantitative data for your study records.
-
Dietary Considerations: Ensure that the diet of the animals is consistent, as changes in diet can sometimes affect gastrointestinal motility and could be a confounding factor.
-
Acclimatization Period: Ensure animals are properly acclimatized to handling and gavage procedures, as stress can also induce urination and defecation.
-
Issue 3: Elevated liver enzymes (ALT/AST) in blood samples from Ipidacrine-treated animals.
-
Potential Cause: This could indicate potential drug-induced liver injury (DILI), a concern that has been raised for Ipidacrine.[5]
-
Troubleshooting Steps:
-
Histopathology: This is a critical step. Collect liver tissue for histopathological analysis to look for signs of cellular damage, necrosis, or inflammation. This will help confirm if the elevated enzymes correspond to actual tissue injury.
-
Control Groups: Ensure you have a vehicle-treated control group to confirm that the effect is drug-related and not a baseline characteristic of your animal model.
-
Time-Course Analysis: If conducting a chronic study, consider collecting blood samples at multiple time points to determine if the enzyme elevation is acute and transient or progressive.
-
Investigate Mechanism: If DILI is confirmed, further mechanistic studies could investigate markers of oxidative stress or the activation of cell death signaling pathways like JNK in liver tissue.[3][6]
-
Quantitative Data on Ipidacrine Dosage
The following tables summarize dosages of Ipidacrine used in various rodent studies. It is important to note the distinction between doses used for efficacy and the threshold at which adverse effects are reported.
Table 1: Ipidacrine Dosages for Efficacy in Rodent Models
| Species | Model | Dosage Range (mg/kg) | Administration Route | Observed Effect | Reference(s) |
| Rat (Wistar) | Scopolamine-induced amnesia | 0.3 - 1.0 | Oral (single & repeated) | Reduced amnesia in Morris Water Maze | [1] |
| Rat | Neuropathic pain | 0.5 - 1.0 | Intramuscular | Delayed development of neuropathic pain | [7] |
| Rat | Diabetic-induced erectile dysfunction | 3.6 - 6.7 | Oral (14 days) | Improved erectile function | [7] |
Table 2: Ipidacrine Dosage Associated with Adverse Effects
| Species | Model | Dosage (mg/kg) | Administration Route | Observed Effect | Reference(s) |
| Rodent (unspecified) | Not specified | > 10 | Not specified | Adverse effects related to anticholinesterase action | [2] |
| Rat | Drug-induced liver injury model* | 1.0 (in combination) | Not specified | Used as a neuroprotective agent; study monitored ALT/AST for liver injury. | [4] |
*Note: In this study, Ipidacrine was not the cause of liver injury but was administered in a model where liver injury was induced by other agents.
Experimental Protocols
Protocol 1: Semi-Quantitative Assessment of General Cholinergic Side Effects
-
Objective: To systematically observe and score the severity of common cholinergic side effects in rodents following Ipidacrine administration.
-
Animal Preparation: House animals individually for at least 30 minutes before dosing to allow for acclimatization and to easily observe individual outputs (urine, feces).
-
Drug Administration: Administer Ipidacrine or vehicle control at the desired dose and route.
-
Observation Period: Place the animal in a clean, open-field observation cage. Observe and score the animal at 15, 30, 60, and 120 minutes post-administration.
-
Scoring System: Use a standardized scoring sheet to record the presence and severity of the following signs:
| Symptom | Score 0 (None) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Salivation | Normal, no wetness around the mouth | Slight wetness at the corners of the mouth | Obvious wetness and drooling | Profuse drooling, wetness on chest |
| Tremors | No visible tremors | Fine tremors of the head or limbs | Whole-body tremors, intermittent | Severe, continuous whole-body tremors |
| Lacrimation | Eyes are clear | Slight wetness around the eyes | Obvious tears, wet fur around eyes | Profuse tearing, "red tears" (chromodacryorrhea) |
| Urination/Defecation | No urination or defecation | 1-2 urine spots or fecal boli | Multiple urine spots or fecal boli | Widespread urination and/or diarrhea |
| Gait/Posture | Normal posture and gait | Slightly hunched posture, gait is normal | Hunched posture, unsteady or slow gait | Severely hunched, difficulty moving |
-
Data Analysis: Analyze the scores using non-parametric statistical tests (e.g., Mann-Whitney U test or Kruskal-Wallis test) to compare between dose groups and the control group at each time point.
Protocol 2: Quantitative Assessment of Tremor
Adapted from a method for physostigmine-induced tremors.[8]
-
Objective: To objectively quantify the intensity of Ipidacrine-induced tremors in rats.
-
Apparatus: Utilize an automated activity monitoring system capable of detecting and quantifying fine movements. These systems often use a grid of infrared beams or an electromagnetic field to detect movement.
-
Procedure: a. Allow the rat to acclimate to the activity chamber for 30-60 minutes until baseline activity is stable. b. Remove the animal, administer Ipidacrine or vehicle, and immediately return it to the chamber. c. Record activity continuously for at least 60-90 minutes.
-
Data Acquisition: Configure the software to specifically measure tremor-like movements. This is often a feature that filters for high-frequency, low-amplitude movements, distinguishing them from general locomotor activity. The output is typically a "tremor count" or "tremor score" over time.
-
Data Analysis: a. Plot the tremor score over time to visualize the onset, peak, and duration of the effect. b. Calculate the area under the curve (AUC) for the tremor score for each animal. c. Use a one-way ANOVA followed by post-hoc tests to compare the mean AUC between different dose groups and the vehicle control. This will provide a quantitative, dose-response relationship for the tremorigenic effects of Ipidacrine.
Protocol 3: Assessment of Potential Hepatotoxicity
-
Objective: To evaluate the potential for Ipidacrine to cause liver injury.
-
Experimental Design: Include dedicated satellite groups for terminal endpoints in chronic studies. Administer Ipidacrine or vehicle for the planned duration of the study.
-
Blood Collection: At the end of the study (or at interim time points), collect blood via cardiac puncture into serum separator tubes.
-
Biochemical Analysis: Centrifuge the blood to separate the serum. Analyze the serum for levels of key liver enzymes:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
-
Tissue Collection and Histopathology: a. After blood collection, perfuse the animal with saline followed by 10% neutral buffered formalin. b. Carefully dissect the liver and record its weight. c. Post-fix the liver in 10% neutral buffered formalin for at least 24 hours. d. Process the tissue for paraffin (B1166041) embedding, sectioning (e.g., 5 µm sections), and staining with Hematoxylin and Eosin (H&E).
-
Pathological Examination: Have a qualified pathologist, blinded to the treatment groups, examine the liver sections for signs of injury, including:
-
Hepatocellular necrosis or apoptosis
-
Inflammatory cell infiltration
-
Steatosis (fatty change)
-
Bile duct hyperplasia
-
-
Data Analysis: a. Compare serum enzyme levels between groups using an ANOVA. b. Use a semi-quantitative scoring system for the histopathological findings and analyze with appropriate statistical tests.
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. New insights in animal models of neurotoxicity-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ipidacrine (Axamon), A Reversible Cholinesterase Inhibitor, Improves Erectile Function in Male Rats With Diabetes Mellitus-Induced Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of tremor in rats induced by physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Ipidacrine concentration for maximal AChE inhibition in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro concentration of Ipidacrine for maximal Acetylcholinesterase (AChE) inhibition.
Ipidacrine: Quantitative Data Summary
Ipidacrine is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2][3][4] Its potency is typically characterized by the half-maximal inhibitory concentration (IC50), which can vary based on experimental conditions.
| Compound | Target Enzyme | Reported IC50 Value | Source Type |
| Ipidacrine | Acetylcholinesterase (AChE) | 1 µM | Electric Eel / In Vitro |
| Ipidacrine | Butyrylcholinesterase (BuChE) | 1.9 µM | In Vitro |
Note: IC50 values are dependent on assay conditions such as enzyme source, substrate concentration, and buffer composition.[5]
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol details the most common spectrophotometric method for determining the IC50 of Ipidacrine.[2][5] The principle involves the hydrolysis of acetylthiocholine (B1193921) (ATCh) by AChE, producing thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to create a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[2][6] The rate of color formation is proportional to AChE activity.[2]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from human erythrocytes or electric eel)
-
Ipidacrine stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 7.4-8.0)[7][8]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation : Prepare fresh solutions of ATCI and DTNB in the assay buffer on the day of the experiment.[7]
-
Serial Dilutions : Prepare a series of Ipidacrine dilutions from the stock solution. A typical starting range might span from 10 nM to 100 µM to adequately capture the IC50 value.
-
Assay Plate Setup : In a 96-well plate, add the following to respective wells:
-
Blank : Assay Buffer, DTNB, and ATCI (no enzyme).
-
Negative Control (100% Activity) : Assay Buffer, DTNB, AChE solution, and solvent vehicle (e.g., DMSO).
-
Test Wells : Assay Buffer, DTNB, AChE solution, and the corresponding Ipidacrine dilution.
-
-
Pre-incubation : Add the enzyme (AChE) to the control and test wells. Allow the plate to incubate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow Ipidacrine to bind to the enzyme.
-
Initiate Reaction : Add the substrate (ATCI) to all wells to start the enzymatic reaction.[8]
-
Kinetic Measurement : Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes).[7]
-
Data Analysis :
-
Calculate the reaction rate (V) for each well (change in absorbance/minute).
-
Correct all rates by subtracting the rate of the blank.
-
Determine the percentage of inhibition for each Ipidacrine concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percent inhibition against the logarithm of the Ipidacrine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][9]
-
Troubleshooting Guide
Q: Why is there no or very low AChE activity in my positive (100% activity) control?
A: This issue can stem from several factors:
-
Inactive Enzyme : The AChE may have lost activity due to improper storage, repeated freeze-thaw cycles, or age. Always test a new enzyme batch for activity before starting inhibitor screening.[7]
-
Substrate Degradation : The acetylthiocholine (ATCh) substrate can degrade. Always prepare this solution fresh for each experiment.[7]
-
Incorrect Buffer Conditions : The pH of the assay buffer is critical for enzyme activity, which is typically optimal between pH 7.5 and 8.0.[7] Verify the pH of your buffer.
-
Reagent Contamination : One or more of the assay components could be contaminated with an unknown inhibitory substance. Test each component individually to isolate the source.[7]
Q: My results show high inhibition, but they are not reproducible. What is the cause?
A: Poor reproducibility often points to technical inconsistencies:
-
Inconsistent Pipetting : Small errors in volume, especially when working with potent inhibitors, can lead to significant variability. Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.[7]
-
Temperature Fluctuations : AChE activity is highly sensitive to temperature. Ensure consistent incubation temperatures across all wells and experiments.[7]
-
Timing Variations : In kinetic assays, the timing of reagent addition and measurements is crucial. Using a multichannel pipette for adding the start reagent can help ensure consistency.[7]
-
Compound Instability : Ipidacrine, or any test compound, might be unstable in the assay buffer over the experiment's duration.
Q: My Ipidacrine seems to be precipitating in the assay well. What should I do?
A: Compound insolubility can lead to inaccurate results.
-
Check Solvent Concentration : Ensure the final concentration of your solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells, including controls.
-
Solubility Test : Perform a visual solubility test of Ipidacrine in the assay buffer at the highest concentration used before running the full assay.
-
Use of Surfactants : In some cases, a small amount of a non-inhibitory surfactant like Triton X-100 can help with solubility, but this must be validated to ensure it doesn't affect enzyme activity.
Q: The IC50 value I calculated for Ipidacrine is significantly different from the literature value of ~1 µM. Why?
A: Discrepancies in IC50 values are common and can be explained by:
-
Different Enzyme Source : AChE from different species (e.g., electric eel vs. human) can have different affinities for inhibitors.
-
Substrate Concentration : The measured IC50 can be influenced by the concentration of the substrate (ATCI). It is recommended to use a substrate concentration at or below its Km value.[10]
-
Assay Conditions : Variations in buffer pH, ionic strength, and temperature can all alter enzyme kinetics and inhibitor potency.[5]
Frequently Asked Questions (FAQs)
Q: What is the dual mechanism of action of Ipidacrine?
A: Ipidacrine has a dual mechanism. It is a reversible inhibitor of acetylcholinesterase (AChE), which increases the concentration of acetylcholine (B1216132) in the synapse.[11][12] Additionally, it blocks voltage-gated potassium (K+) channels on the presynaptic nerve terminal, which prolongs the action potential and enhances the release of acetylcholine.[4][11]
Q: Is Ipidacrine a reversible or irreversible inhibitor?
A: Ipidacrine is a reversible inhibitor of AChE.[3][11][13] This means it binds to the enzyme temporarily and dissociates, allowing the enzyme to regain its function.
Q: What is a good starting concentration range to test Ipidacrine for an IC50 determination?
A: Based on its reported IC50 of approximately 1 µM, a good starting range would be from 10 nM to 100 µM. This wide range, typically using logarithmic or semi-log dilutions, ensures that you capture the full dose-response curve, including the baseline, the steep inhibitory phase, and the maximal inhibition plateau.
Q: Why is it important to also consider Butyrylcholinesterase (BuChE) inhibition?
A: While AChE is the primary enzyme for acetylcholine breakdown at synapses, BuChE also plays a role in hydrolyzing acetylcholine, especially in glial cells and during certain pathological conditions like Alzheimer's disease.[4] Ipidacrine also inhibits BuChE, albeit with a slightly lower potency (IC50 ≈ 1.9 µM).[1][14][15] Understanding a compound's activity against both enzymes provides a more complete profile of its potential effects on the cholinergic system.
Visualizations
Caption: Cholinergic signaling and Ipidacrine's dual mechanism of action.
References
- 1. Ipidacrine - Nordic Biosite [nordicbiosite.com]
- 2. benchchem.com [benchchem.com]
- 3. Ipidacrine | AChE inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. attogene.com [attogene.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biomedicus.gr [biomedicus.gr]
- 13. grokipedia.com [grokipedia.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
Preventing degradation of Ipidacrine hydrochloride hydrate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Ipidacrine hydrochloride hydrate (B1144303) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Ipidacrine hydrochloride hydrate?
A1: To ensure maximum stability, this compound should be stored under refrigerated conditions at 2-8°C, protected from light and moisture. The container should be tightly sealed and stored in a dry environment.
Q2: I've observed a color change in my this compound powder. Is it still usable?
A2: No, a color change to light brown or grey is a visual indicator of thermal degradation. Slow decomposition of Ipidacrine hydrochloride has been observed at temperatures above 160°C.[1] Any discolored powder should be considered compromised and discarded to prevent inaccurate experimental results.
Q3: In which solvents is this compound soluble and stable?
A3: this compound is soluble in water and acidic solutions. It is practically insoluble in solvents like acetone, ether, and chloroform (B151607).[2] Caution should be exercised when using organic solvents such as chloroform or dimethylformamide (DMF), as they can lead to the formation of unstable solvates. These solvates may convert to different hydrate forms upon exposure to air, potentially impacting the compound's properties and leading to inconsistent results.[1]
Q4: How does humidity affect the stability of this compound?
A4: this compound is sensitive to humidity. The compound can exist in different hydration states, including monohydrates and hemihydrates, and exposure to moisture can cause transitions between these forms.[1] Such changes can affect the material's physical and chemical properties. Therefore, it is crucial to store the compound in a desiccated environment.
Q5: Are there known incompatibilities with common excipients?
A5: While specific drug-excipient compatibility studies for this compound are not extensively published, general guidance suggests avoiding excipients with high water content or those that are alkaline in nature, as they may promote hydrolysis. It is recommended to perform compatibility studies with your specific formulation excipients.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low potency or variable results | Degradation of the compound due to improper storage. | 1. Review storage conditions (temperature, light, and moisture exposure). 2. Use a fresh, properly stored batch of this compound for subsequent experiments. 3. Perform a stability check on your current batch using the HPLC method outlined below. |
| Change in physical appearance (e.g., color, clumping) | Exposure to excessive heat or moisture. | 1. Discard the affected batch. 2. Ensure storage containers are airtight and stored in a temperature-controlled and desiccated environment. |
| Precipitation in aqueous solutions | Poor solubility or change in pH. | 1. Confirm the concentration is within the solubility limits in water or acidic solutions. 2. Ensure the pH of the solution has not shifted to a more alkaline range. |
Quantitative Stability Data
The following tables summarize hypothetical data from forced degradation studies on this compound, illustrating its stability under various stress conditions.
Table 1: Degradation of this compound Under Thermal Stress
| Temperature | Exposure Time (days) | Percent Degradation |
| 40°C | 7 | < 1% |
| 60°C | 7 | 3.5% |
| 80°C | 7 | 8.2% |
Table 2: Degradation of this compound Under Hydrolytic Conditions
| Condition | Exposure Time (hours) | Percent Degradation |
| 0.1 M HCl (60°C) | 24 | 2.1% |
| Water (60°C) | 24 | 1.5% |
| 0.1 M NaOH (60°C) | 24 | 15.8% |
Table 3: Degradation of this compound Under Oxidative and Photolytic Stress
| Condition | Exposure Time (hours) | Percent Degradation |
| 3% H₂O₂ (Room Temp) | 24 | 5.7% |
| UV Light (254 nm) | 24 | 2.8% |
| Visible Light | 24 | < 1% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a 20 mM potassium dihydrogen phosphate (B84403) buffer (pH 3.0) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a standard solution of a known concentration (e.g., 0.1 mg/mL).
-
Test Solution: Dissolve the sample to be tested in the mobile phase to achieve a similar concentration as the standard solution.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the peak area and retention time.
-
Inject the test solution and record the peak area and retention time.
-
Calculate the concentration of this compound in the test sample by comparing its peak area to that of the standard solution. Degradation products will appear as separate peaks with different retention times.
Protocol 2: Forced Degradation Studies
To investigate the stability of this compound, forced degradation studies can be performed under various stress conditions.
1. Acid Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for a specified period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M sodium hydroxide.
-
Dilute the sample with the mobile phase and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for a specified period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M hydrochloric acid.
-
Dilute the sample with the mobile phase and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve a known amount of this compound in a 3% hydrogen peroxide solution.
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Dilute the sample with the mobile phase and analyze by HPLC.
4. Thermal Degradation:
-
Place the solid this compound in a temperature-controlled oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 7 days).
-
Dissolve the sample in the mobile phase and analyze by HPLC.
5. Photolytic Degradation:
-
Expose the solid this compound to UV (254 nm) and visible light in a photostability chamber for a specified duration.
-
Dissolve the sample in the mobile phase and analyze by HPLC.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies of Ipidacrine.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Addressing variability in experimental results with Ipidacrine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address variability in experimental results when working with Ipidacrine (B1672102).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with Ipidacrine in a question-and-answer format.
Category 1: In Vitro Assays (Cholinesterase Inhibition)
Q1: We are observing high variability in our IC50 values for Ipidacrine in our Acetylcholinesterase (AChE) inhibition assays. What are the potential causes and solutions?
A1: Inconsistent IC50 values for AChE inhibition assays are a common issue. Variability can stem from several factors related to reagents, procedure, or the compound itself.
-
Enzyme Activity & Stability: Ensure the AChE enzyme has consistent activity. Use a fresh aliquot for each experiment, and always run a positive control (e.g., a known inhibitor like physostigmine) and a negative control (no inhibitor) to confirm the assay is performing as expected.
-
Reagent Preparation: Prepare all reagents, especially the Ellman's reagent (DTNB) and the substrate (acetylthiocholine), fresh daily.[1][2] These reagents can degrade over time, affecting results.
-
Ipidacrine Solubility & Stability: Ipidacrine hydrochloride is water-soluble, but ensure it is fully dissolved before making serial dilutions.[3] Prepare stock solutions in an appropriate solvent (e.g., DMSO or sterile saline) and store them correctly, typically at -20°C or -80°C for long-term storage, protected from light.[4] Use freshly prepared working solutions for each experiment.
-
Incubation Times: Standardize all incubation times precisely. The pre-incubation of the enzyme with Ipidacrine and the subsequent reaction time after adding the substrate are critical kinetic parameters.[5]
-
Assay Conditions: Maintain consistent pH, temperature, and buffer composition, as enzyme kinetics are highly sensitive to these conditions.[2]
Category 2: Electrophysiology
Q2: Our patch-clamp recordings show inconsistent blockade of potassium (K+) channels with Ipidacrine. Why might this be happening?
A2: Ipidacrine's effects on voltage-gated potassium (Kv) channels can be complex, and variability often arises from the biological preparation or technical aspects of the recording.[6]
-
K+ Channel Subtype Expression: Different cell types express various subtypes of Kv channels (e.g., delayed rectifier, A-type), which may have different sensitivities to Ipidacrine.[6][7] Ensure you are using a consistent cell line or primary cell type. Variability between primary cell preparations is a known factor.
-
Voltage Protocol Dependence: The blocking action of many channel modulators is voltage-dependent. Use a standardized set of voltage protocols for all experiments to ensure comparability. The holding potential can affect the availability of certain channel states.[8]
-
Reverse Use-Dependence: Some potassium channel blockers exhibit reverse use-dependence, meaning their blocking effect is more pronounced at lower stimulation frequencies.[9] If you are studying neuronal firing, the frequency of depolarization can alter the observed inhibitory effect.
-
Animal Age: Studies have shown that the properties and drug sensitivity of ion channels can change with the age of the animal from which cells are derived.[10] Using age-matched animals for primary cell culture is critical for reducing variability.
Category 3: In Vivo & Behavioral Studies
Q3: We are seeing a high degree of variability in the behavioral responses of our animal models to Ipidacrine, making the data difficult to interpret. How can we reduce this?
A3: High variability is a known challenge in behavioral pharmacology.[11] Addressing it requires careful experimental design and control over multiple factors.
-
Dose-Response Relationship: Ipidacrine may exhibit a complex or even "U-shaped" dose-response curve.[11] If you are not seeing a clear effect, test a wider range of doses, including intermediate ones.
-
Pharmacokinetics: Ipidacrine is rapidly absorbed and enters the brain.[12] Behavioral testing should be timed to coincide with the peak plasma or brain concentration of the drug, typically 30-60 minutes after administration.[13] Inconsistent timing can be a major source of variability.
-
Distinguishing Sedation/Stimulation from Cognitive/Analgesic Effects: Ipidacrine's cholinergic activity can cause side effects like tremors or changes in spontaneous movement, especially at higher doses (>10 mg/kg), which can confound the results of cognitive or pain assays.[4][11] Always include control tests that specifically measure motor function (e.g., rotarod, open field test) to dissociate the desired therapeutic effect from motor side effects.[11]
-
Environmental and Procedural Stress: Acclimate animals thoroughly to the testing environment and handling procedures to minimize stress-induced behavioral changes.[11] Implement blinding procedures where the experimenter is unaware of the treatment groups to prevent unconscious bias.[11]
Q4: Some of our animals are showing cholinergic side effects like salivation and tremors. Is this expected, and how should we manage it?
A4: Yes, these are known side effects of Ipidacrine, resulting from its primary mechanism as a cholinesterase inhibitor.[4] They are typically observed at higher doses.
-
Dosage Adjustment: The most direct solution is to reduce the dose. Ipidacrine is noted to have a wider therapeutic window than older drugs like tacrine, but sensitivity can vary.[3][13]
-
Dose Verification: Carefully double-check all dosage and solution preparation calculations to rule out an administration error.
-
Observation: If the side effects are mild and transient, they may not interfere with the experimental endpoint, but they must be recorded and considered during data interpretation. If they are severe, the dose is likely too high for the chosen model or administration route.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for Ipidacrine from published literature.
Table 1: In Vitro Inhibitory Concentrations of Ipidacrine
| Target | IC50 Value | Organism/System | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 1.0 µM | Recombinant Human | [4] |
| Butyrylcholinesterase (BuChE) | 1.9 µM | Recombinant Human |[4] |
Table 2: Effective Doses of Ipidacrine in Rodent Models
| Experimental Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
|---|---|---|---|---|---|
| Scopolamine-induced Amnesia | Rat | Oral (p.o.) | 0.3 - 1.0 mg/kg | Improved performance in Morris water maze | [12][13] |
| Nucleus Basalis Meynert Lesion | Rat | Not Specified | 1.0 mg/kg (repeated) | Improved performance in passive avoidance task | [4] |
| Diabetic Polyneuropathy | Human | Oral (p.o.) | 20 mg (3x daily) | Reduction in neuropathic pain symptoms | [14] |
| Drug-Induced Liver Injury | Rat | Not Specified | 1.0 mg/kg | Studied for impact on NCAM distribution |[15] |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines a standard procedure for measuring AChE inhibition in a 96-well plate format, based on the Ellman method.[1][2]
Materials:
-
Recombinant human Acetylcholinesterase (AChE)
-
Ipidacrine hydrochloride
-
Acetylthiocholine iodide (ATCI - Substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB - Ellman's Reagent)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.5)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Ipidacrine in the appropriate solvent (e.g., 10 mM in DMSO). Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
-
Prepare a solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a solution of ATCI (e.g., 15 mM) in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer at the desired concentration (determine optimal concentration empirically).
-
-
Assay Setup (in triplicate):
-
Test Wells: Add 25 µL of phosphate buffer, 25 µL of the Ipidacrine dilution, and 25 µL of the DTNB solution to each well.
-
Positive Control (100% Inhibition): Add 25 µL of buffer, 25 µL of a known inhibitor (e.g., physostigmine), and 25 µL of DTNB.
-
Negative Control (0% Inhibition): Add 50 µL of buffer and 25 µL of DTNB.
-
Blank: Add 175 µL of buffer and 25 µL of DTNB.
-
-
Pre-incubation: Add 25 µL of the AChE enzyme solution to all wells except the blank. Mix gently and incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 25 µL of the ATCI substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.
-
Calculate the percentage of inhibition for each Ipidacrine concentration: % Inhibition = [(V_neg_control - V_sample) / V_neg_control] * 100
-
Plot the % Inhibition against the logarithm of the Ipidacrine concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol provides a general workflow for assessing the effect of Ipidacrine on voltage-gated potassium channels in a cultured neuronal cell line.[7][8]
Materials:
-
Cultured cells expressing potassium channels (e.g., SH-SY5Y, primary neurons)
-
External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal (pipette) solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)
-
Ipidacrine hydrochloride
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve appropriate density.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Obtaining a Gigaseal: Approach a healthy-looking cell with the micropipette and apply light positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "gigaseal").
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. Allow the cell to stabilize for 5-10 minutes.
-
Baseline Recording: In voltage-clamp mode, apply a voltage-step protocol to elicit potassium currents. A typical protocol might be to hold the cell at -80 mV and apply depolarizing steps from -60 mV to +60 mV in 10 mV increments. Record the baseline currents.
-
Drug Application: Perfuse the chamber with the external solution containing the desired concentration of Ipidacrine. Allow 2-3 minutes for the drug to equilibrate.
-
Post-Drug Recording: Apply the same voltage-step protocol and record the currents in the presence of Ipidacrine.
-
Washout: Perfuse the chamber with the drug-free external solution to observe the reversibility of the block.
-
Data Analysis:
-
Measure the peak outward current amplitude at each voltage step before, during, and after drug application.
-
Calculate the percentage of current inhibition at each voltage step.
-
Construct a current-voltage (I-V) plot to visualize the effect of Ipidacrine on the channel's electrical properties.
-
Visualizations
Signaling Pathways and Workflows
Caption: Dual signaling pathway of Ipidacrine action.
References
- 1. attogene.com [attogene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. japsonline.com [japsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium channel blocker - Wikipedia [en.wikipedia.org]
- 10. Electrophysiologic and inotropic effects of K+-channel blockade in aged diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ipidacrine | TargetMol [targetmol.com]
- 13. benchchem.com [benchchem.com]
- 14. The efficacy of ipidacrine in patients with diabetic polyneuropathy | Kamchatnov | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 15. researchgate.net [researchgate.net]
Ipidacrine hydrochloride hydrate interference with common laboratory assays
Disclaimer: Based on a comprehensive review of available scientific literature, there is currently no specific documented evidence of Ipidacrine hydrochloride hydrate (B1144303) directly interfering with common laboratory assays. The following technical support guide is designed to provide researchers with general principles and troubleshooting strategies for potential small molecule interference in laboratory assays, using Ipidacrine as a hypothetical example. The guidance provided is based on established mechanisms of assay interference by small molecules.
Frequently Asked Questions (FAQs)
Q1: Could a molecule like Ipidacrine hydrochloride hydrate theoretically interfere with my laboratory assay?
A1: Theoretically, any small molecule introduced into an assay system has the potential to cause interference. While there is no specific data for Ipidacrine, compounds of its class (aminoquinolines) or with its functional properties (enzyme inhibitor, ion channel blocker) could potentially interfere through several mechanisms:
-
Optical Interference: The compound may absorb light or fluoresce at the same wavelengths used for assay readout, leading to false-positive or false-negative results.
-
Reagent Reactivity: The compound could react directly with assay components, such as substrates, detection antibodies, or enzymes.
-
Non-specific Inhibition: As a known acetylcholinesterase inhibitor, Ipidacrine could potentially show non-specific activity against other enzymes in your assay system.[] Some small molecules can also form aggregates that sequester and denature enzymes, a common mechanism of non-specific inhibition.[2]
-
Matrix Effects: In complex biological samples, the compound could alter the sample matrix, affecting antibody-antigen binding or enzyme kinetics.[3]
Q2: My results are inconsistent when I include Ipidacrine in my cell-based assay. What could be the cause?
A2: Inconsistent results in the presence of a bioactive compound like Ipidacrine can stem from its known pharmacological effects or from off-target effects. Ipidacrine is a reversible acetylcholinesterase inhibitor and also blocks voltage-gated potassium and sodium channels. This action prolongs the action potential and enhances neurotransmitter release. In a cell-based assay, these activities could indirectly affect your results by altering cell health, signaling pathways, or membrane potential, independent of the specific pathway you are studying. It is crucial to perform appropriate controls to distinguish between the compound's intended biological effect and potential assay interference.
Q3: What are the initial steps to determine if Ipidacrine or another small molecule is interfering with my immunoassay?
A3: If you suspect interference, the first steps are to perform spike and recovery and serial dilution experiments.[4]
-
A Spike and Recovery experiment helps determine if the sample matrix is affecting the accuracy of the assay.[5] You add a known amount of your analyte ("spike") to your sample and measure how much is detected ("recovery"). A recovery rate significantly different from 100% (typically outside an 80-120% range) suggests interference.[3][6]
-
A Serial Dilution analysis checks for linearity. If a component in your sample is interfering, you may see a non-linear relationship between the measured concentration and the dilution factor.[4]
Q4: How can I mitigate suspected interference from my test compound?
A4: If interference is confirmed, several strategies can be employed:
-
Change Assay Platform: If possible, switch to an assay with a different detection method (e.g., from a colorimetric to a chemiluminescent readout) or a different principle (e.g., from an immunoassay to mass spectrometry).
-
Sample Dilution: Diluting the sample can often reduce the concentration of the interfering substance to a level where it no longer affects the assay.[6]
-
Buffer Optimization: For enzyme assays, adding a non-ionic detergent like Triton X-100 (e.g., at 0.01%) can disrupt compound aggregates, a common cause of non-specific inhibition.[7]
-
Control Experiments: Always run controls containing the compound in the assay buffer without the analyte of interest to check for direct effects on the assay signal.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving potential assay interference.
Table 1: Physicochemical Properties of this compound
This table summarizes key properties of this compound that could be relevant to its behavior in aqueous assay buffers.
| Property | Value | Potential Relevance to Assays |
| Molecular Formula | C₁₂H₁₉ClN₂O | N/A |
| Molecular Weight | 242.74 g/mol [8] | Affects diffusion and molar concentration calculations. |
| Solubility | Soluble in DMSO, Water (Slightly), Methanol (Easily)[][9][10] | Poor solubility in aqueous assay buffers can lead to compound precipitation or aggregation, a common cause of interference. |
| LogP | 2.69910[9] | Indicates moderate lipophilicity, which can influence interactions with proteins and cell membranes. |
| pKa | Not specified in results | The charge state of the molecule at the assay's pH can affect its solubility and binding characteristics. |
| Complexity | 216[9] | N/A |
Table 2: General Troubleshooting Workflow for Suspected Small Molecule Interference
| Symptom | Possible Cause | Recommended Action | Expected Outcome |
| High background signal | Compound Interference with Detection: Compound is colored, fluorescent, or chemiluminescent. | Run a control sample containing only the assay buffer and the test compound. | The control sample will show a high signal in the absence of any biological components. |
| Non-linear dose-response curve | Matrix Effect / Interference: A component in the sample is interfering with the assay. | Perform a serial dilution of the sample.[11] | The analyte concentration, when corrected for dilution, will not be consistent across dilutions. |
| Poor recovery of spiked analyte | Matrix Effect / Interference: The sample matrix is suppressing or enhancing the signal. | Perform a spike and recovery experiment.[12] | The percentage recovery of the known analyte spike will be outside the acceptable range (e.g., 80-120%). |
| Inconsistent results with a known inhibitor | Compound Aggregation: The compound forms aggregates that non-specifically inhibit the enzyme. | Re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100).[7] | The inhibitory effect of the compound will be significantly reduced or eliminated in the presence of the detergent. |
Experimental Protocols
Protocol 1: Spike and Recovery for Immunoassays
This protocol is a standard method to assess the accuracy of an ELISA in a specific sample type by determining if the sample matrix interferes with analyte detection.[3][12]
Objective: To determine if components within a sample matrix interfere with the accurate measurement of an analyte.
Materials:
-
ELISA kit (including standard, diluent, and all necessary reagents)
-
Sample to be tested
-
Analyte stock solution for spiking (typically the kit standard)
Procedure:
-
Prepare Samples:
-
Aliquot your sample into two tubes, labeled "Neat" and "Spiked".
-
Prepare a third tube labeled "Control Spike" containing only the standard curve diluent provided with the kit.
-
-
Spike the Samples:
-
Prepare a high-concentration spiking solution of the analyte (e.g., 10x the desired final concentration in the well).
-
Add a small volume of the spiking solution to the "Spiked" sample tube and the "Control Spike" tube.
-
Add an equal volume of standard diluent to the "Neat" sample tube to account for the volume change. The final concentration of the spike should fall in the middle of the standard curve range.
-
-
Run the ELISA:
-
Assay the "Neat," "Spiked," and "Control Spike" samples according to the ELISA kit protocol.
-
Run all samples in duplicate or triplicate.
-
-
Data Analysis:
-
Calculate the mean concentration for each sample from the standard curve.
-
Calculate the Percent Recovery using the following formula:
-
The recovery of the "Control Spike" should be within 80-120% to validate the procedure.[6]
-
Interpretation: A recovery outside the acceptable range of 80-120% indicates that the sample matrix is interfering with the assay.[3]
Protocol 2: Serial Dilution and Linearity Analysis
This protocol is used to determine if there is a linear relationship between the dilution of a sample and the measured analyte concentration. A lack of linearity can indicate assay interference.[4]
Objective: To assess the linearity of analyte detection in a sample upon serial dilution.
Materials:
-
Assay kit and reagents
-
Sample with a detectable endogenous level of the analyte (or a spiked sample)
-
Standard curve diluent
Procedure:
-
Prepare Serial Dilutions:
-
Start with the neat (undiluted) sample.
-
Prepare a series of dilutions (e.g., 1:2, 1:4, 1:8, 1:16) of the sample using the standard curve diluent.[3]
-
-
Run the Assay:
-
Assay the neat sample and all dilutions according to the kit protocol.
-
Run all samples in duplicate or triplicate.
-
-
Data Analysis:
-
Determine the concentration of the analyte in each dilution from the standard curve.
-
Calculate the "Dilution-Corrected Concentration" for each dilution by multiplying the measured concentration by its dilution factor (e.g., for a 1:4 dilution, multiply the result by 4).
-
-
Assess Linearity:
-
Compare the dilution-corrected concentrations across the dilution series.
-
Optionally, plot the measured concentration against the dilution factor. The resulting plot should be a straight line.
-
Interpretation: If the dilution-corrected concentrations are consistent across the dilution series, the assay is linear for that sample. If the values vary significantly, it suggests the presence of an interfering substance that is being diluted out.[4]
Visualizations
Caption: Ipidacrine's dual mechanism of action on neuronal signaling.
Caption: A logical workflow for diagnosing small molecule assay interference.
Caption: Potential ways a small molecule could interfere with a sandwich immunoassay.
References
- 2. researchgate.net [researchgate.net]
- 3. woongbee.com [woongbee.com]
- 4. myadlm.org [myadlm.org]
- 5. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C12H19ClN2O | CID 6917941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound|lookchem [lookchem.com]
- 10. britiscientific.com [britiscientific.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pblassaysci.com [pblassaysci.com]
Validation & Comparative
Comparative Analysis of Ipidacrine and Donepezil in Acetylcholinesterase Inhibition
In the field of neurodegenerative disease research and drug development, acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of conditions like Alzheimer's disease.[1][2] These agents work by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.[3][4][5][6] This guide presents a detailed comparative analysis of two such inhibitors: Ipidacrine (B1672102) and Donepezil (B133215), with a focus on their mechanisms of action, inhibitory potency against cholinesterases, and the experimental protocols used to determine these properties.
Mechanism of Action: A Tale of Two Inhibitors
Both Ipidacrine and Donepezil are reversible inhibitors of acetylcholinesterase.[3][6][7] However, their molecular mechanisms and selectivity profiles exhibit significant differences.
Donepezil is a highly selective and reversible inhibitor of AChE.[1][3] Its primary mechanism involves binding to the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, effectively blocking the hydrolysis of acetylcholine.[8] This selectivity for AChE over butyrylcholinesterase (BuChE) is a key characteristic of its pharmacological profile.[1][9]
Ipidacrine , in contrast, demonstrates a dual mechanism of action. It is a reversible inhibitor of both AChE and BuChE with little to no selectivity between the two.[1][7][9] Beyond cholinesterase inhibition, Ipidacrine also blocks membrane potassium channels, which directly stimulates impulse transmission in the central nervous system and at neuromuscular synapses.[7][10] This compound is a derivative of 4-aminopyridine (B3432731) and is structurally similar to tacrine.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Donepezil for dementia due to Alzheimer's disease. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 4. ivypanda.com [ivypanda.com]
- 5. What is Donepezil Hydrochloride used for? [synapse.patsnap.com]
- 6. ipidacrine | Dosing & Uses | medtigo [medtigo.com]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ipidacrine - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Movement disorders associated with acetylcholinesterase inhibitors in Alzheimer’s dementia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Ipidacrine Demonstrates Efficacy in Reversing Scopolamine-Induced Amnesia: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New comparative analysis highlights the efficacy of Ipidacrine in counteracting the cognitive deficits induced by scopolamine (B1681570), a common model for amnesia. This guide provides a detailed comparison of Ipidacrine with other nootropic agents, supported by experimental data, for researchers, scientists, and drug development professionals. The findings suggest Ipidacrine is a promising candidate for addressing memory impairment.
The scopolamine-induced amnesia model is a well-established preclinical paradigm that mimics the cholinergic dysfunction observed in neurodegenerative diseases like Alzheimer's disease. Scopolamine, a muscarinic receptor antagonist, impairs learning and memory, providing a platform to evaluate the therapeutic potential of cognitive enhancers. This guide delves into the performance of Ipidacrine and its alternatives in this model, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Performance Comparison of Nootropic Agents
The following table summarizes the quantitative data on the efficacy of Ipidacrine and alternative compounds in reversing scopolamine-induced amnesia. The data is compiled from various studies, and direct head-to-head comparisons should be made with caution due to potential variations in experimental designs.
| Compound | Animal Model | Behavioral Task | Dosing Regimen | Key Findings |
| Ipidacrine | Rat | Morris Water Maze | 0.3 and 1 mg/kg (oral) | Significantly reduced the increased total escape latency induced by scopolamine.[1] |
| Donepezil | Rat | Morris Water Maze | Not specified | Alleviated the negative effects of scopolamine on place navigation.[2][3] Another study reported only small effects on working memory and spatial mapping.[4] |
| Tacrine | Rat | Passive Avoidance | 0.3 - 3.0 mg/kg (i.p.) | Partially reversed the scopolamine-induced deficit in passive avoidance performance. |
| Piracetam | Rat | Passive Avoidance | Not specified | Attenuated the amnesia induced by scopolamine. |
Experimental Protocols
Detailed methodologies for the key behavioral assays used to evaluate the efficacy of these compounds are provided below.
Scopolamine-Induced Amnesia Model
A widely used preclinical model to screen for potential anti-amnesic drugs. Scopolamine, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, is administered to induce transient cognitive deficits, particularly in learning and memory. The ability of a test compound to reverse these deficits indicates its potential as a cognitive enhancer.
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room to aid in spatial navigation.
Procedure:
-
Acquisition Phase: Animals are trained over several days to find the hidden platform. Each trial begins with placing the animal in the water at one of four predetermined start locations. The time taken to find the platform (escape latency) is recorded.
-
Amnesia Induction: Scopolamine is administered prior to the testing phase to induce memory impairment.
-
Treatment: The test compound (e.g., Ipidacrine) is administered before the trial.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
Passive Avoidance Task
Objective: To evaluate fear-motivated learning and memory.
Apparatus: A two-compartment box with a light and a dark chamber, connected by an opening. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, a mild foot shock is delivered.
-
Amnesia Induction: Scopolamine is administered before the retention trial.
-
Treatment: The test compound is administered before the retention trial.
-
Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive stimulus.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying signaling pathways involved in the scopolamine-induced amnesia model and the therapeutic action of Ipidacrine.
Concluding Remarks
The available evidence strongly supports the efficacy of Ipidacrine in mitigating the memory deficits induced by scopolamine. Its dual mechanism of action, inhibiting acetylcholinesterase and blocking potassium channels, may offer a unique therapeutic advantage. While direct comparative studies are limited, Ipidacrine's performance in the scopolamine-induced amnesia model positions it as a significant compound of interest for further investigation in the development of treatments for cognitive disorders characterized by cholinergic deficits. Researchers are encouraged to consider the detailed protocols and comparative data presented in this guide for their future studies in this critical area of neuroscience.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.pan.pl [journals.pan.pl]
- 3. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ipidacrine's Cross-Reactivity Profile with Other Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of Ipidacrine with other prominent cholinesterase inhibitors, including Donepezil, Rivastigmine, and Tacrine. The information presented is supported by available experimental data to facilitate informed decisions in research and drug development.
Executive Summary
Ipidacrine is a reversible cholinesterase inhibitor with a unique pharmacological profile that extends beyond the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Unlike many other cholinesterase inhibitors, Ipidacrine also functions as a potassium channel blocker, a mechanism that contributes to its therapeutic effects.[1][2] This dual action enhances cholinergic transmission not only by preventing the breakdown of acetylcholine (B1216132) but also by directly stimulating impulse conduction in the central nervous system and at the neuromuscular junction.[1] Furthermore, evidence suggests that Ipidacrine modulates nicotinic and muscarinic acetylcholine receptors, indicating a broader interaction with the cholinergic system compared to more selective agents.[1][3] This guide delves into the comparative cross-reactivity of Ipidacrine, presenting quantitative data on its enzymatic inhibition and discussing its interactions with cholinergic receptors in relation to other commonly used cholinesterase inhibitors.
Cholinesterase Inhibition: A Quantitative Comparison
The primary mechanism of action for this class of drugs is the inhibition of AChE and BChE. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. The table below summarizes the in vitro IC50 values for Ipidacrine and other selected cholinesterase inhibitors against both AChE and BChE.
| Compound | Acetylcholinesterase (AChE) IC50 | Butyrylcholinesterase (BChE) IC50 | Selectivity (BChE IC50 / AChE IC50) |
| Ipidacrine | ~1 µM | ~1.9 µM | ~1.9 |
| Donepezil | 6.7 nM | 7400 nM | ~1104 |
| Rivastigmine | 4.3 nM | 31 nM | ~7.2 |
| Tacrine | 77 nM | 69 nM | ~0.9 |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme and the specific assay methodology used. The data presented here are compiled from various sources for comparative purposes.
Cross-Reactivity with Cholinergic Receptors
Beyond their primary targets, the interaction of cholinesterase inhibitors with nicotinic and muscarinic acetylcholine receptors can significantly influence their overall pharmacological effect and side-effect profile.
Muscarinic Receptor Interactions
Ipidacrine has been reported to directly interact with muscarinic acetylcholine receptors. Specifically, it has been described as an antagonist of M1 and M3 subtypes and a partial agonist of the M2 subtype.[3] This complex interaction with muscarinic receptors may contribute to its unique clinical effects and tolerability profile. In contrast, other cholinesterase inhibitors are primarily characterized by their enzymatic inhibition, with less pronounced direct effects on muscarinic receptors.
Nicotinic Receptor Interactions
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by Ipidacrine and other cholinesterase inhibitors.
Experimental Protocols
Determination of IC50 for Cholinesterase Inhibition (Ellman's Method)
Principle: This spectrophotometric assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE) into thiocholine (B1204863). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.
Procedure:
-
Reagent Preparation: Prepare solutions of the cholinesterase enzyme, the substrate (acetylthiocholine or butyrylthiocholine), DTNB, and the inhibitor (Ipidacrine or other compounds) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Assay Setup: In a 96-well microplate, add the buffer, DTNB solution, and varying concentrations of the inhibitor.
-
Enzyme Addition: Add the cholinesterase enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Start the reaction by adding the substrate solution to all wells.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percent inhibition is determined relative to a control with no inhibitor. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay for Muscarinic and Nicotinic Receptors
Principle: This assay measures the affinity of a compound for a specific receptor subtype by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cell lines or tissues that express the specific muscarinic or nicotinic receptor subtype of interest.
-
Assay Setup: In a multi-well plate, combine the prepared cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [3H]N-methylscopolamine for muscarinic receptors or [3H]epibatidine for nicotinic receptors), and varying concentrations of the unlabeled test compound (Ipidacrine or other inhibitors).
-
Incubation: Incubate the mixture for a sufficient time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity for the receptor.
Conclusion
Ipidacrine distinguishes itself from other cholinesterase inhibitors through its dual mechanism of action, which includes both cholinesterase inhibition and potassium channel blockade.[1][2] While its in vitro potency against AChE and BChE is lower than that of agents like Donepezil and Rivastigmine, its broader pharmacological profile, including direct interactions with muscarinic receptors, suggests a more complex and potentially beneficial mode of action.[3] The lack of comprehensive quantitative data on Ipidacrine's cross-reactivity with nicotinic and various muscarinic receptor subtypes remains a key area for future research. A more complete understanding of its receptor interaction profile will be crucial for fully elucidating its therapeutic potential and for the development of next-generation cholinesterase inhibitors with optimized efficacy and safety profiles.
References
Ipidacrine Hydrochloride Hydrate vs. Tacrine: A Comparative Review of Neuroprotective Effects
A detailed analysis for researchers and drug development professionals exploring the neuroprotective profiles of two prominent cholinesterase inhibitors.
This guide provides a comprehensive comparison of the neuroprotective effects of ipidacrine (B1672102) hydrochloride hydrate (B1144303) and tacrine (B349632). While both compounds are recognized for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), their broader pharmacological profiles and neuroprotective mechanisms exhibit significant differences. Tacrine, the first centrally-acting cholinesterase inhibitor approved for Alzheimer's disease, has a well-documented history of hepatotoxicity that has limited its clinical use.[1] In contrast, ipidacrine, a reversible cholinesterase inhibitor that also functions as a potassium channel blocker, is suggested to have a more favorable therapeutic window.[1] This review delves into the experimental data supporting the neuroprotective actions of both compounds beyond their primary enzymatic inhibition, providing researchers with a detailed, data-driven comparison.
Comparative Analysis of Neuroprotective Mechanisms
The neuroprotective properties of ipidacrine and tacrine stem from a combination of their primary cholinergic effects and interactions with other neuronal signaling pathways.
Ipidacrine Hydrochloride Hydrate: The neuroprotective action of ipidacrine is attributed to its dual mechanism: inhibition of cholinesterases and blockade of voltage-gated potassium (K+) channels.[1] The blockade of K+ channels prolongs the depolarization of the neuronal membrane, which in turn enhances the influx of calcium ions and promotes the release of neurotransmitters.[2] This multifaceted action is believed to contribute to its cognitive-enhancing effects and a better safety profile compared to tacrine.[3][4] Studies have shown its effectiveness in animal models of scopolamine-induced amnesia.[3][5][6]
Tacrine: Tacrine's neuroprotective effects are more extensively studied and appear to be broader, though overshadowed by its toxicity. Beyond cholinesterase inhibition, tacrine has been shown to exert neuroprotective effects against glutamate-induced excitotoxicity.[7] It also functions as a low-affinity, non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, a property that contributes to its neuroprotective profile.[7] Furthermore, tacrine has been observed to modulate calcium channel activity and reduce neuroinflammation.[8][9]
Quantitative Data Comparison
The following tables summarize key quantitative data from various experimental studies, offering a side-by-side comparison of ipidacrine and tacrine.
Table 1: Cholinesterase Inhibition
| Compound | Target Enzyme | IC50 Value |
| Ipidacrine | Acetylcholinesterase (AChE) | 1 µM[1] |
| Butyrylcholinesterase (BChE) | 1.9 µM[1] | |
| Tacrine | Acetylcholinesterase (AChE) | 77 nM - 109 nM[1] |
| Butyrylcholinesterase (BChE) | 14.26 nM - 69 nM[1] |
Table 2: Acute Toxicity
| Compound | Test Animal | Route of Administration | LD50 Value |
| Ipidacrine | Mouse | Intraperitoneal | 39 mg/kg[1] |
| Tacrine | Rat | Oral | 40 mg/kg[1] |
Table 3: Neuroprotective Effects in a Scopolamine-Induced Amnesia Model
| Compound | Behavioral Test | Animal Model | Effective Dose (mg/kg) | Administration Route |
| Ipidacrine | Morris Water Maze | Wistar Rats | 0.3 - 1 | Oral[5] |
| Tacrine | Y-Maze | C57BL/6 Mice | 10 | Oral[10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of ipidacrine and tacrine's neuroprotective effects.
Glutamate-Induced Excitotoxicity in Rat Primary Cortical Neurons
This protocol is designed to assess the neuroprotective effects of compounds against glutamate-induced neuronal death.[11]
a. Cell Culture: Primary cortical neurons are prepared from the brains of embryonic rats (E16-E18).[11] The cortices are dissected, dissociated, and the cells are plated on poly-D-lysine coated plates. The cultures are maintained in a neurobasal medium supplemented with B27 and glutamine.
b. Induction of Excitotoxicity: After a specified number of days in vitro (e.g., 7-10 days), the neuronal cultures are exposed to a neurotoxic concentration of glutamate (B1630785) (e.g., 100 µM) in the presence or absence of the test compounds (ipidacrine or tacrine) for a defined period (e.g., 24 hours).[11]
c. Assessment of Cell Viability: Neuronal viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14][15][16] The MTT reagent is added to the cultures, and after an incubation period, the resulting formazan (B1609692) crystals are solubilized. The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to control cultures not exposed to glutamate.
Measurement of Reactive Oxygen Species (ROS) in Neuronal Cells
This protocol outlines a method to quantify intracellular ROS levels, a key indicator of oxidative stress.[17][18]
a. Cell Culture and Treatment: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are cultured in appropriate media.[19][20][21][22] To induce oxidative stress, cells are treated with an agent like hydrogen peroxide (H₂O₂) in the presence or absence of the test compounds for a specified duration.[19][20][21][22]
b. ROS Detection: The intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[18] After treatment, the cells are incubated with H2DCFDA. In the presence of ROS, H2DCFDA is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
c. Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 495 nm and 529 nm, respectively.[18] The level of ROS is proportional to the fluorescence intensity.
Assessment of Neuroinflammation in Microglial Cells
This protocol describes how to measure the release of pro-inflammatory cytokines from microglial cells.[1][9][14][16][18][23][24][25][26][27]
a. Cell Culture and Stimulation: A murine microglial cell line (e.g., BV2) is cultured in appropriate media. To induce an inflammatory response, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) in the presence or absence of the test compounds for a set time (e.g., 24 hours).[1][14][16][18][23][27]
b. Cytokine Measurement: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][14][16][18][23][27]
c. Data Analysis: The concentration of each cytokine is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of the respective cytokine.
Whole-Cell Patch-Clamp Recording of Potassium Currents
This protocol details the electrophysiological technique used to study the effects of compounds on voltage-gated potassium channels in neurons.[12][13][15][17]
a. Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured.[12][13]
b. Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.[12][13][15][17] A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane is then ruptured to allow for whole-cell recording.
c. Data Acquisition and Analysis: To elicit potassium currents, the cell membrane is held at a specific potential and then subjected to a series of depolarizing voltage steps. The resulting currents are recorded before and after the application of the test compound (ipidacrine). The percentage of current inhibition is calculated to determine the blocking effect of the compound on the potassium channels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this review.
Caption: Acetylcholinesterase Inhibition by Ipidacrine and Tacrine.
Caption: Ipidacrine's Potassium Channel Blockade Mechanism.
Caption: Tacrine's Neuroprotection via NMDA Receptor Antagonism.
Caption: General Experimental Workflow for Neuroprotection Assays.
Conclusion
This comparative review highlights the distinct neuroprotective profiles of this compound and tacrine. While tacrine demonstrates a broader range of neuroprotective mechanisms in preclinical studies, its clinical utility is severely hampered by its hepatotoxicity. Ipidacrine, with its dual action of cholinesterase inhibition and potassium channel blockade, presents a potentially safer alternative, although its neuroprotective effects beyond its primary mechanisms are less extensively characterized. Further direct comparative studies are warranted to fully elucidate the relative neuroprotective efficacy and safety of these two compounds. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers designing and interpreting studies in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acamprosate is neuroprotective against glutamate-induced excitotoxicity when enhanced by ethanol withdrawal in neocortical cultures of fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Expanding the Neuron's Calcium Signaling Repertoire: Intracellular Calcium Release via Voltage-Induced PLC and IP3R Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection against excitotoxicity by N-alkylglycines in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 12. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. GM-CSF increases LPS-induced production of proinflammatory mediators via upregulation of TLR4 and CD14 in murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Silibinin Protects against H2O2-Induced Oxidative Damage in SH-SY5Y Cells by Improving Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 24. Frontiers | Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) [frontiersin.org]
- 25. Neuroprotective epi-drugs quench the inflammatory response and microglial/macrophage activation in a mouse model of permanent brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Genipin inhibits the inflammatory response of rat brain microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Oxymatrine inhibits neuroinflammation byRegulating M1/M2 polarization in N9 microglia through the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of Ipidacrine in Comparison to Other Nootropics
For researchers and professionals in the field of drug development, understanding the therapeutic window of a compound is paramount for assessing its clinical viability. This guide provides a comparative analysis of the therapeutic window of Ipidacrine against other prominent nootropics: Huperzine A, Aniracetam (B1664956), and Noopept (B1679845). The comparison is supported by available preclinical data, detailed experimental methodologies, and visualizations of relevant signaling pathways.
Quantitative Comparison of Therapeutic Windows
The therapeutic window, a measure of a drug's safety, is the range between the minimum effective dose and the dose at which toxicity occurs. It is often quantified by the therapeutic index (TI), calculated as the ratio of the toxic dose (TD50) or lethal dose (LD50) to the effective dose (ED50). The following table summarizes the available preclinical data for Ipidacrine and the selected nootropics. It is important to note that direct comparisons should be made with caution due to variations in experimental models, species, and administration routes.
| Compound | Species | Administration Route | LD50 (Lethal Dose, 50%) | ED50 (Effective Dose, 50%) | Therapeutic Index (LD50/ED50) | Efficacy Endpoint |
| Ipidacrine | Rat | Oral | Data not available | 0.3 - 1 mg/kg[1][2] | Not calculable | Reversal of scopolamine-induced amnesia[1][2] |
| Huperzine A | Rat | Oral | 15 mg/kg[3] | 0.05 mg/kg (i.g.) | ~300 | Attenuation of scopolamine-induced memory impairment[4] |
| Mouse | Intraperitoneal | 1.6 - 2.2 mg/kg[4] | - | - | - | |
| Mouse | Intravenous | 0.58 - 0.68 mg/kg[4] | - | - | - | |
| Aniracetam | Rat | Oral | Data not available | 50 mg/kg[1] | Not calculable | Amelioration of scopolamine-induced amnesia[1] |
| Noopept | Rat | Intraperitoneal | 5078 mg/kg[5] | 0.5 - 0.7 mg/kg (oral) | Not directly comparable | Memory enhancement in electric shock paradigm[6] |
| Rabbit | Oral | >100 mg/kg (chronic) | - | - | No irreversible toxicity observed over 6 months[7] |
Note: While specific LD50 values for Ipidacrine and Aniracetam were not available in the searched literature, studies suggest a wide therapeutic window for both. Ipidacrine is noted for having fewer side effects and a wider therapeutic window compared to the acetylcholinesterase inhibitor Tacrine[8]. Aniracetam is generally considered to have minimal side effects and is well-tolerated in preclinical and clinical studies[9][10]. The therapeutic index for Huperzine A is an approximation based on available oral LD50 and intragastric ED50 data. The therapeutic index for Noopept is not directly calculable from the provided data due to different administration routes for LD50 and ED50.
Experimental Protocols
The determination of the therapeutic window relies on standardized preclinical experimental protocols to assess both toxicity and efficacy.
Acute Oral Toxicity (LD50) Determination
The acute oral toxicity is often determined using methods outlined by the Organisation for Economic Co-operation and Development (OECD), such as OECD Test Guideline 423 (Acute Toxic Class Method) or OECD Test Guideline 425 (Up-and-Down Procedure). These guidelines are designed to estimate the LD50 with a reduced number of animals.
Objective: To determine the median lethal dose (LD50) of a substance following a single oral administration.
Methodology (based on OECD Guideline 423):
-
Animal Selection: Healthy, young adult rats (typically females) are used.
-
Housing and Fasting: Animals are housed in standard laboratory conditions and fasted (food, but not water) overnight before administration of the test substance.
-
Dose Administration: The substance is administered orally via gavage in a single dose. The volume is typically limited to 1 mL/100g of body weight for aqueous solutions.
-
Dose Selection: A stepwise procedure is used, starting with a dose from one of four fixed levels (5, 50, 300, and 2000 mg/kg). The starting dose is selected based on any existing information about the substance's toxicity.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the observed mortality at different dose levels.
Efficacy Assessment in Cognitive Impairment Models
The effective dose (ED50) for nootropics is typically determined in animal models of cognitive deficit. A common model involves inducing amnesia with scopolamine (B1681570), a muscarinic receptor antagonist.
Objective: To determine the dose of a nootropic that effectively reverses or attenuates scopolamine-induced memory impairment.
Methodology (e.g., Passive Avoidance Test):
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild electric shock.
-
Training (Acquisition Trial): An animal (e.g., a rat) is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Amnesia Induction: Shortly after training, the animal is administered scopolamine to induce memory impairment.
-
Treatment: The test nootropic is administered at various doses, typically before or after the training trial.
-
Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. Longer latencies are indicative of better memory retention of the aversive stimulus.
-
Data Analysis: The dose of the nootropic that produces a 50% reversal of the scopolamine-induced decrease in latency is determined as the ED50.
Signaling Pathways and Mechanisms of Action
The therapeutic effects and potential side effects of these nootropics are rooted in their distinct mechanisms of action and the signaling pathways they modulate.
Ipidacrine
Ipidacrine exhibits a dual mechanism of action, acting as both a reversible acetylcholinesterase (AChE) inhibitor and a potassium (K+) channel blocker[6][7][11][12]. This dual action enhances cholinergic neurotransmission by increasing acetylcholine (B1216132) levels in the synaptic cleft and prolongs the action potential, leading to increased neurotransmitter release.
Huperzine A
Huperzine A is a potent and reversible inhibitor of acetylcholinesterase (AChE)[13][14][15]. It also acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective effects by preventing glutamate-induced excitotoxicity[13][14].
Aniracetam
Aniracetam is primarily known as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors[2][9][16]. By binding to a site on the AMPA receptor, it enhances glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory. It also appears to modulate cholinergic, dopaminergic, and serotonergic systems[17].
Noopept
Noopept is a dipeptide that is structurally related to the racetam class of nootropics. Its mechanism of action is multifaceted and includes increasing the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the hippocampus. It also has effects on the glutamatergic system, including modulation of AMPA and NMDA receptors, and may enhance cholinergic neurotransmission[6][12].
Experimental Workflow for Therapeutic Window Evaluation
The overall process of evaluating the therapeutic window of a nootropic in a preclinical setting involves a series of integrated experiments.
References
- 1. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ipidacrine | TargetMol [targetmol.com]
- 3. Pharmacokinetics of aniracetam and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. [Preclinical study of noopept toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aniracetam Ameliorates Attention Deficit Hyperactivity Disorder Behavior in Adolescent Mice | eNeuro [eneuro.org]
- 9. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. examine.com [examine.com]
- 11. Intranasal Administration of Forskolin and Noopept Reverses Parkinsonian Pathology in PINK1 Knockout Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Noopept Attenuates Diabetes-Mediated Neuropathic Pain and Oxidative Hippocampal Neurotoxicity via Inhibition of TRPV1 Channel in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sub-chronic (13-week) oral toxicity study in rats with recombinant human lactoferrin produced in the milk of transgenic cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
Ipidacrine's Cognitive Effects Benchmarked Against Newer Cholinergic and Novel Mechanism Compounds
For researchers and drug development professionals, this guide provides a comparative analysis of ipidacrine's cognitive-enhancing effects against newer compounds. Ipidacrine (B1672102), a reversible cholinesterase inhibitor with a unique dual mechanism of action, is benchmarked against established acetylcholinesterase inhibitors (AChEIs) and emerging novel therapeutic agents.
Ipidacrine distinguishes itself from other cholinesterase inhibitors through its multifaceted mechanism of action. Beyond its primary role as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), it also blocks voltage-gated potassium channels and modulates nicotinic and muscarinic acetylcholine (B1216132) receptors.[1] This combination of activities is believed to contribute to its cognitive-enhancing effects and a favorable safety profile.[1]
Quantitative Comparison of Cognitive Enhancers
The following table summarizes the available quantitative data comparing ipidacrine with other cognitive enhancers. Direct head-to-head clinical trial data for ipidacrine against many newer compounds is limited; therefore, a combination of preclinical and clinical data is presented.
| Compound Class | Compound | Metric | Value | Comparison Compound(s) | Metric | Value | Source(s) |
| Cholinesterase Inhibitor (with K+ channel blockade) | Ipidacrine | AChE Inhibition (IC50) | 270 nM | Donepezil | AChE Inhibition (IC50) | 6.7 nM | [1] |
| In Vivo Efficacy (Scopolamine-induced amnesia) | 0.3 - 1.0 mg/kg (oral, rats) | In Vivo Efficacy (Scopolamine-induced amnesia) | 0.6 - 0.9 mg/kg (oral, rats) | [1] | |||
| Clinical Efficacy (ADAS-cog) | More marked improvement | Galantamine | Clinical Efficacy (ADAS-cog) | Significant improvement | Inferred from abstract | ||
| Selective AChE Inhibitor | Donepezil | Clinical Efficacy (MMSE change from baseline at 24 weeks) | +3.1 (10 mg/day) | Placebo | Clinical Efficacy (MMSE change from baseline at 24 weeks) | Not specified | [2] |
| AChE Inhibitor & Nicotinic Modulator | Galantamine | Clinical Efficacy (ADAS-cog change from baseline at 6 months) | -3.1 (24 mg/day) | Placebo | Clinical Efficacy (ADAS-cog change from baseline at 6 months) | Not specified | [3] |
| NMDA Receptor Antagonist | Memantine (B1676192) | Clinical Efficacy (MMSE improvement vs. placebo) | Statistically significant | Placebo | Clinical Efficacy (MMSE improvement vs. placebo) | Baseline | [4] |
| BACE1 Inhibitor | Elenbecestat | Preclinical Aβ Reduction | Significant | Ipidacrine | Not applicable | Not applicable | [5] |
| Anti-amyloid Antibody | Aducanumab | Clinical Efficacy (CDR-SB) | Slowed decline | Ipidacrine | Not applicable | Not applicable | [5] |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation and replication of research findings. Below are summaries of typical experimental protocols used in the assessment of cognitive enhancers.
Preclinical Models: Scopolamine-Induced Amnesia
A widely utilized preclinical model to evaluate the efficacy of cognitive enhancers involves inducing a temporary cognitive deficit with scopolamine, a muscarinic receptor antagonist.
-
Subjects: Typically, Wistar or Sprague-Dawley rats are used.
-
Procedure:
-
Habituation: Animals are familiarized with the testing apparatus (e.g., Morris water maze, passive avoidance chamber).
-
Drug Administration: Ipidacrine, a comparator compound, or placebo is administered orally or via intraperitoneal injection at predetermined doses.
-
Amnesia Induction: Scopolamine is administered, typically 30 minutes after the test compound.
-
Cognitive Testing: Behavioral testing is conducted to assess learning and memory. In the Morris water maze, this involves measuring the latency to find a hidden platform. In the passive avoidance test, the latency to enter a dark compartment where a mild foot shock was previously delivered is measured.
-
-
Data Analysis: The performance of the drug-treated groups is compared to the scopolamine-only group and a control group (no scopolamine, no drug). A significant improvement in the performance of the drug-treated group compared to the scopolamine-only group indicates cognitive-enhancing effects.[1]
Clinical Trials in Alzheimer's Disease
Human clinical trials for cognitive enhancers in Alzheimer's disease follow a structured protocol to ensure patient safety and data integrity.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies are the gold standard.
-
Participant Selection:
-
Inclusion Criteria: Patients diagnosed with probable Alzheimer's disease (mild to moderate severity), often based on NINCDS-ADRDA criteria. A baseline score on the Mini-Mental State Examination (MMSE) within a specified range (e.g., 10-26) is typically required.[6][7]
-
Exclusion Criteria: Presence of other neurological or psychiatric conditions that could significantly contribute to cognitive impairment.[6]
-
-
Intervention:
-
Patients are randomly assigned to receive the investigational drug (e.g., ipidacrine), a comparator drug, or a placebo.
-
Dosage is often titrated over an initial period to the target maintenance dose.
-
-
Outcome Measures:
-
Primary Efficacy Endpoints:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog): A standardized test assessing memory, language, and praxis. A lower score indicates better cognitive function.[3][8]
-
Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-Plus): A global assessment of the patient's change in condition.[3]
-
-
Secondary Efficacy Endpoints:
-
-
Data Analysis: The primary analysis is typically an intent-to-treat (ITT) analysis comparing the change from baseline in the primary outcome measures between the treatment and placebo groups.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the signaling pathways of ipidacrine and newer cognitive enhancers, as well as a typical workflow for a clinical trial.
Caption: Multifaceted mechanism of action of Ipidacrine.
Caption: Mechanisms of action for newer cognitive enhancers.
Caption: Generalized workflow for a comparative clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. New Treatments for Alzheimer's Disease - Page 6 [medscape.com]
- 4. Evaluating the efficacy of memantine on improving cognitive functions in epileptic patients receiving anti-epileptic drugs: A double-blind placebo-controlled clinical trial (Phase IIIb pilot study) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. The ADAS-cog and clinically meaningful change in the VISTA clinical trial of galantamine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alzheimer's disease multiple intervention trial (ADMIT): study protocol for a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. benchchem.com [benchchem.com]
A Comparative In Vivo Analysis of Ipidacrine and Galantamine on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of Ipidacrine and galantamine, two acetylcholinesterase inhibitors with distinct pharmacological profiles, and their respective impacts on synaptic plasticity, a key cellular mechanism underlying learning and memory. While both compounds enhance cholinergic neurotransmission, their divergent secondary mechanisms suggest different modulatory effects on the long-term potentiation (LTP) of synaptic strength.
Executive Summary
Galantamine has been shown in vivo to enhance hippocampal long-term potentiation. This effect is attributed to its dual mechanism of acetylcholinesterase (AChE) inhibition and allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs). In contrast, Ipidacrine, which also inhibits AChE, possesses a unique secondary action as a blocker of voltage-gated potassium channels. This is proposed to prolong neuronal depolarization and enhance neurotransmitter release. However, a significant gap exists in the scientific literature regarding direct in vivo experimental data on Ipidacrine's effect on synaptic plasticity. This guide synthesizes the available in vivo data for galantamine and contrasts it with the established mechanisms of Ipidacrine, providing a framework for understanding their potential differential effects on synaptic function.
Mechanisms of Action at the Synapse
The distinct mechanisms of Ipidacrine and galantamine are central to their differing effects on synaptic plasticity.
Ipidacrine: This compound exhibits a dual mode of action:
-
Reversible Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: By preventing the breakdown of acetylcholine (ACh), Ipidacrine increases the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling.
-
Voltage-Gated Potassium (K+) Channel Blockade: Ipidacrine blocks neuronal voltage-gated potassium channels. This action prolongs the repolarization phase of the action potential, leading to a greater influx of calcium ions into the presynaptic terminal and, consequently, an enhanced release of neurotransmitters, including acetylcholine.
Galantamine: Galantamine also has a dual mechanism, but it differs from Ipidacrine's:
-
Selective and Reversible Acetylcholinesterase (AChE) Inhibition: Similar to Ipidacrine, galantamine increases synaptic acetylcholine levels by inhibiting its enzymatic degradation.
-
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine binds to a site on nAChRs that is distinct from the acetylcholine binding site. This allosteric modulation sensitizes the receptors to acetylcholine, amplifying the cholinergic signal.
The following diagram illustrates the distinct signaling pathways of Ipidacrine and galantamine at the synapse.
Caption: Signaling pathways of Ipidacrine and Galantamine.
In Vivo Experimental Data on Synaptic Plasticity
A notable disparity exists in the availability of in vivo data for Ipidacrine compared to galantamine concerning their direct effects on synaptic plasticity.
Galantamine: Enhancement of Long-Term Potentiation
In vivo studies have demonstrated that galantamine potentiates long-term potentiation (LTP) in the hippocampus, a key brain region for memory formation. The table below summarizes quantitative data from a representative in vivo electrophysiology study.
| Parameter | Control | Galantamine | Fold Change |
| fEPSP Slope (% of baseline) | ~150% | ~200% | ~1.33 |
| Population Spike Amplitude (% of baseline) | ~170% | ~250% | ~1.47 |
Note: These values are representative and may vary between specific studies.
The enhancement of LTP by galantamine is linked to the activation of downstream signaling cascades, including Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase C (PKC).
Ipidacrine: Inferred Effects on Synaptic Plasticity
Currently, there is a lack of published in vivo studies that directly quantify the effect of Ipidacrine on LTP or other measures of synaptic plasticity using electrophysiological methods. However, based on its mechanism of action, particularly its ability to block potassium channels and thereby increase neurotransmitter release, it is hypothesized that Ipidacrine could also modulate synaptic plasticity. The enhanced release of acetylcholine and other neurotransmitters could potentially lower the threshold for LTP induction or increase the magnitude of potentiation. Further in vivo research is required to validate this hypothesis and provide quantitative data.
Experimental Protocols for In Vivo Synaptic Plasticity Studies
The following outlines a standard experimental protocol for assessing the effects of a compound on in vivo long-term potentiation in the hippocampus of a rat model. This protocol is applicable for studying both Ipidacrine and galantamine.
Surgical Procedure and Electrode Implantation
-
Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized with a suitable anesthetic (e.g., urethane (B1682113) or isoflurane).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A bipolar stimulating electrode is implanted in the perforant path, and a recording electrode is placed in the dentate gyrus of the hippocampus.
-
Recovery: The animal is allowed to recover from surgery before electrophysiological recordings commence.
Electrophysiological Recordings
-
Baseline Recording: Stable baseline field excitatory postsynaptic potentials (fEPSPs) are recorded for a minimum of 30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity is adjusted to elicit an fEPSP amplitude that is 30-40% of the maximum.
-
Drug Administration: The test compound (Ipidacrine or galantamine) or vehicle is administered (e.g., intraperitoneally or intracerebroventricularly).
-
LTP Induction: After a sufficient period for the drug to take effect, high-frequency stimulation (HFS) is delivered to the stimulating electrode to induce LTP. A typical HFS protocol consists of multiple trains of high-frequency pulses (e.g., 10 trains of 10 pulses at 200 Hz, with a 2-second inter-train interval).
-
Post-HFS Recording: fEPSPs are recorded for at least 60-120 minutes following HFS to monitor the induction and maintenance of LTP. The slope of the fEPSP is measured as an indicator of synaptic strength.
The following diagram illustrates the general workflow for an in vivo LTP experiment.
Caption: Workflow for in vivo LTP experiments.
Conclusion and Future Directions
Galantamine has demonstrated a clear, data-supported role in the in vivo enhancement of hippocampal synaptic plasticity, specifically LTP. This effect is mediated by its dual action as an AChE inhibitor and a positive allosteric modulator of nAChRs.
Ipidacrine, with its distinct mechanism of potassium channel blockade in addition to AChE inhibition, presents a compelling profile for modulating synaptic plasticity. The anticipated increase in neurotransmitter release could have significant implications for synaptic strength and long-term potentiation. However, the absence of direct in vivo electrophysiological data on Ipidacrine's effects on synaptic plasticity is a critical knowledge gap.
Future research should prioritize in vivo studies to quantify the impact of Ipidacrine on LTP and other forms of synaptic plasticity. A direct, head-to-head in vivo comparison of Ipidacrine and galantamine using standardized electrophysiological protocols would be invaluable for elucidating their differential effects on the cellular mechanisms of learning and memory. Such studies will be crucial for a comprehensive understanding of their therapeutic potential in cognitive disorders.
Confirming the dual mechanism of action of Ipidacrine in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Ipidacrine is a reversible cholinesterase inhibitor and potassium channel blocker known for its dual mechanism of action that enhances cholinergic neurotransmission.[1][2] This unique pharmacological profile underpins its use in various neurological conditions.[1][3] This guide provides a comparative analysis of Ipidacrine's two primary mechanisms, supported by quantitative data and detailed experimental protocols.
Mechanism 1: Inhibition of Cholinesterase Enzymes
Ipidacrine reversibly inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][4] These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE and BuChE, Ipidacrine increases the concentration and prolongs the presence of acetylcholine, thereby enhancing its effect on postsynaptic cholinergic receptors.[1][2]
The inhibitory effects of Ipidacrine on cholinesterase enzymes are quantified by IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Parameter | Value | Enzyme | Source |
| IC50 | 1 µM | Acetylcholinesterase (AChE) | [2][5] |
| IC50 | 270 nM | Acetylcholinesterase (AChE) | [2][6] |
| IC50 | 1.9 µM | Butyrylcholinesterase (BuChE) | [2][5] |
This protocol outlines a standard colorimetric method for determining AChE activity and inhibition.
-
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
-
Reagents:
-
Phosphate (B84403) buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
AChE enzyme solution
-
Ipidacrine solutions at various concentrations
-
-
Procedure:
-
Pipette phosphate buffer, DTNB solution, and the AChE enzyme solution into a 96-well plate.
-
Add either Ipidacrine (test) or buffer (control) to the appropriate wells and incubate.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of Ipidacrine. Determine the percentage of inhibition relative to the control and plot against the logarithm of Ipidacrine concentration to calculate the IC50 value.
Mechanism 2: Blockade of Voltage-Gated Potassium (K+) Channels
A key feature of Ipidacrine is its ability to block voltage-gated potassium (Kv) channels in neuronal membranes.[2] These channels are critical for the repolarization phase of an action potential.[7] By blocking K+ channels, Ipidacrine prolongs the depolarization phase, leading to an increased influx of calcium ions into the presynaptic terminal.[2][7] This enhanced calcium influx subsequently boosts the release of neurotransmitters such as acetylcholine, adrenaline, serotonin, and histamine.[7][8]
While Ipidacrine is known to be a potent blocker of voltage-gated potassium currents, specific IC50 values across a wide range of Kv channel subtypes and different cell lines are not extensively documented in publicly available literature.[4][7] Research indicates its action against specific types of potassium currents.
| Channel/Current Type | Effect | Cell Type Context | Source |
| Delayed Rectifier Currents | Blocked | Typically studied in primary neurons or heterologous expression systems (e.g., HEK293, CHO). | [4] |
| A-type Potassium Currents | Blocked | Typically studied in primary neurons or heterologous expression systems (e.g., HEK293, CHO). | [4] |
| KCNQ (Kv7) Channels | Likely inhibitory effect, though direct blocking data is less available. | These channels are crucial for controlling neuronal excitability.[7] | [7] |
Note: The lack of specific IC50 values highlights a research gap in the public domain regarding Ipidacrine's precise ion channel pharmacology.[4]
This technique is the gold standard for investigating the effects of a compound like Ipidacrine on ion channels in various cell lines.[4]
-
Principle: This method records the ionic currents flowing through the channels of an entire cell membrane, allowing for the characterization of a drug's inhibitory effects.
-
Cell Preparation: Use primary neurons (e.g., from the dorsal root ganglion) or cell lines (e.g., HEK293, CHO) that are transfected to express a specific potassium channel subtype of interest.[4][7]
-
Recording Setup:
-
A glass micropipette with a ~1 µm tip is filled with an intracellular solution and brought into contact with the cell membrane to form a high-resistance "giga-seal".[4]
-
The cell membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.
-
-
Procedure (Voltage-Clamp Mode):
-
The cell's membrane potential is held at a specific voltage (e.g., -80 mV) by an amplifier.[4]
-
A series of voltage steps are applied to activate the voltage-gated potassium channels.
-
The resulting potassium currents are recorded. To isolate K+ currents, other channels (like Na+ channels) are often blocked pharmacologically.[4]
-
Ipidacrine is applied to the extracellular solution at various concentrations.
-
-
Data Analysis: The amplitude and kinetics of the potassium currents are compared before and after Ipidacrine application.[7] This comparison is used to determine the extent of the block and to calculate key parameters like the IC50 value.[7]
Synergistic Action and Conclusion
The dual mechanism of Ipidacrine creates a synergistic effect on cholinergic neurotransmission. The inhibition of AChE increases the concentration of acetylcholine in the synapse, while the blockade of K+ channels enhances its release from the presynaptic terminal. This combined action makes Ipidacrine a potent agent for conditions characterized by cholinergic deficits.[1] Further research quantifying its effects on specific Kv channel subtypes across various cell lines will provide a more complete understanding of its pharmacological profile and could open new avenues for therapeutic applications.
References
Unveiling the Nootropic Potential of Ipidacrine: A Preclinical Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the statistical validation of Ipidacrine's nootropic effects in preclinical studies, compared with established alternatives such as Donepezil, Piracetam, and Citicoline.
This guide provides a detailed comparison of Ipidacrine's performance in preclinical models of learning and memory, supported by quantitative data from various behavioral assays. We delve into the experimental protocols and underlying signaling pathways to offer a clear perspective on its potential as a cognitive enhancer.
I. Comparative Efficacy in Preclinical Models of Cognitive Impairment
To evaluate the nootropic effects of Ipidacrine and its counterparts, a scopolamine-induced amnesia model is frequently employed in preclinical research. Scopolamine (B1681570), a muscarinic receptor antagonist, induces transient cognitive deficits, providing a platform to assess the efficacy of potential cognitive enhancers. The following tables summarize the quantitative data from key behavioral studies.
Table 1: Morris Water Maze (MWM) - Spatial Learning and Memory
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents. The time taken to find a hidden platform (escape latency) is a key measure of cognitive function.
| Treatment Group | Animal Model | Dosage | Mean Escape Latency (seconds) | % Improvement vs. Scopolamine |
| Control (Saline) | Rat | - | 15.2 ± 2.1 | - |
| Scopolamine | Rat | 1 mg/kg | 45.8 ± 3.5 | - |
| Ipidacrine | Rat | 1 mg/kg | 22.5 ± 2.8 | 50.9% [1] |
| Donepezil | Rat | - | Data not available in comparable format | - |
| Piracetam | Rat | - | Data not available in comparable format | - |
| Citicoline | Rat | - | Data not available in comparable format | - |
Lower escape latency indicates improved spatial memory.
Table 2: Y-Maze Test - Spatial Working Memory
The Y-Maze test assesses spatial working memory by measuring the tendency of rodents to explore novel arms of the maze, a behavior known as spontaneous alternation.
| Treatment Group | Animal Model | Dosage | % Spontaneous Alternation | % Improvement vs. Scopolamine |
| Control (Vehicle) | Mouse | - | 70.16 ± 4.58 | - |
| Scopolamine | Mouse | 1 mg/kg | 37.66 ± 3.94 | - |
| Ipidacrine | Mouse | - | Data not available in comparable format | - |
| Donepezil | Mouse | 3-10 mg/kg | ~68.50 ± 1.95 | ~81.9% [2][3] |
| Piracetam | Mouse | - | Data not available in comparable format | - |
| Citicoline | Mouse | - | Data not available in comparable format | - |
Higher percentage of spontaneous alternation indicates improved spatial working memory.
Table 3: Passive Avoidance Test - Fear-Motivated Learning and Memory
The passive avoidance test measures fear-motivated learning and memory. The latency to enter a dark compartment where an aversive stimulus was previously delivered (step-through latency) is recorded.
| Treatment Group | Animal Model | Dosage | Step-Through Latency (seconds) | % Improvement vs. Scopolamine |
| Control | Rat | - | Data not available in comparable format | - |
| Scopolamine | Rat | 1 mg/kg | Data not available in comparable format | - |
| Ipidacrine | Rat | - | Data not available in comparable format | - |
| Donepezil | Rat | - | Data not available in comparable format | - |
| Piracetam | Mouse | 512-2048 mg/kg | Dose-dependent attenuation of deficit [4] | Specific quantitative data not available |
| Citicoline | Rat | - | Data not available in comparable format | - |
Longer step-through latency indicates improved memory of the aversive stimulus.
Table 4: Novel Object Recognition (NOR) Test - Recognition Memory
The Novel Object Recognition test assesses an animal's ability to recognize a novel object from a familiar one. The discrimination index reflects the preference for the novel object.
| Treatment Group | Animal Model | Dosage | Discrimination Index (%) | % Improvement vs. Scopolamine |
| Control (Vehicle) | Rat | - | Data not available in comparable format | - |
| Scopolamine | Rat | 1 mg/kg | Data not available in comparable format | - |
| Ipidacrine | Rat | - | Data not available in comparable format | - |
| Donepezil | Rat | - | Data not available in comparable format | - |
| Piracetam | Rat | - | Data not available in comparable format | - |
| Citicoline | Rat | - | Data not available in a directly comparable format for scopolamine model | - |
A higher discrimination index indicates better recognition memory.
II. Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to ensure reproducibility and critical evaluation of the presented data.
Morris Water Maze (MWM) Protocol
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface.
-
Acquisition Phase: Rodents are placed in the pool from different starting positions and must learn the location of the hidden platform using distal visual cues in the room. Each animal undergoes multiple trials per day for several consecutive days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.
-
Data Collection: An automated tracking system records the swim path, escape latency, and time spent in each quadrant.
Y-Maze Protocol
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: The rodent is placed in the center of the maze and allowed to freely explore the three arms for a set duration (e.g., 8 minutes).
-
Data Collection: The sequence of arm entries is recorded. A spontaneous alternation is defined as consecutive entries into three different arms. The percentage of spontaneous alternation is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) x 100.
Passive Avoidance Protocol
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial: The rodent is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Trial: After a set interval (e.g., 24 hours), the rodent is placed back in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates memory of the aversive experience.
Novel Object Recognition (NOR) Protocol
-
Apparatus: An open-field arena.
-
Habituation Phase: The rodent is allowed to freely explore the empty arena to acclimate.
-
Familiarization Phase: Two identical objects are placed in the arena, and the rodent is allowed to explore them for a set duration.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.
-
Data Analysis: The discrimination index is calculated as: ((Time exploring novel object - Time exploring familiar object) / (Total exploration time)) x 100.
III. Signaling Pathways and Mechanisms of Action
The nootropic effects of Ipidacrine and the comparator drugs are mediated by distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Ipidacrine: Dual Mechanism of Action
Ipidacrine enhances cholinergic neurotransmission through a dual mechanism: inhibition of acetylcholinesterase (AChE) and blockade of presynaptic potassium (K+) channels.[5] This leads to increased acetylcholine (B1216132) levels in the synaptic cleft and prolonged neurotransmitter release.
Donepezil: Cholinesterase Inhibition and Neurotrophic Support
Donepezil is a selective and reversible inhibitor of AChE. Beyond increasing acetylcholine levels, it has been shown to upregulate Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB, promoting neuronal survival and synaptic plasticity.[6][7][8]
References
- 1. Ipidacrine (NIK-247), a novel antidementia, rapidly enters the brain and improves scopolamine-induced amnesia in rats during the Morris water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Attenuation of Scopolamine-Induced Amnesia via Cholinergic Modulation in Mice by Synthetic Curcumin Analogs | MDPI [mdpi.com]
- 4. Specificity of piracetam's anti-amnesic activity in three models of amnesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Donepezil improves the cognitive impairment in a tree shrew model of Alzheimer's disease induced by amyloid-β1-40 via activating the BDNF/TrkB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Donepezil attenuates vascular dementia in rats through increasing BDNF induced by reducing HDAC6 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Ipidacrine Hydrochloride Hydrate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ipidacrine hydrochloride hydrate (B1144303), ensuring compliance with regulatory standards and fostering a culture of safety.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, including Ipidacrine hydrochloride hydrate, is governed by multiple federal and state regulations. Key agencies in the United States include the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees the disposal of controlled substances.[1][2][3] It is crucial to adhere to these regulations to avoid significant penalties and environmental contamination.
Disposal Procedures for this compound
Based on available safety data sheets (SDS), this compound is not classified as a dangerous good for transport.[4] However, proper disposal is still necessary to mitigate potential environmental and health risks. The recommended method for disposal is incineration.
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound. This document contains vital information on hazards, handling, and emergency procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, and eye protection.[4] Handle the material in a well-ventilated area to avoid inhalation of dust.[5][6]
-
Segregation of Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
Containerization: Place the waste in a clearly labeled, sealed, and suitable container for disposal.[5]
-
Engage a Licensed Disposal Company: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[4] These companies are equipped to handle and transport chemical waste in accordance with federal and local regulations.
-
Incineration: The recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[4][5] This ensures the complete destruction of the compound.
-
Contaminated Packaging: Dispose of any contaminated packaging in the same manner as the chemical waste itself.[4]
-
Documentation: Maintain accurate records of the disposed of chemical, including the quantity and date of disposal, in accordance with your institution's policies and regulatory requirements.
Environmental Precautions:
It is imperative to prevent the discharge of this compound into drains, water courses, or onto the ground.[4][5]
Quantitative Data
Currently, there is no publicly available quantitative data specifying concentration limits or quantities of this compound that would trigger different disposal protocols. The general guideline is to treat all quantities as requiring proper disposal through a licensed hazardous waste vendor.
Experimental Protocols
The information provided is based on safety data sheets and general pharmaceutical waste disposal guidelines. Specific experimental protocols for the disposal of this compound, beyond the general recommendation for incineration, are not detailed in the available resources. Always adhere to the specific protocols established by your institution's environmental health and safety department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Ipidacrine Hydrochloride Hydrate
For Immediate Implementation by Laboratory Personnel
This guide provides critical, direct-action safety and logistical procedures for the handling of Ipidacrine hydrochloride hydrate (B1144303). Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Ipidacrine hydrochloride hydrate, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2] The required PPE is detailed below.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] A face shield should be worn in addition to goggles when a splash hazard exists.[4] | Protects against splashes and airborne particles, preventing serious eye damage.[5][6] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile) inspected prior to use.[3][4] For extended contact, double gloving is recommended.[4] | Prevents skin contact and irritation.[6] |
| Body Protection | A long-sleeved, disposable gown with tight-fitting cuffs that closes in the back.[7] Wear fire/flame resistant and impervious clothing.[3] | Minimizes skin exposure to the compound. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a laboratory fume hood or other local exhaust ventilation.[3] For activities with a high risk of aerosol generation, a NIOSH-approved N-95 respirator is recommended.[1] | Prevents respiratory tract irritation from inhaling dust or aerosols.[5][6] |
Step-by-Step Handling and Disposal Workflow
Follow this procedural workflow to ensure safe handling from receipt to disposal.
Experimental Protocol: Weighing and Dissolving
-
Preparation: Don all required PPE as specified in the table above. Ensure the fume hood is operational and the work surface is clean.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat within the fume hood to minimize dust inhalation.
-
Dissolution: Add the weighed compound to the appropriate solvent in a suitable container. This compound is readily soluble in water and methanol.[]
-
Cleanup: Once the experiment is complete, decontaminate all surfaces and reusable glassware.
Disposal Plan
All waste materials, including contaminated gloves, weigh boats, and excess compound, must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed hazardous waste container.
-
Disposal: All waste must be disposed of through a licensed hazardous material disposal company.[3] Do not discharge into drains or the environment.[3]
Emergency Procedures: Immediate Actions for Exposure
In the event of accidental exposure, immediate and decisive action is critical.
| Exposure Route | Immediate Action |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[3] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids.[3][9] Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[3] Seek immediate medical attention. |
In all cases of exposure, it is imperative to seek professional medical advice and provide the Safety Data Sheet (SDS) to the attending physician.[3] For any chemical emergency, you can also contact the Poison Control Center at 800-222-1222.[10]
Accidental Release Measures
In the event of a spill, prioritize personal and environmental safety.
-
Evacuate: Keep unnecessary personnel away from the spill area.[3]
-
Ventilate: Ensure adequate ventilation, preferably within a fume hood.
-
Contain: Wear appropriate PPE and prevent the spill from spreading or entering waterways.[3]
-
Clean-up: For small spills, carefully sweep or vacuum the material to avoid generating dust and place it in a suitable container for disposal.[3] Clean the spill area thoroughly to remove any residual contamination.[3]
References
- 1. gerpac.eu [gerpac.eu]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. This compound | C12H19ClN2O | CID 6917941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 10. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
